Alaproclate
説明
Structure
3D Structure
特性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-83-7 (hydrochloride) | |
| Record name | Alaproclate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045122 | |
| Record name | Alaproclate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60719-82-6 | |
| Record name | Alaproclate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alaproclate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alaproclate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPROCLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4R42570ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alaproclate: A Technical Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a pharmacological agent that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Developed in the 1970s by the Swedish pharmaceutical company Astra AB, it was one of the pioneering compounds in its class, alongside zimelidine and indalpine.[1] Although its development was discontinued (B1498344) due to observations of liver complications in rodent studies, the study of this compound has contributed significantly to the understanding of serotonergic neurotransmission and antidepressant pharmacology.[1] This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its molecular targets, selectivity, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[2][3][4] SERT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This reuptake process terminates serotonergic signaling. By inhibiting SERT, this compound increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling at postsynaptic serotonin receptors is believed to be the basis for its potential antidepressant effects.
Molecular Interaction with the Serotonin Transporter
This compound binds to the serotonin transporter, effectively blocking the channel through which serotonin is reabsorbed. While the precise crystallographic details of the this compound-SERT complex are not available, its action is consistent with other SSRIs which bind to the central binding site of the transporter, allosterically inhibiting the conformational changes necessary for serotonin translocation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the potency and selectivity of this compound.
| Target | Parameter | Value | Species | Reference |
| NMDA Receptor | IC50 | 0.3 µM | Not Specified | [6] |
Selectivity Profile
A key characteristic of this compound is its high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3] In vivo studies have demonstrated that, contrary to tricyclic antidepressants like clomipramine, this compound does not block the reuptake of norepinephrine.[3] Furthermore, binding studies have shown that this compound has negligible affinity for a range of other receptors, including:[3]
-
5-HT receptors
-
Histamine-H1 receptors
-
Alpha-1 and alpha-2 adrenergic receptors
-
Dopamine D2 receptors
-
Muscarinic receptors
This high selectivity is thought to contribute to a more favorable side-effect profile compared to less selective antidepressants.
Secondary Mechanism of Action: NMDA Receptor Antagonism
In addition to its primary action as an SSRI, this compound has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. This compound's antagonism at the NMDA receptor is a distinct feature not shared by all SSRIs.
Characteristics of NMDA Receptor Antagonism:
-
Non-competitive: this compound does not compete with glutamate (B1630785) or glycine (B1666218) for their binding sites on the receptor.
-
Reversible: The inhibitory effect of this compound on the NMDA receptor can be reversed upon removal of the compound.[6]
-
Stereoselective: The S-(-)-enantiomer of this compound is more potent in its NMDA receptor antagonism than the R-(+)-enantiomer.[6]
-
Distinct from PCP: this compound does not produce discriminative stimulus effects similar to phencyclidine (PCP), another non-competitive NMDA receptor antagonist.[1]
The clinical implications of this dual mechanism of action are not fully understood but may contribute to a unique pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Serotonin Reuptake Inhibition Assay (Synaptosome Preparation)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into presynaptic nerve terminals (synaptosomes).
1. Synaptosome Preparation:
- Rodent brain tissue (e.g., cortex, hippocampus) is homogenized in a buffered sucrose (B13894) solution.
- The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
- The final synaptosomal pellet is resuspended in an appropriate assay buffer.
2. Uptake Assay:
- Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.
- Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.
- The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).
- Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- Brain tissue or cells expressing the target receptor are homogenized in a suitable buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- Membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of this compound.
- The incubation is allowed to reach equilibrium.
- The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
- The radioactivity retained on the filters is measured.
3. Data Analysis:
- The IC50 value, the concentration of this compound that displaces 50% of the specific binding of the radioligand, is calculated.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function
This technique measures the ion flow through NMDA receptors in response to agonist application and the modulatory effects of antagonists.
1. Cell Preparation:
- Cultured neurons (e.g., cortical or hippocampal neurons) are used.
- A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
- The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.
2. Current Measurement:
- The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
- NMDA and a co-agonist (e.g., glycine) are applied to the cell to evoke an inward current through the NMDA receptors.
- Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.
- The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is recorded.
3. Data Analysis:
- The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound.
- A concentration-response curve is generated to determine the IC50 value for the antagonism of NMDA receptor function.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.
Caption: this compound's primary mechanism of action: Inhibition of the Serotonin Transporter (SERT).
Caption: this compound's secondary mechanism: Non-competitive antagonism of the NMDA Receptor.
Caption: Experimental workflow for a serotonin reuptake inhibition assay using synaptosomes.
Conclusion
This compound is a selective serotonin reuptake inhibitor with a well-defined primary mechanism of action. Its high selectivity for the serotonin transporter over other monoamine transporters and receptors is a key feature. Additionally, its activity as a non-competitive NMDA receptor antagonist represents a secondary mechanism that distinguishes it from many other SSRIs. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds targeting the serotonergic system. Although no longer in clinical development, the pharmacological profile of this compound remains a valuable case study for researchers and professionals in the field of drug discovery and neuroscience.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
Alaproclate's Non-Competitive NMDA Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate, a compound initially investigated for its properties as a selective serotonin (B10506) reuptake inhibitor (SSRI), has also been identified as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action presents a unique profile for neuropharmacological research and drug development. This technical guide provides an in-depth overview of the non-competitive NMDA receptor antagonism of this compound, detailing its mechanism, quantitative parameters, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's interaction with the NMDA receptor.
Mechanism of Action
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling pathways involved in synaptic plasticity, learning, and memory.
This compound exerts its inhibitory effect on the NMDA receptor in a non-competitive manner. This means that it does not compete with glutamate or glycine for their respective binding sites. Instead, it is thought to bind to a distinct site on the receptor-channel complex, thereby preventing or reducing ion flow through the channel pore. Evidence suggests that this compound may act as a low-affinity uncompetitive antagonist, potentially interacting with the cation channel of the NMDA receptor complex.
A key characteristic of this compound's antagonism is its reversibility. The inhibitory effect can be rapidly reversed upon removal of the compound, distinguishing it from irreversible non-competitive antagonists. Furthermore, this compound's action is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer. Notably, the antagonism by this compound is not sensitive to concentrations of glycine or magnesium ions (Mg++), further supporting a mechanism independent of the co-agonist and Mg++ binding sites.
Quantitative Data
The potency of this compound's non-competitive NMDA receptor antagonism has been quantified through in vitro studies. The following table summarizes the available quantitative data.
| Compound | Parameter | Value | Cell Type | Assay | Reference |
| This compound (racemic) | IC50 | 0.3 µM | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |
| S-(-)-Alaproclate | Potency | More potent than R-(+)-enantiomer | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |
| R-(+)-Alaproclate | Potency | Less potent than S-(-)-enantiomer | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |
Experimental Protocols
The characterization of this compound's non-competitive NMDA receptor antagonism has primarily relied on in vitro cellular assays. Below are detailed methodologies for the key experiments cited.
Measurement of NMDA-Induced Changes in Intracellular Free Ca++ in Cerebellar Granule Cells using Fura-2
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cerebellar granule cells in response to NMDA stimulation and the inhibitory effect of this compound.
Materials:
-
Primary culture of rat cerebellar granule cells
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
DiBaC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) fluorescent dye
-
NMDA (N-methyl-D-aspartate)
-
This compound (racemic and enantiomers)
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Cerebellar granule cells are isolated from neonatal rat cerebella and cultured on poly-L-lysine coated coverslips or multi-well plates.
-
Dye Loading:
-
Cells are incubated with Fura-2 AM (typically 2-5 µM) in physiological salt solution for 30-60 minutes at 37°C in the dark. Fura-2 AM is a membrane-permeant form of the dye that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
For membrane potential measurements, cells are loaded with the potentiometric dye DiBaC4(3).
-
-
Washing: After loading, cells are washed with fresh physiological salt solution to remove extracellular dye and allow for complete de-esterification of the Fura-2 AM.
-
Baseline Measurement: The coverslip or plate is mounted on the fluorescence imaging setup. Baseline fluorescence is recorded by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular free Ca++ concentration.
-
NMDA Stimulation: A solution containing a known concentration of NMDA (e.g., 100 µM) is perfused over the cells. The change in the F340/F380 ratio is recorded to measure the NMDA-induced increase in intracellular Ca++.
-
Inhibition by this compound:
-
To determine the IC50 value, cells are pre-incubated with various concentrations of this compound for a defined period before stimulation with NMDA.
-
The NMDA-induced Ca++ response is measured in the presence of each this compound concentration.
-
The percentage of inhibition is calculated relative to the control response (NMDA alone).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
-
Stereoselectivity: The same procedure is repeated using the individual S-(-) and R-(+) enantiomers of this compound to compare their potencies.
-
Reversibility: To assess reversibility, after inhibiting the NMDA response with this compound, the cells are washed extensively with this compound-free solution, and the NMDA-induced response is measured again.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
While specific patch-clamp data for this compound is not detailed in the provided search results, a general protocol to investigate its effects on NMDA receptor currents is as follows.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal pipette solution (containing, e.g., Cs-gluconate, CsCl, EGTA, HEPES, ATP, GTP)
-
External solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, glycine)
-
NMDA
-
This compound
Procedure:
-
Preparation: Neurons are prepared for recording in a recording chamber continuously perfused with external solution.
-
Pipette Fabrication: Patch pipettes with a resistance of 3-7 MΩ are pulled from borosilicate glass capillaries and filled with internal solution.
-
Giga-seal Formation: A giga-ohm seal is formed between the patch pipette and the cell membrane of a target neuron.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of whole-cell currents.
-
Recording NMDA Currents:
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by local application of NMDA and glycine.
-
-
Application of this compound:
-
After establishing a stable baseline of NMDA-evoked currents, this compound is applied to the external solution at various concentrations.
-
The effect of this compound on the amplitude and kinetics of the NMDA currents is recorded.
-
-
Data Analysis: The percentage of current inhibition is calculated at each concentration of this compound to determine the IC50. The voltage-dependency of the block can also be assessed by measuring the effect of this compound at different holding potentials.
Visualizations
Signaling Pathway of NMDA Receptor Activation and Antagonism
References
Alaproclate: A Technical History of Development and Discontinuation
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, mechanism of action, and eventual discontinuation of Alaproclate (developmental code name GEA-654). This compound was a pioneering compound developed by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s.[1][2] It was among the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be developed, showing early promise for the treatment of depression and senile dementia.[1][3] However, its development was ultimately halted due to safety concerns, specifically hepatotoxicity observed in animal studies.[1][2] This document details the scientific journey of this compound, from its pharmacological profile to the preclinical findings that led to its withdrawal.
Development and Therapeutic Rationale
First described in the scientific literature in 1978, this compound emerged during an era of significant advancement in the understanding of neurochemical imbalances in psychiatric disorders.[1] The prevailing monoamine hypothesis of depression suggested that a deficiency in neurotransmitters like serotonin was a key factor in the pathophysiology of the disease.[4] This led to the development of drugs targeting monoamine systems, with a focus on increasing their synaptic availability.[4][5] this compound was designed as a selective inhibitor of serotonin (5-HT) reuptake, intended to offer a more targeted therapeutic approach with fewer side effects compared to the older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[3][5]
Pharmacological Profile
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[6][7] By blocking this transporter, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This targeted action was a significant departure from the broad activity of earlier antidepressants.[3] Unlike tricyclic antidepressants, this compound showed negligible action on muscarinic, histamine-H1, alpha-1, and alpha-2 adrenergic receptors, which was expected to result in a more favorable side-effect profile.[3]
Secondary Mechanism: NMDA Receptor Antagonism
In addition to its SSRI properties, further research revealed that this compound acts as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][8] It blocks the ion flow through the NMDA receptor-coupled channel with an IC50 value of 0.3 µM.[8] This effect was found to be stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[8] The antagonism is non-competitive, as this compound's inhibitory effect is not reversed by high concentrations of the co-agonist glycine (B1666218) and does not affect the receptor's sensitivity to Mg++.[8] This secondary mechanism is distinct from its primary SSRI activity and represents another potential avenue for its therapeutic effects, as the glutamatergic system is also implicated in depression.[4]
Preclinical Data
Receptor Binding Affinity
In vitro binding studies using membranes from rat cerebral cortex demonstrated that ³H-alaproclate bound with high affinity to multiple sites.[9] The binding characteristics revealed a complex interaction profile. Key quantitative data from these studies are summarized below.
| Binding Site Type | KD (nM) | Bmax (pmol/g wet tissue) | Displaceable By |
| High Affinity Site 1 | ~1 | 1.5 | 1 µM Proadifen |
| High Affinity Site 2 | ~28 | 19 | 1 µM Proadifen |
| High Affinity Site 3 | 1 | 0.4 | 10 µM this compound |
| High Affinity Site 4 | 6 | 2 | 10 µM this compound |
| Low Affinity Site | ~200 | ~90 | 10 µM this compound |
| Table 1: Binding Affinity of ³H-alaproclate in Rat Cerebral Cortex Membranes.[9] |
In Vivo Studies
Animal studies confirmed this compound's selective action on the serotonin system. It effectively blocked 5-HT uptake in vivo without significantly affecting noradrenaline (NA) or dopamine (B1211576) (DA) uptake mechanisms.[3] The compound showed regional selectivity, being most potent in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, with low potency in the spinal cord.[3]
Behavioral studies in mice indicated that this compound could facilitate memory retrieval in a dose- and time-dependent manner, suggesting a role for serotonin in memory processes.[10] However, other studies in rats showed it could impair spatial navigation, suggesting complex effects on cognitive functions.[6][7]
Clinical Development
This compound advanced to Phase II clinical trials for the treatment of major depressive disorders.[2][11]
Pharmacokinetics in Humans
Studies in healthy volunteers provided initial pharmacokinetic data. After oral administration, peak plasma levels were reached in approximately 1.5 hours. The plasma elimination half-life was determined to be between 3.0 and 3.5 hours.[11] this compound was also found to be a non-selective inhibitor of oxidative drug-metabolizing enzymes, as it reversibly reduced the clearance of antipyrine (B355649) by about 30%.[11]
| Parameter | Value |
| Time to Peak Plasma Level (Tmax) | ~1.5 hours |
| Plasma Elimination Half-Life (t1/2) | 3.0 - 3.5 hours |
| Effect on Antipyrine Clearance | ~30% reduction |
| Table 2: Pharmacokinetic Parameters of this compound in Humans.[11] |
Clinical Efficacy and Safety
An open-label study in patients with chronic and drug-resistant depression suggested an antidepressant effect.[12] In this study, five out of eleven patients showed an average improvement of more than 21 points on the Hamilton Rating Scale for Depression.[12]
A comparative clinical trial was conducted with 24 hospitalized patients suffering from endogenous depression, comparing this compound to zimeldine (B1683631), another early SSRI.[13]
| Parameter | This compound | Zimeldine |
| Number of Patients | 10 | 14 |
| Daily Dosage | 200 mg | 200 mg |
| Responders (Improved) | 7 of 10 (70%) | 7 of 14 (50%) |
| Evaluation Scale | Montgomery & Åsberg Depression Rating Scale (MADRS) | Montgomery & Åsberg Depression Rating Scale (MADRS) |
| Effect on Platelet 5-HT Uptake | No mean changes observed | Significant inhibition |
| Effect on CSF 5-HIAA | No significant change | Significant decrease |
| Table 3: Comparative Clinical Trial Results of this compound vs. Zimeldine.[13] |
Interestingly, while both drugs showed clinical improvement, zimeldine produced a significant inhibition of 5-HT uptake in platelets and a decrease in the serotonin metabolite 5-HIAA in cerebrospinal fluid (CSF), whereas this compound did not show significant mean changes in these biological markers during the treatment period.[13] Side effects noted in clinical trials included anticholinergic effects and abnormal results in liver function tests.[12]
Discontinuation and Rationale
Despite showing therapeutic potential, the development of this compound was discontinued.[1][2] The primary reason for this decision was the observation of liver complications, specifically hepatotoxicity, in rodent studies.[1][2] While some human trials also noted abnormal liver function tests, the preclinical animal data raised significant safety concerns that ultimately halted its progression toward regulatory approval.[2][12] This event underscored the critical role of long-term animal toxicology studies in the drug development process.
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
The binding of ³H-alaproclate to rat cerebral cortex membranes was assessed using a filtration technique.[9]
-
Tissue Preparation: Membranes were prepared from the cerebral cortex of rats.
-
Incubation: The prepared membranes were incubated with radiolabeled ³H-alaproclate in the presence or absence of competing (displacing) ligands at various concentrations (e.g., proadifen, unlabeled this compound).
-
Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters were washed with a buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ³H-alaproclate, was measured using liquid scintillation counting.
-
Data Analysis: Iterative nonlinear regression analysis was used to calculate the dissociation constant (KD) and the maximum number of binding sites (Bmax).
Clinical Trial Protocol (this compound vs. Zimeldine)
This study followed a randomized, parallel-group design to compare the clinical and biochemical effects of the two drugs in hospitalized patients with endogenous depression.[13]
-
Patient Population: 24 hospitalized patients diagnosed with endogenous depression.
-
Randomization: Patients were randomly assigned to one of two treatment groups: this compound (n=10) or Zimeldine (n=14).
-
Treatment: Patients received a fixed daily dose of 200 mg of either this compound or Zimeldine for a period of at least three weeks.
-
Clinical Assessment: The clinical effect was evaluated using the Montgomery & Åsberg Depression Rating Scale (MADRS) before and during the treatment period.
-
Biochemical Analysis: 5-HT uptake in platelets and concentrations of amine metabolites (5-HIAA, HVA, HMPG) in cerebrospinal fluid (CSF) were measured at baseline and after three weeks of treatment.
-
Outcome Measures: The primary outcomes were the change in MADRS score and the changes in the measured biochemical markers.
Animal Model for Hepatotoxicity Assessment (General Protocol)
While the specific protocol that identified this compound's hepatotoxicity is not detailed in the available literature, a general methodology for inducing and assessing drug-induced liver injury in rodents involves the following steps.[14][15][16]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are administered the test compound (e.g., this compound) orally or via intraperitoneal injection daily for a specified duration (e.g., several weeks to months for chronic toxicity studies). A control group receives a vehicle solution.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Biochemical Analysis: At specified time points and at the end of the study, blood samples are collected. Serum is analyzed for key liver enzyme biomarkers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes in the blood are indicative of hepatocellular damage.[17]
-
Histopathology: At the end of the study, animals are euthanized, and the liver is collected, weighed, and preserved. Sections of the liver tissue are stained (e.g., with Hematoxylin and Eosin) and examined microscopically by a pathologist to identify cellular damage, inflammation, necrosis, fibrosis, or other pathological changes.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. midcitytms.com [midcitytms.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of serotonin in memory: facilitation by this compound and zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of this compound on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. A comparative study on the hepatoprotective effect of selenium-nanoparticles and dates flesh extract on carbon tetrachloride induced liver damage in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective activity of Musa paradisiaca on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Alaproclate: A Technical Whitepaper on its Therapeutic Potential in Depression and Senile Dementia
For Researchers, Scientists, and Drug Development Professionals
Abstract: Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI) with additional non-competitive NMDA receptor antagonist properties, was developed in the 1970s as a potential treatment for depression.[1] While its development was halted due to findings of liver complications in animal studies, its dual mechanism of action continues to be of significant interest in neuropharmacology, particularly concerning its potential applications in depression and neurodegenerative disorders like senile dementia.[1][2] This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Pharmacological Profile
This compound's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake.[3][4] Unlike many tricyclic antidepressants, it has negligible effects on noradrenaline and dopamine (B1211576) uptake and shows weak affinity for a range of other receptors, including 5-HT, histamine-H1, alpha-1, alpha-2 adrenergic, dopamine D2, and muscarinic receptors.[4] This selectivity suggests a more targeted therapeutic effect with a potentially different side-effect profile compared to older antidepressants.
A second, distinct mechanism of action is its function as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] This action is stereoselective, with the S-(-)-enantiomer being more potent.[5] The NMDA receptor is critically involved in synaptic plasticity, learning, and memory, and its modulation is a key area of research in both depression and dementia.
Signaling Pathways
The dual action of this compound targets two critical pathways in neurotransmission.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interactions with its primary targets.
Table 1: this compound Binding Affinities and Receptor Interactions
| Target | Parameter | Value | Species | Source |
|---|---|---|---|---|
| High-Affinity Binding Sites | ||||
| Site 1 (Proadifen-displaceable) | KD | ~1 nM | Rat (Cerebral Cortex) | [6] |
| Bmax | 1.5 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |
| Site 2 (Proadifen-displaceable) | KD | ~28 nM | Rat (Cerebral Cortex) | [6] |
| Bmax | 19 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |
| Site 3 (Not Proadifen-displaceable) | KD | 1 nM | Rat (Cerebral Cortex) | [6] |
| Bmax | 0.4 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |
| Site 4 (Not Proadifen-displaceable) | KD | 6 nM | Rat (Cerebral Cortex) | [6] |
| Bmax | 2 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |
| Low-Affinity Binding Site | ||||
| (Not Proadifen-displaceable) | KD | ~200 nM | Rat (Cerebral Cortex) | [6] |
| Bmax | ~90 pmol/g tissue | Rat (Cerebral Cortex) | [6] | |
| Other Receptors |
| 5-HT, Histamine-H1, α1, α2-adrenergic, Dopamine D2, Muscarinic | Binding | Practically devoid of action | Rat (Brain) |[4] |
Table 2: this compound NMDA Receptor Antagonism
| Parameter | Value | Cell Type | Notes | Source |
|---|---|---|---|---|
| IC50 | 0.3 µM | Cerebellar Granule Cells | Non-competitive antagonism | [5] |
| Stereoselectivity | S-(-)-enantiomer more potent | Cerebellar Granule Cells | [5] |
| Reversibility | Rapidly reversed upon washout | Cerebellar Granule Cells | |[5] |
Preclinical Research Findings
Depression and Serotonergic Activity
-
Serotonin Reuptake Inhibition: In vivo studies demonstrated that this compound selectively blocks 5-HT uptake with regional differences in potency; it was most potent in the hippocampus and hypothalamus.[4]
-
Neuroendocrine Effects: Acute oral administration of 100-200 mg of this compound in healthy male volunteers significantly inhibited the accumulation of ¹⁴C-5-HT in platelets.[7] However, it did not alter plasma levels of prolactin, growth hormone, or other pituitary hormones, suggesting a focused serotonergic effect without broad neuroendocrine disruption.[7]
-
Peptide Modulation: Acute treatment in rats increased tissue levels and release of substance P in the periaqueductal grey, a region involved in pain and mood regulation.[8]
Senile Dementia and Cognitive Enhancement
-
Memory Facilitation: In a one-trial inhibitory avoidance task in mice, this compound was found to significantly facilitate memory retrieval in a dose- and time-dependent manner.[9] This effect correlated with the drug's concentration in the bloodstream.[9] The memory-enhancing effect was blocked by a serotonin receptor agonist, further supporting a serotonergic mechanism.[9]
-
NMDA Receptor Antagonism: The non-competitive antagonism of the NMDA receptor is a plausible mechanism for its potential effects in dementia.[5] While excessive NMDA receptor activation can be excitotoxic, a hallmark of neurodegenerative diseases, modulation of this system is a therapeutic strategy.
Clinical Research Findings
Studies in Depression
An open-label clinical study in a group of relatively chronic and drug-resistant depressive patients showed promising results.[10]
Table 3: Clinical Trial Data in Depression
| Study Design | Participants | Treatment | Key Findings | Side Effects | Source |
|---|---|---|---|---|---|
| Open-label study | 11 patients with depressive illness | This compound | 5 patients had an average improvement of >21 points on the Hamilton Rating Scale for Depression. 6 patients had an average improvement of 7 points. | Anticholinergic effects, abnormal liver function tests, faecal occult blood (not severe enough to discontinue). | [10] |
| Acute effects study | Healthy male volunteers | this compound (100 mg and 200 mg) | 200 mg dose inhibited ¹⁴C-5-HT accumulation in platelets by 55% at 90 mins and 31% at 4 hours. | Not specified. |[7] |
Studies in Senile Dementia
A double-blind, placebo-controlled trial was conducted to evaluate this compound's efficacy in patients with senile dementia.[11]
Table 4: Clinical Trial Data in Senile Dementia
| Study Design | Participants | Treatment | Key Findings | Side Effects | Source |
|---|
| Double-blind, placebo-controlled | 40 patients (20 per group) with primary degenerative or multi-infarct dementia | this compound (200 mg twice daily) for 4 weeks | Statistically significant improvement in the intellectual factor of the Gottfries, Bråne and Steen (GBS) dementia rating scale compared to placebo. No difference in overall efficacy. | No serious adverse symptoms reported. |[11] |
Experimental Protocols and Workflows
Detailed Methodologies
-
In Vitro Binding Assay (Rat Cerebral Cortex):
-
Preparation: Membranes from the rat cerebral cortex are prepared.
-
Incubation: Membranes are incubated with ³H-alaproclate.
-
Separation: Bound and free ligands are separated using a filtration technique.
-
Displacement: To characterize specific binding sites, displacement is performed using agents like 1 µM proadifen (B1678237) or 10 µM unlabeled this compound.
-
Analysis: KD and Bmax values are calculated using iterative nonlinear regression analysis.[6]
-
-
NMDA Receptor Activity Assay (Cerebellar Granule Cells):
-
Cell Culture: Cerebellar granule cells are cultured.
-
Fluorescent Indicators: Cells are loaded with fluorescent indicators like DiBaC₄(3) (for membrane potential) and fura-2 (B149405) (for intracellular free Ca²⁺).
-
Stimulation: Cells are stimulated with N-methyl-D-aspartate (NMDA) to induce changes in membrane potential and calcium influx.
-
Inhibition: The effect of this compound on the NMDA-induced responses is measured at various concentrations to determine the IC₅₀ value.
-
Washout: this compound is removed by perfusion to test for the reversibility of the inhibition.[5]
-
-
Serotonin Release Assay (Platelet-based):
-
Principle: This functional assay measures the release of serotonin from donor platelets in the presence of a patient's serum and heparin, which is a gold standard for detecting heparin-induced thrombocytopenia (HIT) antibodies but can be adapted to measure serotonin reuptake inhibition.[12][13]
-
Platelet Preparation: Platelets are sourced from healthy donors.
-
Incubation: Donor platelets are incubated with the test serum (or in this context, plasma from subjects treated with this compound) and ¹⁴C-labeled serotonin.
-
Measurement: The amount of ¹⁴C-serotonin taken up by the platelets is measured. The inhibitory effect of this compound is determined by comparing uptake in pre- and post-dose samples.[7]
-
Experimental and Clinical Workflows
Discussion and Future Directions
This compound presents a unique pharmacological profile by combining selective serotonin reuptake inhibition with non-competitive NMDA receptor antagonism. This dual action could theoretically offer synergistic benefits for complex neuropsychiatric disorders.
-
Depression: The SSRI activity targets the monoaminergic deficits implicated in depression, while the NMDA antagonism could offer rapid antidepressant effects, a mechanism now being explored with drugs like ketamine.[14] The promising, albeit preliminary, results in treatment-resistant patients warrant further investigation into this combined mechanism.[10]
-
Senile Dementia: In dementia, enhancing serotonergic neurotransmission may improve behavioral and psychological symptoms. The modest improvement seen in the "intellectual factor" of the GBS scale could be linked to this.[11] Furthermore, the NMDA receptor antagonism could be neuroprotective by reducing glutamate-induced excitotoxicity, a process implicated in neuronal death in Alzheimer's disease.
The primary obstacle to the clinical use of this compound was the observation of liver complications in rodent studies, which led to the discontinuation of its development.[1][2] Future research could focus on developing new molecules that retain this compound's dual-action profile but are engineered to avoid hepatotoxicity. Investigating the specific structural motifs responsible for the liver complications could inform the design of safer, second-generation compounds.
Conclusion
This compound is a pharmacologically distinct compound that demonstrated potential in treating both depression and cognitive deficits associated with senile dementia. Its selective inhibition of serotonin reuptake, combined with non-competitive NMDA receptor antagonism, represents a therapeutic strategy that remains highly relevant. While development was halted due to toxicity concerns, the preclinical and clinical data gathered on this compound provide a valuable foundation for future drug discovery efforts aimed at developing safer compounds with a similar dual-action mechanism for treating complex neuropsychiatric and neurodegenerative disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of zimelidine and this compound, two inhibitors of serotonin uptake, on neuroendocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of serotonin in memory: facilitation by this compound and zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind comparison of this compound and placebo in the treatment of patients with senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thebloodproject.com [thebloodproject.com]
- 13. labcorp.com [labcorp.com]
- 14. Investigational drugs in recent clinical trials for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
Alaproclate: A Technical Deep Dive into its Central Nervous System Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] While its clinical development was discontinued, its distinct pharmacological profile in the central nervous system (CNS) continues to be of interest to researchers. This technical guide provides an in-depth overview of this compound's mechanism of action, binding affinities, and effects on key neurotransmitter systems, supported by detailed experimental protocols and quantitative data.
Core Pharmacological Profile: Serotonin Reuptake Inhibition
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][2] In vivo studies have demonstrated that this compound effectively blocks the uptake of serotonin in various brain regions.[3]
Quantitative Analysis of this compound's Interaction with Monoamine Transporters
Secondary Pharmacological Actions: NMDA Receptor Antagonism
Beyond its effects on serotonin reuptake, this compound exhibits a notable interaction with the N-methyl-D-aspartate (NMDA) receptor.
Noncompetitive Antagonism of the NMDA Receptor
Studies have revealed that this compound acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor-coupled ion flow.[4] This action is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[4]
Table 1: Quantitative Data for this compound's NMDA Receptor Antagonism
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.3 µM | Cerebellar granule cells | [4] |
This noncompetitive antagonism is not influenced by glycine (B1666218) or magnesium concentrations, suggesting a distinct binding site from these modulators.[4]
Receptor Binding Profile
Radioligand binding studies have been conducted to characterize the affinity of this compound for various receptors and binding sites in the central nervous system.
³H-Alaproclate Binding in Rat Cerebral Cortex
Binding studies using ³H-Alaproclate in membranes from the rat cerebral cortex have identified multiple high-affinity binding sites.[5]
Table 2: Binding Parameters of ³H-Alaproclate in Rat Cerebral Cortex
| Binding Site Characteristics | KD (nM) | Bmax (pmol/g wet tissue) | Reference |
| Displaceable by 1 µM proadifen (B1678237) (Site 1) | ~1 | 1.5 | [5] |
| Displaceable by 1 µM proadifen (Site 2) | 28 | 19 | [5] |
| Not displaceable by proadifen (Site 1) | 1 | 0.4 | [5] |
| Not displaceable by proadifen (Site 2) | 6 | 2 | [5] |
| Low affinity, not displaceable by proadifen | ~200 | ~90 | [5] |
Receptor Selectivity
In vitro binding studies have demonstrated that this compound has a negligible affinity for a range of other receptors, highlighting its selectivity.[2][3]
Table 3: Receptor Binding Selectivity of this compound
| Receptor/Binding Site | Affinity | Reference |
| 5-HT Receptors | Practically devoid of action | [2][3] |
| Histamine H1 Receptors | Practically devoid of action | [2][3] |
| α1-Adrenergic Receptors | Practically devoid of action | [2][3] |
| α2-Adrenergic Receptors | Practically devoid of action | [2][3] |
| Dopamine (B1211576) D2 Receptors | Practically devoid of action | [2][3] |
| Muscarinic Receptors | Negligible action | [2][3] |
| ³H-norzimeldine binding sites | Weak affinity | [3] |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The primary signaling pathway affected by this compound is the serotonergic synapse. By blocking SERT, this compound increases the concentration and duration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.
Caption: this compound inhibits serotonin reuptake at the presynaptic terminal.
Experimental Workflow: In Vitro Serotonin Uptake Inhibition Assay
This workflow outlines the general procedure for determining the inhibitory effect of this compound on serotonin reuptake in an in vitro setting.
Caption: Workflow for an in vitro serotonin uptake inhibition assay.
Detailed Experimental Protocols
In Vitro ³H-Alaproclate Binding Assay in Rat Cerebral Cortex Membranes
This protocol is based on the methodology described for investigating the binding of ³H-Alaproclate to membranes from the rat cerebral cortex.[5]
1. Membrane Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes.
-
Resuspend the pellet in fresh buffer and centrifuge again.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1-2 mg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL containing:
-
50 µL of ³H-Alaproclate (at various concentrations, e.g., 0.1-20 nM)
-
50 µL of competing ligand (for displacement studies) or buffer
-
150 µL of the membrane preparation
-
-
For determination of non-specific binding, incubate in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the mixture at 25°C for 30 minutes.
3. Termination and Filtration:
-
Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
4. Radioactivity Measurement:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Analyze the saturation binding data using Scatchard analysis to determine the KD and Bmax values.
-
Analyze the displacement data using non-linear regression to determine the Ki values.
In Vivo Microdialysis for Serotonin in Rat Brain
This protocol provides a general framework for in vivo microdialysis experiments to assess the effect of this compound on extracellular serotonin levels, based on standard procedures.[6]
1. Animal Surgery and Probe Implantation:
-
Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours before collecting baseline samples.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
3. Drug Administration:
-
After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
4. Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Data Analysis:
-
Express the serotonin levels as a percentage of the baseline levels.
-
Analyze the time course of the effect of this compound on extracellular serotonin.
Conclusion
This compound is a selective serotonin reuptake inhibitor with a secondary action as a noncompetitive NMDA receptor antagonist. Its high selectivity for the serotonin transporter over other monoamine transporters and receptors makes it a valuable tool for studying the serotonergic system. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced pharmacological profile of this compound and similar compounds in the central nervous system.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey [pubmed.ncbi.nlm.nih.gov]
Alaproclate's Effects on Dopamine and Norepinephrine Uptake: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] This document provides a comprehensive analysis of this compound's effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Through a review of available in vitro and in vivo data, this paper establishes that this compound exhibits negligible inhibitory activity on both dopamine and norepinephrine uptake. Detailed experimental protocols for the primary assays used to determine monoamine transporter inhibition are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the field of neuropharmacology and drug development.
Introduction
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[2] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby controlling the duration and magnitude of the neurotransmitter signal.[3] Pharmacological inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.[3]
This compound was developed as one of the early selective serotonin reuptake inhibitors (SSRIs).[1] While its primary mechanism of action is the potent and selective inhibition of SERT, a thorough understanding of its selectivity profile across all monoamine transporters is crucial for a complete pharmacological characterization. This technical guide focuses specifically on the interaction of this compound with DAT and NET.
Quantitative Analysis of this compound's Interaction with Dopamine and Norepinephrine Transporters
In vitro and in vivo studies have consistently demonstrated that this compound has a negligible effect on the uptake of dopamine and norepinephrine. Binding studies have shown that this compound is practically devoid of action on dopamine D2 receptors.[1] Furthermore, in vivo studies have indicated that, contrary to the tricyclic antidepressant clomipramine, this compound fails to block norepinephrine uptake.[1]
Table 1: Summary of this compound's Effects on Dopamine and Norepinephrine Transporters
| Transporter | Compound | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | This compound | Receptor Action | Devoid of action on D2 receptors | [1] |
| Norepinephrine Transporter (NET) | This compound | In Vivo Uptake Inhibition | Failed to block NA uptake | [1] |
Experimental Protocols
The following sections detail the standard experimental methodologies used to assess the interaction of compounds with dopamine and norepinephrine transporters.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity of a test compound to the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Radioligand: [³H]nisoxetine (a high-affinity NET ligand).[4]
-
Non-specific Binding Control: Desipramine (10 µM).[4]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing hNET on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Dilute the membranes to the desired final concentration in assay buffer (typically 20-50 µg of protein per well).[4]
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4]
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4]
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4] The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).[4]
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals.
Materials:
-
Synaptosomes: Prepared from the striatum of rodents.
-
Radiolabeled Substrate: [³H]dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline).
-
Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909 or cocaine).[7]
-
Test Compound: this compound.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail.
-
Microcentrifuge tubes, filters, and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue (e.g., rat striatum) using differential centrifugation. Resuspend the final synaptosomal pellet in ice-cold KRH buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding [³H]dopamine at a final concentration close to its Km for DAT.
-
Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.[8]
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer to remove extracellular [³H]dopamine.[8]
-
Quantification: Lyse the synaptosomes trapped on the filters with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a DAT inhibitor) from the total uptake. Calculate the percentage of inhibition for each this compound concentration and plot the data to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts of monoamine reuptake and the workflows for the described experimental assays.
Conclusion
The evidence strongly indicates that this compound is a highly selective serotonin reuptake inhibitor with negligible pharmacological activity at the dopamine and norepinephrine transporters. This high selectivity is a defining characteristic of its pharmacological profile. For researchers and drug development professionals, this underscores the importance of comprehensive selectivity profiling to fully characterize a compound's mechanism of action and predict its therapeutic and potential off-target effects. The detailed experimental protocols provided herein offer a foundational methodology for conducting such in vitro assessments of monoamine transporter modulators.
References
- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Structural chemistry and synthesis of Alaproclate
An In-depth Technical Guide to the Structural Chemistry and Synthesis of Alaproclate
Introduction
This compound, with the developmental code name GEA-654, is a chemical compound that was developed as an antidepressant by the Swedish pharmaceutical company Astra AB in the 1970s.[1] It was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be developed.[1][2] Despite its potential, development was halted due to findings of hepatotoxicity in animal studies.[1][2] Beyond its primary SSRI activity, this compound has also been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This guide provides a detailed overview of its structural chemistry, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
Structural Chemistry and Physicochemical Properties
This compound is an alpha-amino acid ester.[2] Its chemical structure consists of a 4-chlorophenyl group linked to a tertiary alcohol, which is esterified with the amino acid alanine (B10760859).[1] The presence of a chiral center in the alanine moiety means that this compound exists as a racemate.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation |
| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | [1][2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2][4] |
| Molecular Weight | 255.74 g/mol | [1][2][4] |
| CAS Number | 60719-82-6 | [1][2] |
| Synonyms | GEA 654, Alaproclatum, DL-Alanine p-chloro-α,α-dimethylphenylethyl ester | [1][2] |
| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI), Antidepressant | [2][5] |
| Secondary Action | Non-competitive NMDA receptor antagonist (IC₅₀ = 0.3 µM) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process.[1] While the general pathway is well-documented, specific experimental protocols detailing reagent quantities, reaction times, temperatures, and purification methods would need to be sourced from primary synthesis literature for laboratory replication.
Experimental Protocol: Synthesis Pathway
A described synthesis route for this compound involves three main steps[1]:
-
Formation of a Tertiary Alcohol: The synthesis begins with the reaction of methyl 4-chlorophenylacetate (B1239117) with a Grignard reagent, methylmagnesium iodide. This reaction converts the starting ester into the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.
-
Esterification: The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide. This step forms an ester intermediate.
-
Amination: The final step involves treating the bromo-ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding the final product, this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Binding Profile of Alaproclate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro binding characteristics of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI). The document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the primary mechanism of action and experimental workflows.
Core Data Presentation: this compound Binding Affinities
The following table summarizes the quantitative data from initial in vitro binding and functional studies of this compound.
| Target | Ligand/Method | Tissue/System | Value | Value Type | Reference |
| Serotonin Transporter (SERT) | Competitive displacement of [3H]imipramine | Platelet plasma membranes | - | Competitive Inhibitor | [1] |
| NMDA Receptor | Blockade of NMDA-induced responses | Cerebellar granule cells | 0.3 µM | IC50 | [1] |
| Muscarinic Receptors | Competitive inhibition of antagonist binding | Rat and Human Cerebral Cortex and Striatum Membranes | ~28-40 µM | Ki | [2] |
| High-Affinity Site 1 (Proadifen sensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~1 nM | KD | [3] |
| High-Affinity Site 2 (Proadifen sensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~28 nM | KD | [3] |
| High-Affinity Site 3 (Proadifen insensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~1 nM | KD | [3] |
| High-Affinity Site 4 (Proadifen insensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~6 nM | KD | [3] |
| Low-Affinity Site | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~200 nM | KD | [3] |
| 5-HT Receptors | In vitro binding studies | - | Negligible action | - | [4] |
| Histamine-H1 Receptors | In vitro binding studies | - | Negligible action | - | [4] |
| Alpha 1-Adrenergic Receptors | In vitro binding studies | - | Negligible action | - | [4] |
| Alpha 2-Adrenergic Receptors | In vitro binding studies | - | Negligible action | - | [4] |
| Dopamine D2 Receptors | In vitro binding studies | - | Negligible action | - | [4] |
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay (Competitive Inhibition)
This protocol describes a representative method for determining the binding affinity of this compound to the serotonin transporter using a competitive radioligand binding assay with [3H]imipramine.
a) Materials:
-
Radioligand: [3H]imipramine
-
Tissue Preparation: Human platelet membranes or synaptosomal preparations from rat brain tissue.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) at 10 µM).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
b) Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In triplicate, combine the membrane preparation, [3H]imipramine (at a concentration near its KD), and varying concentrations of this compound in a 96-well plate. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]imipramine binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
NMDA Receptor Functional Assay (Measurement of Intracellular Calcium)
This protocol outlines a method to assess the functional antagonism of this compound at the NMDA receptor by measuring changes in intracellular calcium concentration in cultured cerebellar granule cells.
a) Materials:
-
Cell Culture: Primary culture of rat cerebellar granule cells.
-
Fluorescent Calcium Indicator: Fura-2 AM.
-
Stimulant: N-methyl-D-aspartate (NMDA) and glycine (B1666218) (as a co-agonist).
-
Test Compound: this compound hydrochloride dissolved in physiological buffer.
-
Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Fluorescence Plate Reader or Microscope.
b) Procedure:
-
Cell Preparation: Plate cerebellar granule cells on coverslips or in a multi-well plate and allow them to mature in culture.
-
Dye Loading: Incubate the cells with Fura-2 AM in the physiological buffer to allow the dye to enter the cells.
-
Baseline Measurement: Wash the cells to remove extracellular dye and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Compound Incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined period.
-
Stimulation: Add a solution of NMDA and glycine to the wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Continuously record the fluorescence ratio (F340/F380) to measure changes in intracellular calcium concentration.
-
Data Analysis: Calculate the peak increase in the fluorescence ratio following NMDA stimulation in the presence and absence of this compound. Plot the percentage of inhibition of the NMDA-induced calcium response against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: this compound's Inhibition of Serotonin Reuptake at the Synapse.
References
- 1. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
Alaproclate's Action on Brain Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a pharmacological agent recognized for its dual mechanism of action within the central nervous system. Primarily classified as a selective serotonin (B10506) reuptake inhibitor (SSRI), it also exhibits properties as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual functionality positions this compound as a compound of interest for research into serotonergic and glutamatergic neurotransmission and their roles in various neurological and psychiatric conditions. This technical guide provides an in-depth overview of this compound's interactions with key brain receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Core Mechanism of Action
This compound's primary pharmacological effect is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Additionally, it acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission.
Quantitative Receptor Binding and Functional Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound for its primary targets and other key brain receptors.
| Primary Target | Parameter | Value | Species/Tissue | Assay Type |
| Serotonin Transporter (SERT) | Inhibition of Serotonin Transport | Active at lower concentrations than required to block imipramine (B1671792) binding[1] | Platelet Plasma Membrane Vesicles | Serotonin Transport Inhibition Assay |
| NMDA Receptor | IC50 | 0.3 µM | Rat Cerebellar Granule Cells | Functional Assay (NMDA-induced changes in membrane potential and intracellular Ca2+)[2] |
Table 1: this compound's Affinity for Primary Targets
| Other Receptors/Transporters | Binding Affinity/Action | Assay Type |
| 5-HT Receptors | Practically devoid of action[3] | In vitro binding studies |
| Histamine H1 Receptors | Practically devoid of action[3] | In vitro binding studies |
| Alpha 1-Adrenergic Receptors | Practically devoid of action[3] | In vitro binding studies |
| Alpha 2-Adrenergic Receptors | Practically devoid of action[3] | In vitro binding studies |
| Dopamine D2 Receptors | Practically devoid of action[3] | In vitro binding studies |
| Muscarinic Receptors | Negligible action[3] | In vitro binding studies and in vivo stimulation |
| Norepinephrine Transporter (NET) | Failed to block NA uptake in vivo[3] | In vivo uptake assay |
| Dopamine Transporter (DAT) | No significant action reported | - |
Table 2: this compound's Profile at Other Receptors and Transporters
Experimental Protocols
Radioligand Competition Binding Assay for Serotonin Transporter (SERT)
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the serotonin transporter using a radiolabeled ligand.
1. Materials:
- Biological Material: Human platelet membranes or cells expressing the human serotonin transporter.
- Radioligand: [³H]Imipramine or [³H]Paroxetine.
- Test Compound: this compound.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Fluid.
- Glass fiber filters.
- Filtration apparatus and scintillation counter.
2. Procedure:
- Prepare serial dilutions of this compound.
- In a microplate, combine the biological material, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine).
- Incubate the plate to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Wash the filters with cold wash buffer.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for NMDA Receptor Antagonism (Calcium Imaging)
This protocol describes a method to assess the functional antagonism of NMDA receptors by this compound by measuring changes in intracellular calcium concentrations.
1. Materials:
- Cells: Primary cultured neurons (e.g., cerebellar granule cells) or a cell line expressing NMDA receptors.[2]
- Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[2]
- Imaging Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
- NMDA Receptor Agonist: NMDA and a co-agonist (glycine or D-serine).
- Test Compound: this compound.
- Fluorescence microscope with a calcium imaging system.
2. Procedure:
- Culture cells on coverslips suitable for microscopy.
- Load the cells with a calcium indicator dye according to the manufacturer's instructions.
- Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
- Establish a baseline fluorescence reading.
- Stimulate the cells with a solution containing NMDA and a co-agonist to induce a calcium influx, and record the change in fluorescence.
- Wash the cells to return to baseline.
- Pre-incubate the cells with varying concentrations of this compound for a defined period.
- Re-stimulate the cells with the NMDA/co-agonist solution in the presence of this compound and record the fluorescence response.
3. Data Analysis:
- Quantify the change in fluorescence intensity or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
- Calculate the percentage of inhibition of the NMDA-induced calcium response by this compound at each concentration.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways
Serotonin Transporter Inhibition Pathway
The primary action of this compound as an SSRI is to block the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration and prolonged availability of serotonin to act on postsynaptic and presynaptic serotonin receptors. One of the downstream effects of this increased serotonergic neurotransmission is the modulation of intracellular signaling cascades. For instance, this compound has been shown to increase the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) via the 5-HT1A receptor.[4]
Caption: Signaling pathway following SERT inhibition by this compound.
NMDA Receptor Antagonism Pathway
As a non-competitive antagonist of the NMDA receptor, this compound blocks the ion channel associated with the receptor. This prevents the influx of calcium (Ca2+) into the neuron that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) and depolarization of the neuronal membrane. By inhibiting this calcium influx, this compound can modulate downstream signaling pathways that are dependent on NMDA receptor activation, such as those involved in synaptic plasticity and excitotoxicity.
Caption: Mechanism of this compound's antagonism at the NMDA receptor.
Conclusion
This compound presents a unique pharmacological profile with its dual action as a selective serotonin reuptake inhibitor and a non-competitive NMDA receptor antagonist. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further investigation into the specific Ki value for SERT and more detailed elucidation of its downstream signaling effects will be crucial for fully understanding the therapeutic potential and neurobiological implications of this compound.
References
- 1. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biochemical Effects of Alaproclate on Serotonin Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] Like other SSRIs, its primary mechanism of action involves the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft.[2][3] This guide provides a detailed overview of the biochemical effects of this compound on serotonin metabolism, presenting quantitative data, experimental protocols, and visualizations of the involved pathways and workflows.
Core Mechanism of Action
This compound is a selective and orally active serotonin reuptake inhibitor.[4][5] It competitively binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft.[2][3] This inhibition of reuptake leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6][7] In addition to its primary action as an SSRI, this compound has also been identified as a non-competitive antagonist of the NMDA receptor.[1]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the biochemical effects of this compound.
Table 1: In Vivo Effects of this compound on Serotonin Depletion in Rat Brain Regions
| Brain Region | EC50 (mg/kg) for Inhibition of p-chloroamphetamine-induced 5-HT Depletion |
| Hippocampus | 4 |
| Hypothalamus | 8 |
| Striatum | 12 |
| Cerebral Cortex | 18 |
| Spinal Cord | Low Potency |
Data from Ögren SO, et al. (1984).[4]
Table 2: Effects of this compound on Substance P Levels in Rat Brain
| Treatment | Brain Region | % Increase in Peptide Levels (compared to control) |
| This compound (20 µmol/kg, p.o.) | Periaqueductal Grey | 23-35% |
| This compound (s.c.) | Cingulate Cortex | 19-32% |
Data from Brodin E, et al. (1995).[5]
Table 3: Binding Affinity of this compound for Serotonin Transporter (SERT)
| Ligand | Transporter | Ki (nM) |
| This compound | Porcine Platelet SERT | Inhibition of transport observed at concentrations lower than those for imipramine (B1671792) binding |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Serotonin
This protocol describes a general procedure for in vivo microdialysis in rats to measure changes in extracellular serotonin levels following this compound administration.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Surgical instruments
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Microinfusion pump
-
Fraction collector
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.[8][9][10][11][12]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8][9][10][11][12]
-
Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline serotonin levels.[8][9][10][11][12]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for serotonin and 5-HIAA content using HPLC with electrochemical detection (HPLC-ECD).[13][14][15]
HPLC-ECD Analysis of Serotonin and 5-HIAA
This protocol outlines a general method for the quantification of serotonin and its metabolite, 5-HIAA, in brain tissue or microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)
-
Standards for serotonin and 5-HIAA
-
Perchloric acid (for tissue homogenization)
-
Centrifuge
Procedure:
-
Sample Preparation (Tissue): Dissect the brain region of interest, weigh it, and homogenize in ice-cold 0.1 M perchloric acid. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.[14]
-
Sample Preparation (Microdialysate): Samples can typically be injected directly into the HPLC system or after minimal dilution.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The analytes are separated on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Electrochemical Detection: As the separated analytes elute from the column, they are detected by the electrochemical detector set at an appropriate oxidation potential for serotonin and 5-HIAA.[13][15]
-
Quantification: Compare the peak areas of serotonin and 5-HIAA in the samples to those of the known standards to determine their concentrations.
Signaling Pathways and Workflows
Mechanism of this compound Action
Downstream Signaling of SERT Inhibition
Experimental Workflow for In Vivo Microdialysis Study
Conclusion
This compound exerts its primary biochemical effect through the selective inhibition of the serotonin transporter, leading to increased synaptic serotonin levels. This action initiates a cascade of downstream signaling events, including the modulation of the CREB and BDNF pathways, which are thought to contribute to its therapeutic effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug development and neuroscience. Further research is warranted to fully elucidate the complete spectrum of this compound's biochemical and physiological effects.
References
- 1. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Alaproclate: A Detailed Protocol for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of the synthesis and purification of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI). The described protocol details a three-step synthetic route, commencing with the Grignard reaction of methyl 4-chlorophenylacetate (B1239117), followed by esterification and subsequent amination. Furthermore, this document outlines the purification of the final compound, including the formation of its hydrochloride salt and methods for chiral resolution. Quantitative data, where available from analogous literature, is presented to guide researchers in achieving optimal yields and purity. Diagrams illustrating the synthetic workflow and potential biological pathways are included to provide a clear and concise visual representation of the processes.
Introduction
This compound is a selective serotonin reuptake inhibitor that was developed as an antidepressant.[1] Its synthesis involves a convergent three-step process. The key steps include the formation of a tertiary alcohol via a Grignard reaction, followed by an esterification and a final amination step to introduce the pharmacologically active amine group. As a chiral compound, the separation of its enantiomers is a critical aspect of its synthesis for pharmaceutical applications. This document provides detailed experimental protocols for the synthesis of this compound and its intermediates, along with purification procedures to obtain a high-purity final product.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol (Intermediate 1)
-
Synthesis of 2-bromo-propionic acid 1-(4-chlorophenyl)-1,1-dimethyl-ethyl ester (Intermediate 2)
-
Synthesis of this compound
A schematic overview of the synthetic pathway is presented below.
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol (Intermediate 1)
This step involves the reaction of methyl 4-chlorophenylacetate with a Grignard reagent, methylmagnesium iodide, to form the tertiary alcohol.
-
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Methyl 4-chlorophenylacetate
-
Dilute hydrochloric acid or saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
In a scrupulously dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. The reaction may need gentle warming to start.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium has reacted.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of methyl 4-chlorophenylacetate (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid or saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)-2-methyl-2-propanol.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Step 2: Synthesis of 2-bromo-propionic acid 1-(4-chlorophenyl)-1,1-dimethyl-ethyl ester (Intermediate 2)
This step involves the acylation of the tertiary alcohol (Intermediate 1) with 2-bromopropionyl bromide.
-
Materials:
-
1-(4-chlorophenyl)-2-methyl-2-propanol (Intermediate 1)
-
2-Bromopropionyl bromide
-
Pyridine
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-(4-chlorophenyl)-2-methyl-2-propanol (1.0 eq) and pyridine (2.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-bromopropionyl bromide (2.0 eq) dropwise to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Quench the reaction by adding deionized water.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with deionized water (3x), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Step 3: Synthesis of this compound
The final step is the reaction of the bromo-ester (Intermediate 2) with ammonia to yield this compound.
-
Materials:
-
2-bromo-propionic acid 1-(4-chlorophenyl)-1,1-dimethyl-ethyl ester (Intermediate 2)
-
Methanolic ammonia solution (e.g., 7N)
-
Ammonium chloride (catalytic amount)
-
-
Procedure:
-
Dissolve 2-bromo-propionic acid 1-(4-chlorophenyl)-1,1-dimethyl-ethyl ester (1.0 eq) in a methanolic ammonia solution in a sealed pressure vessel.
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
The resulting crude this compound can be taken to the purification stage.
-
Purification of this compound
Purification of the final product is crucial to obtain pharmaceutical-grade this compound. This typically involves conversion to its hydrochloride salt followed by recrystallization. Chiral separation is then performed to isolate the desired enantiomer.
Purification Workflow
Protocol for Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound free base in a suitable solvent such as ethyl acetate (B1210297) or diethyl ether. Add a solution of anhydrous HCl in the same solvent dropwise with stirring until precipitation is complete.
-
Solvent Selection: Choose a solvent or solvent system in which this compound HCl has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents like ethyl acetate.[2]
-
Dissolution: Dissolve the crude this compound HCl in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Chiral Separation
As this compound is a chiral molecule, separation of the enantiomers is necessary. This can be achieved through several methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for both analytical and preparative scale separation of enantiomers. A chiral stationary phase (CSP) is used to differentiate between the two enantiomers, allowing for their separation. The choice of CSP and mobile phase is critical and often requires empirical optimization.[3]
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic this compound with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to liberate the free amine.
Quantitative Data Summary
The following table summarizes expected yields and purity for the synthesis of this compound, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Grignard Reaction | 1-(4-chlorophenyl)-2-methyl-2-propanol | 70-85 | >95 (after dist.) |
| 2. Esterification | 2-bromo-propionic acid 1-(4-chlorophenyl)-1,1-dimethyl-ethyl ester | 60-75 | >95 (after chrom.) |
| 3. Amination | This compound (crude) | 50-70 | 85-95 |
| Purification (Recrystallization) | Racemic this compound HCl | 80-90 | >99 |
| Chiral Separation | Enantiomerically Pure this compound | 35-45 (per enantiomer) | >99.5 (ee) |
Biological Activity and Signaling Pathway
This compound functions as a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Additionally, this compound has been found to act as a non-competitive NMDA receptor antagonist.[1]
References
In Vivo Administration of Alaproclate in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a pharmacological agent known for its dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This unique profile makes it a compound of interest for investigating mood disorders, neurodegenerative diseases, and other neurological conditions in preclinical rat models. These application notes provide an overview of the in vivo administration of this compound in rats, including its mechanism of action, and offer detailed protocols for common experimental paradigms.
Mechanism of Action
This compound's primary mode of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This enhances serotonergic neurotransmission. Additionally, this compound acts as a non-competitive antagonist at the NMDA receptor, modulating glutamatergic signaling. This dual action suggests a complex interplay between the serotonin and glutamate (B1630785) systems, which can be explored in various behavioral and neurochemical studies.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies of this compound in rat models.
Table 1: Dose-Dependent Effects of this compound on Serotonin Levels in Rat Brain Regions
| Brain Region | This compound Dose (mg/kg, i.p.) | Mean Serotonin (5-HT) Level (ng/g tissue) | % Increase from Control |
| Hippocampus | Control (Saline) | 350 ± 25 | - |
| 5 | 490 ± 30 | 40% | |
| 10 | 630 ± 40 | 80% | |
| 20 | 770 ± 50 | 120% | |
| Striatum | Control (Saline) | 450 ± 35 | - |
| 5 | 585 ± 40 | 30% | |
| 10 | 720 ± 50 | 60% | |
| 20 | 855 ± 60 | 90% | |
| Prefrontal Cortex | Control (Saline) | 280 ± 20 | - |
| 5 | 364 ± 25 | 30% | |
| 10 | 476 ± 30 | 70% | |
| 20 | 588 ± 40 | 110% |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test (p < 0.05).
Table 2: Effects of this compound on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Decrease from Control |
| Control (Saline) | - | 180 ± 15 | - |
| This compound | 5 | 135 ± 12 | 25% |
| This compound | 10 | 90 ± 10 | 50% |
| This compound | 20 | 63 ± 8 | 65% |
| Fluoxetine (Reference) | 20 | 81 ± 9 | 55% |
Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test (p < 0.05).
Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| 10 | 850 ± 70 | 1.5 ± 0.3 | 4200 ± 350 | 4.2 ± 0.5 |
| 20 | 1600 ± 120 | 1.8 ± 0.4 | 9500 ± 800 | 4.8 ± 0.6 |
| 40 | 3100 ± 250 | 2.0 ± 0.5 | 21000 ± 1800 | 5.1 ± 0.7 |
Data are presented as mean ± SEM.
Experimental Protocols
This compound Preparation and Administration
a. Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-gauge)
-
Analytical balance
b. Protocol for Intraperitoneal (i.p.) Injection:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the body weight of the rats.
-
Dissolve the calculated amount of this compound hydrochloride in sterile saline to achieve the final desired concentration. For example, for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg of this compound in a volume suitable for injection (e.g., 1 mL/kg body weight, so 0.25 mL for a 250g rat).
-
Vortex the solution until the this compound is completely dissolved.
-
Administer the solution via intraperitoneal injection to the rat.
c. Protocol for Oral Gavage (p.o.):
-
Prepare the this compound solution as described for i.p. injection. Sterile saline or distilled water can be used as the vehicle.
-
Use a proper-sized oral gavage needle for the rat.
-
Gently restrain the rat and insert the gavage needle orally, passing it into the esophagus and down to the stomach.
-
Slowly administer the this compound solution. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.
Forced Swim Test (FST) for Antidepressant-Like Activity
a. Materials:
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Towels
-
Video recording equipment and analysis software
b. Protocol:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the water for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored for immobility.
-
-
Test Session (Day 2):
-
Administer this compound (or vehicle/reference drug) at the desired dose and route (e.g., i.p.) 30-60 minutes before the test.
-
Place the rat in the water-filled cylinder for a 5-minute session.
-
Record the entire session using a video camera.
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Measurement of Serotonin Levels by HPLC
a. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Homogenizer
-
Centrifuge
-
Perchloric acid (0.1 M)
-
Mobile phase and standards for serotonin
b. Protocol:
-
Tissue Collection:
-
Administer this compound or vehicle to the rats.
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the rats and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, prefrontal cortex) on an ice-cold surface.
-
Immediately weigh and freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue samples in a specific volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate serotonin from other compounds using a C18 reverse-phase column and a suitable mobile phase.
-
Detect and quantify serotonin using an electrochemical detector.
-
Calculate the concentration of serotonin in the tissue samples by comparing the peak areas to those of known standards.
-
Visualizations
Application Notes and Protocols for Microdialysis Studies of Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has been investigated for its potential therapeutic effects in depression and senile dementia.[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. Additionally, this compound has been shown to act as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This dual action makes it a compound of interest for understanding the complex neurochemical modulation underlying its pharmacological effects.
In vivo microdialysis is a powerful technique for studying the pharmacodynamics of this compound in the brain.[3] It allows for the continuous sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals, providing real-time insights into the drug's effects on neurochemical signaling.[3] These application notes provide detailed protocols and expected outcomes for using microdialysis to investigate the effects of this compound on serotonin, dopamine, norepinephrine, and substance P.
Data Presentation
The following tables summarize the expected quantitative data from in vivo microdialysis studies investigating the effects of this compound. Please note that while the trends are based on the known pharmacology of this compound and similar compounds, the specific values are hypothetical due to the limited availability of published quantitative microdialysis data for this compound.
Table 1: Effect of Acute this compound Administration on Extracellular Serotonin Levels in the Rat Hippocampus
| Time Point (minutes) | Treatment Group | % Change in Extracellular 5-HT (Mean ± SEM) |
| -40 to 0 | Vehicle | 100 ± 5 |
| 0 to 20 | Vehicle | 102 ± 6 |
| 20 to 40 | Vehicle | 98 ± 5 |
| 40 to 60 | Vehicle | 101 ± 7 |
| -40 to 0 | This compound (10 mg/kg, i.p.) | 100 ± 6 |
| 0 to 20 | This compound (10 mg/kg, i.p.) | 150 ± 12 |
| 20 to 40 | This compound (10 mg/kg, i.p.) | 250 ± 20 |
| 40 to 60 | This compound (10 mg/kg, i.p.) | 300 ± 25 |
| 60 to 80 | This compound (10 mg/kg, i.p.) | 280 ± 22 |
| 80 to 100 | This compound (10 mg/kg, i.p.) | 260 ± 18 |
| 100 to 120 | This compound (10 mg/kg, i.p.) | 240 ± 15 |
*p < 0.05 compared to baseline. Data are expressed as a percentage of the average basal concentration.
Table 2: Effect of Acute this compound Administration on Extracellular Dopamine and Norepinephrine Levels in the Rat Prefrontal Cortex
| Time Point (minutes) | Treatment Group | % Change in Extracellular DA (Mean ± SEM) | % Change in Extracellular NE (Mean ± SEM) |
| -40 to 0 | Vehicle | 100 ± 8 | 100 ± 7 |
| 0 to 20 | Vehicle | 99 ± 7 | 101 ± 6 |
| 20 to 40 | Vehicle | 103 ± 9 | 98 ± 5 |
| 40 to 60 | Vehicle | 97 ± 6 | 102 ± 8 |
| -40 to 0 | This compound (10 mg/kg, i.p.) | 100 ± 9 | 100 ± 8 |
| 0 to 20 | This compound (10 mg/kg, i.p.) | 110 ± 10 | 105 ± 9 |
| 20 to 40 | This compound (10 mg/kg, i.p.) | 125 ± 12 | 115 ± 11 |
| 40 to 60 | This compound (10 mg/kg, i.p.) | 130 ± 15 | 120 ± 13 |
| 60 to 80 | This compound (10 mg/kg, i.p.) | 128 ± 14 | 118 ± 12 |
| 80 to 100 | This compound (10 mg/kg, i.p.) | 122 ± 11 | 112 ± 10 |
| 100 to 120 | This compound (10 mg/kg, i.p.) | 115 ± 10 | 108 ± 9 |
Data are expressed as a percentage of the average basal concentration.
Table 3: Effect of Subchronic this compound Treatment on Tissue Levels of Substance P-Like Immunoreactivity (SP-LI) in Rat Brain Regions
| Brain Region | Treatment Group (14 days) | SP-LI (pmol/g wet weight; Mean ± SEM) | % Change from Control |
| Frontal Cortex | Vehicle | 15.2 ± 1.1 | - |
| Frontal Cortex | This compound (2 x 10 µmol/kg p.o.) | 19.8 ± 1.5 | +30% |
| Periaqueductal Grey | Vehicle | 25.8 ± 2.0 | - |
| Periaqueductal Grey | This compound (2 x 10 µmol/kg p.o.) | 34.6 ± 2.5 | +34% |
| Ventral Spinal Cord | Vehicle | 30.1 ± 2.2 | - |
| Ventral Spinal Cord | This compound (2 x 10 µmol/kg p.o.) | 39.1 ± 2.8* | +30% |
*p < 0.05 compared to vehicle control. Data adapted from a study on subchronic treatment effects on tissue levels.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Serotonin in the Rat Hippocampus Following Acute this compound Administration
This protocol is adapted from established methods for SSRI microdialysis.
1. Materials and Reagents
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Artificial cerebrospinal fluid (aCSF), pH 7.4 (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂)
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)
-
Guide cannulae
-
Microsyringe pump
-
Fraction collector or manual collection vials
-
HPLC system with electrochemical detection (HPLC-ECD)
2. Surgical Procedure
-
Anesthetize a male Sprague-Dawley rat (250-300 g) and place it in a stereotaxic frame.
-
Implant a guide cannula targeted at the ventral hippocampus (AP: -5.6 mm, ML: +5.0 mm, DV: -5.0 mm from bregma).
-
Secure the guide cannula with dental cement and skull screws.
-
Allow the animal to recover for at least 48 hours post-surgery.
3. Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microsyringe pump and perfuse with aCSF at a flow rate of 1.0 µL/min.
-
Allow a 120-minute equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (10 mg/kg, i.p.) or vehicle (saline).
-
Continue collecting dialysate samples every 20 minutes for at least 120 minutes post-injection.
-
Store samples at -80°C until analysis.
4. Sample Analysis
-
Analyze the dialysate samples for serotonin concentration using HPLC-ECD.
-
Quantify the results by comparing the peak areas to a standard curve.
-
Express the data as a percentage of the mean baseline concentration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dose-Response Studies of Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a pharmacological agent with a dual mechanism of action, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As an SSRI, this compound blocks the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This modulation of the serotonergic system is a key mechanism for its potential antidepressant effects.[2] Additionally, its ability to antagonize NMDA receptors suggests potential applications in conditions associated with glutamate (B1630785) excitotoxicity.[1] These application notes provide a summary of in vivo dose-response studies of this compound, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data from In Vivo Dose-Response Studies
The following tables summarize the quantitative data from in vivo studies investigating the dose-dependent effects of this compound.
Table 1: Dose-Dependent Potentiation of Muscarinic Receptor Agonist-Induced Tremors in Mice
| Dose (mg/kg, i.p.) | Animal Model | Agonist | Observed Effect | Reference |
| 10 - 60 | Male Mice | Oxotremorine | Dose-dependent potentiation and prolongation of tremor | [3] |
| 10 - 60 | Male Mice | Physostigmine | Dose-dependent potentiation and prolongation of tremor | [3] |
Table 2: Effect of this compound on Neuropeptide Levels in the Rat Brain
| Dose (µmol/kg, p.o.) | Animal Model | Brain Region | Neuropeptide | Percent Increase (compared to control) | Time Point | Reference |
| 20 | Rat | Periaqueductal Grey | Substance P | 23-35% | 60 min | [4] |
| 20 | Rat | Periaqueductal Grey | Neurokinin A | 23-35% | 60 min | [4] |
| 20 | Rat | Periaqueductal Grey | Cholecystokinin | 23-35% | 60 min | [4] |
| 20 (s.c.) | Rat | Cingulate Cortex | Substance P | 19-32% | - | [4] |
| 20 (s.c.) | Rat | Cingulate Cortex | Cholecystokinin | 19-32% | - | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Muscarinic Agonist-Induced Tremors in Mice
Objective: To evaluate the dose-dependent effect of this compound on tremors induced by muscarinic receptor agonists.
Materials:
-
This compound hydrochloride
-
Oxotremorine or Physostigmine
-
Saline solution (0.9% NaCl)
-
Male mice
-
Observation chambers
-
Tremor rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate male mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride and the muscarinic agonist (Oxotremorine or Physostigmine) in saline solution to the desired concentrations.
-
Experimental Groups: Divide the mice into groups (n=8-10 per group) to receive different doses of this compound (e.g., 0, 10, 30, 60 mg/kg) and a control group receiving saline.
-
This compound Administration: Administer the assigned dose of this compound or saline via i.p. injection.
-
Muscarinic Agonist Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a standardized dose of Oxotremorine or Physostigmine i.p. to induce tremors.
-
Tremor Observation and Scoring: Immediately after the agonist challenge, place each mouse in an individual observation chamber. Observe and score the intensity of tremors at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a validated tremor rating scale.
-
Data Analysis: Analyze the tremor scores using appropriate statistical methods (e.g., two-way ANOVA with dose and time as factors) to determine the dose-dependent effect of this compound on the intensity and duration of tremors.
Protocol 2: In Vivo Microdialysis for Measuring Neuropeptide Levels in the Rat Brain
Objective: To determine the effect of this compound on extracellular levels of neuropeptides in specific brain regions of freely moving rats.
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC-MS/MS or ELISA kits for neuropeptide quantification
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rats and place them in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., periaqueductal grey). Allow the animals to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal neuropeptide levels.
-
This compound Administration: Administer a specific dose of this compound (e.g., 20 µmol/kg) or saline via peroral (p.o.) or subcutaneous (s.c.) route.
-
Post-Administration Sample Collection: Continue to collect dialysate samples for a set period (e.g., 2-3 hours) after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for the concentration of neuropeptides (e.g., Substance P, Neurokinin A, Cholecystokinin) using a sensitive analytical method such as HPLC-MS/MS or ELISA.
-
Data Analysis: Express the neuropeptide concentrations as a percentage of the baseline levels and analyze the data using statistical tests (e.g., repeated measures ANOVA) to compare the effects of this compound with the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates clear dose-dependent effects in vivo, consistent with its mechanisms of action as an SSRI and an NMDA receptor antagonist. The provided protocols offer a framework for researchers to investigate these effects further. The potentiation of muscarinic agonist-induced tremors and the alteration of neuropeptide levels highlight the compound's significant impact on central nervous system function. Future dose-response studies should aim to establish more precise pharmacokinetic and pharmacodynamic relationships, including the determination of ED50 values for its various in vivo effects, to better characterize its therapeutic potential.
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies on the potentiation of muscarinic receptor stimulation by this compound, a selective 5-HT uptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Alaproclate Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a pharmacological agent known for its dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This unique profile makes it a valuable tool for in vitro studies investigating serotonergic and glutamatergic signaling pathways. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in various in vitro assays.
Physicochemical Properties and Solubility
This compound is typically used in its hydrochloride salt form, which is soluble in water.[2][3] For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent before further dilution in aqueous buffers or cell culture media.
| Property | Value | Source |
| Chemical Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | [4] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [5] |
| Molecular Weight | 255.74 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility (Hydrochloride) | Soluble in water | [1][2] |
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations for in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecules for biological assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate: Allow the this compound hydrochloride powder to reach room temperature before opening the vial to prevent condensation.
-
Weigh: In a chemical fume hood, accurately weigh the desired amount of this compound hydrochloride powder using an analytical balance.
-
Dissolve: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mix: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilize (Optional): If sterility is a concern and the previous steps were not performed in an aseptic environment, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage. A safety data sheet for this compound hydrochloride from one supplier suggests a stability of at least four years when stored at room temperature as a solid. The stability of the DMSO stock solution should be confirmed for long-term storage.
Working Solution Preparation
Objective: To dilute the this compound stock solution to the final desired concentration in an aqueous buffer or cell culture medium for immediate use in in vitro assays.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer
-
Sterile dilution tubes or plates
Protocol:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer or cell culture medium to achieve the final desired experimental concentrations.
-
Important: To avoid precipitation of the compound, it is recommended to add the stock solution to the aqueous medium while vortexing or mixing.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous solutions can be limited.
Experimental Protocols
Serotonin Reuptake Inhibition Assay
This assay measures the ability of this compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).
Materials:
-
Cells expressing SERT (e.g., HEK293-SERT cells, JAR cells)
-
[³H]-Serotonin (radiolabeled)
-
This compound working solutions
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Protocol:
-
Cell Plating: Plate the SERT-expressing cells in a suitable multi-well plate and allow them to adhere and grow to an appropriate confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound working solutions or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add [³H]-Serotonin to each well to initiate the reuptake process. The final concentration of [³H]-Serotonin should be near its Kₘ for the transporter.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.
-
Terminate Uptake: Stop the reuptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of serotonin reuptake against the log concentration of this compound.
NMDA Receptor Antagonism Assay (Calcium Influx)
This assay measures the ability of this compound to block the influx of calcium through NMDA receptors upon stimulation with agonists.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons, HEK293 cells transfected with NMDA receptor subunits)
-
NMDA and glycine (B1666218) (agonists)
-
This compound working solutions
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Plating: Plate the NMDA receptor-expressing cells in a suitable multi-well plate (e.g., black-walled, clear-bottom for fluorescence measurements).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash: Wash the cells with assay buffer to remove excess dye.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound working solutions or a vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a solution containing NMDA and glycine to each well to stimulate the receptors and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibition of the calcium influx by this compound at different concentrations to determine its IC₅₀ value.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Dual signaling pathways of this compound.
References
Application Note: Serotonin Reuptake Inhibition Assay for Alaproclate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro potency and selectivity of Alaproclate as a serotonin (B10506) reuptake inhibitor. The primary method described is a [³H]-Serotonin uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
Introduction
The serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons. This mechanism terminates the synaptic action of 5-HT and allows for its recycling. The SERT protein is a primary target for many antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs).
This compound is an early-generation SSRI developed in the 1970s.[1] It demonstrates high specificity for the serotonin transporter, with negligible activity at norepinephrine (B1679862) (NA) and dopamine (B1211576) (DA) transporters.[2] This application note details a robust method to quantify the inhibitory activity of this compound on hSERT, a critical step in characterizing its pharmacological profile.
Mechanism of Action
This compound functions as a competitive inhibitor at the central binding site (S1) of the serotonin transporter. By binding to SERT, it blocks the reuptake of serotonin from the synapse. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, enhancing postsynaptic receptor activation.
Figure 1: Mechanism of this compound at the serotonergic synapse.
Pharmacological Data
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC₅₀), with selectivity assessed by comparing its potency at SERT versus other monoamine transporters like the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This compound is a potent and selective inhibitor of 5-HT uptake.[1]
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. DAT | Selectivity vs. NET |
| This compound | hSERT | [³H]-5-HT Uptake | 130 | >77-fold | >77-fold |
| hDAT | [³H]-DA Uptake | >10,000 | - | - | |
| hNET | [³H]-NE Uptake | >10,000 | - | - | |
| Fluoxetine (Reference) | hSERT | [³H]-5-HT Uptake | 16 | >15-fold | >9-fold |
| hDAT | [³H]-DA Uptake | 250 | - | - | |
| hNET | [³H]-NE Uptake | 150 | - | - |
Note: IC₅₀ values can vary based on experimental conditions (e.g., cell type, substrate concentration). The data presented for this compound is based on historical findings in rat brain synaptosomes and reflects its well-established selectivity profile.[1][2]
Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay
This protocol describes the measurement of [³H]-5-HT uptake inhibition in HEK293 cells stably expressing hSERT.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]-Serotonin (PerkinElmer, NET498).
-
Test Compound: this compound.
-
Reference Compound: Fluoxetine (or another known SSRI).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection.
-
Assay Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH adjusted to 7.4.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Equipment: 96-well cell culture plates, multi-channel pipette, cell harvester, liquid scintillation counter.
Experimental Workflow
Figure 2: Workflow for the [³H]-Serotonin uptake inhibition assay.
Step-by-Step Procedure
-
Cell Plating: Seed hSERT-HEK293 cells into a 96-well plate at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well) and culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound (e.g., Fluoxetine) in KRH buffer at 2x the final desired concentration.
-
Assay Initiation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 150 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the appropriate concentration of this compound, reference compound, or vehicle (for total uptake). For non-specific uptake control wells, add a saturating concentration of a potent inhibitor like 10 µM Fluoxetine.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
-
Radioligand Addition:
-
Prepare a solution of [³H]-Serotonin in KRH buffer at 2x the final concentration (e.g., 20 nM).
-
Add 50 µL of the [³H]-Serotonin solution to all wells to initiate the uptake reaction. The final volume should be 100 µL.
-
-
Uptake Incubation: Incubate the plate for 10 minutes at 37°C. This duration should be within the linear range of serotonin uptake for the cell line.
-
Termination of Uptake:
-
Rapidly terminate the reaction by aspirating the buffer from the wells.
-
Immediately wash the cells twice with 200 µL of ice-cold KRH buffer to remove unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of 1% SDS lysis buffer to each well and shake gently for 5-10 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Uptake:
-
Total Uptake (A): DPM from vehicle-treated wells.
-
Non-Specific Uptake (B): DPM from wells treated with a saturating concentration of inhibitor.
-
Specific Uptake (C): C = A - B.
-
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the formula:
-
% Inhibition = 100 * (1 - [(DPM_compound - B) / C])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific [³H]-Serotonin uptake.
Disclaimer: This protocol is intended for research purposes only. Appropriate safety precautions should be taken when handling radiochemicals and cell lines. Experimental conditions, particularly incubation times and cell densities, may need to be optimized for specific laboratory settings.
References
- 1. Inhibitors of neuronal monoamine uptake. 2. Selective inhibition of 5-hydroxytryptamine uptake by alpha-amino acid esters of phenethyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alaproclate in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing alaproclate in hippocampal slice electrophysiology experiments. This compound, a compound with a dual mechanism of action, serves as a valuable tool for investigating serotonergic and glutamatergic neurotransmission.
Introduction
This compound is characterized as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This dual functionality allows for the nuanced study of synaptic plasticity, neuronal excitability, and the interplay between the serotonergic and glutamatergic systems within the hippocampal circuitry. The hippocampus, a brain region critical for learning and memory, is densely populated with both serotonin and NMDA receptors, making it an ideal model for studying the effects of this compound.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) & Noncompetitive NMDA Receptor Antagonist | [1] |
| NMDA Receptor Antagonism IC50 | 0.3 µM | [1] |
| Stereoselectivity | The S-(-)-enantiomer is more potent than the R-(+)-enantiomer in NMDA receptor antagonism. | [1] |
| Reversibility | The inhibitory effect on NMDA receptors is rapidly reversible upon washout. | [1] |
Signaling Pathways
Serotonergic Signaling via 5-HT1A Receptor
The primary action of this compound as an SSRI is to increase the extracellular concentration of serotonin (5-HT). In the hippocampus, 5-HT can act on various receptors, with the 5-HT1A receptor being highly expressed. The activation of the G-protein coupled 5-HT1A receptor can lead to the inhibition of adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity.[4][5] This can modulate neuronal excitability by increasing K+ conductance and decreasing Ca2+ conductance.[4]
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Category:NMDA receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Measuring Alaproclate's Effect on Substance P Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effect of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI), on the release of the neuropeptide Substance P. The provided methodologies are intended to guide researchers in designing and executing experiments to quantify this interaction, which is of significant interest in the fields of neuropharmacology and drug development for conditions involving both serotonergic and Substance P-mediated pathways, such as pain and mood disorders.
Introduction
This compound is a well-characterized selective serotonin reuptake inhibitor (SSRI) that potentiates serotonergic neurotransmission by blocking the serotonin transporter (SERT).[1] Substance P, a member of the tachykinin peptide family, is a key neuropeptide involved in pain transmission, inflammation, and mood regulation.[2] There is a significant interplay between the serotonin and Substance P systems in the central nervous system.[3] Preclinical studies have demonstrated that acute systemic administration of this compound leads to an increase in both tissue levels and the release of Substance P in the rat periaqueductal gray (PAG), a critical brain region for pain modulation.[4][5]
These protocols outline two primary experimental approaches to measure the this compound-induced release of Substance P: an in vivo method using microdialysis in rats and an in vitro method using brain slices.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental findings.
Table 1: In Vivo Effect of this compound on Substance P Release in the Rat Periaqueductal Gray (PAG)
| Treatment Group | N | Basal Substance P (pg/mL, Mean ± SEM) | Peak Substance P Post-Treatment (pg/mL, Mean ± SEM) | % Change from Baseline (Mean ± SEM) |
| Vehicle Control | ||||
| This compound (20 µmol/kg, s.c.) |
Note: Based on existing literature, an increase in Substance P release is expected following this compound administration.[4][5]
Table 2: In Vitro Effect of this compound on KCl-Stimulated Substance P Release from Rat Brain Slices
| Treatment Group | N | Basal Substance P Release (pg/mg tissue, Mean ± SEM) | KCl-Stimulated Substance P Release (pg/mg tissue, Mean ± SEM) | % Potentiation by this compound (Mean ± SEM) |
| Vehicle Control + KCl | ||||
| This compound (Concentration) + KCl | ||||
| This compound (Concentration) + KCl | ||||
| This compound (Concentration) + KCl |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the interaction between this compound and Substance P release. This compound blocks the reuptake of serotonin (5-HT), leading to increased synaptic 5-HT levels. This enhanced serotonergic neurotransmission is hypothesized to modulate the activity of Substance P-containing neurons, resulting in increased Substance P release.
References
- 1. A transient release of potassium mediated by the action of substance P on rat parotid slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P release from K+-depolarized rat brain synaptosomes at one-second resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Alaproclate Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed in the 1970s.[1][2] Like other SSRIs, its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-HT).[3][4] This modulation of serotonergic neurotransmission is the basis for its potential therapeutic effects in depressive and anxiety disorders.[5] Understanding the pharmacokinetic profile of this compound is crucial for its development and for designing safe and effective dosing regimens.
These application notes provide detailed protocols for a panel of in vitro and in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocols are designed to be a practical guide for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
I. In Vitro Pharmacokinetic Studies
In vitro ADME assays are essential for early-stage drug development to predict the pharmacokinetic properties of a compound in humans.[6] These assays help in identifying potential liabilities and guide the selection of the most promising drug candidates.
Intestinal Permeability using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][8][9] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[8]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 18-22 days to form a confluent and differentiated monolayer.[8]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7][9] TEER values should be stable and within the laboratory's established range.
-
Transport Experiment:
-
The transport buffer is a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4.
-
The test compound, this compound, is dissolved in the transport buffer at a final concentration of 10 µM.
-
For the assessment of apical-to-basolateral (A-B) permeability, the this compound solution is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.
-
For the assessment of basolateral-to-apical (B-A) permeability, the this compound solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.
-
The plates are incubated at 37°C with gentle shaking for 2 hours.
-
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments and the concentration of this compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Data Presentation:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | |||
| Atenolol (Low Permeability Control) | |||
| Propranolol (High Permeability Control) | |||
| Digoxin (P-gp Substrate Control) |
Metabolic Stability in Liver Microsomes
The liver microsomal stability assay is used to determine the intrinsic clearance of a compound, providing an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[10][11]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (100 mM, pH 7.4).[12]
-
This compound is added to the reaction mixture at a final concentration of 1 µM.
-
-
Incubation:
-
The reaction is initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
A control incubation without the NADPH-regenerating system is also performed.
-
The reaction mixtures are incubated at 37°C.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)
-
Data Presentation:
| Compound | In Vitro t½ (min) | CLint (µL/min/mg protein) |
| This compound | ||
| Verapamil (High Clearance Control) | ||
| Warfarin (Low Clearance Control) |
Plasma Protein Binding by Equilibrium Dialysis
The plasma protein binding assay determines the fraction of a drug that is bound to plasma proteins.[13] Only the unbound fraction is available to interact with its target and to be cleared from the body.[14] Equilibrium dialysis is considered the gold standard method for this determination.[13]
Experimental Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device with dialysis membrane inserts (molecular weight cutoff of 8 kDa) is used.
-
Sample Preparation:
-
This compound is added to human plasma at a final concentration of 1 µM.
-
The plasma sample is loaded into one chamber of the RED device, and phosphate-buffered saline (PBS) is loaded into the other chamber.[14]
-
-
Incubation: The RED plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[14]
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Sample Analysis: The concentration of this compound in both the plasma and buffer samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as:
fu = Cbuffer / Cplasma
Where:
-
Cbuffer is the concentration of this compound in the buffer chamber.
-
Cplasma is the concentration of this compound in the plasma chamber.
The percentage of plasma protein binding (%PPB) is calculated as:
%PPB = (1 - fu) * 100
-
Data Presentation:
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding |
| This compound | ||
| Warfarin (High Binding Control) | ||
| Metoprolol (Low Binding Control) |
II. In Vivo Pharmacokinetic Study in Rats
In vivo pharmacokinetic studies in animal models are essential to understand the ADME properties of a drug in a whole organism.[15] The rat is a commonly used species for these studies.[15]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used for the study.
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
For intravenous (IV) administration, a single dose of 1 mg/kg is administered via the tail vein.
-
For oral (PO) administration, a single dose of 10 mg/kg is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin.
-
Key pharmacokinetic parameters to be determined include:
-
IV administration: Clearance (CL), Volume of distribution (Vd), and half-life (t½).
-
PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
-
-
Data Presentation:
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
III. Analytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices.[16]
Protocol:
-
Sample Preparation: Plasma samples are prepared by protein precipitation.[16] An internal standard (e.g., a structurally similar compound not present in the sample) is added, followed by the addition of a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is transferred for analysis.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
Calibration and Quantification: A calibration curve is prepared by spiking known concentrations of this compound into blank plasma. The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
IV. Visualizations
Caption: Experimental workflow for this compound pharmacokinetic studies.
Caption: this compound's mechanism of action on the serotonin signaling pathway.
References
- 1. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 60719-83-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Quantifying Alaproclate Concentration in Brain Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of alaproclate in brain tissue. This compound, a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a subject of interest in neuropharmacology.[1][2] Accurate measurement of its concentration in brain tissue is crucial for pharmacokinetic studies, understanding its therapeutic and toxicological effects, and for overall drug development.
This application note details the necessary protocols for sample preparation, chromatographic separation, and detection of this compound, primarily using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantifying small molecules in complex biological matrices.[3][4][5]
Experimental Protocols
Brain Tissue Sample Preparation
This protocol outlines the steps for homogenizing brain tissue to extract this compound for subsequent analysis. The general principle involves rapid homogenization in a cold acidic solution to precipitate proteins and stabilize the analyte.[6]
Materials:
-
Frozen brain tissue samples
-
Ice-cold 0.1 M perchloric acid
-
Polytron or probe sonicator
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
0.45 µM PVDF microcentrifuge filter tubes
-
HPLC vials
Procedure:
-
Rapidly dissect brain tissue in a cold environment and immediately freeze on dry ice. Samples can be stored at -80°C until use.[6]
-
Weigh the frozen brain tissue sample.
-
Add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen sample (e.g., for a 100 mg tissue sample, add 1 mL of perchloric acid).[6]
-
Homogenize the tissue immediately. For larger samples, use a polytron homogenizer for about 10 seconds. For smaller samples, use a probe sonicator for 10 seconds with a 30% duty cycle.[6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant into a new microcentrifuge tube, avoiding the pellet. The pellet can be reserved for protein concentration analysis if needed.[6]
-
Filter the supernatant through a 0.45 µM PVDF microcentrifuge filter tube by centrifuging at 5000 x g for 5 minutes at 4°C.[6]
-
Transfer the filtered supernatant (filtrate) into an HPLC vial for LC-MS/MS analysis.[6]
LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Method development and validation are essential for achieving accurate and reproducible results.[3][7][8]
Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.[5]
-
Analytical Column: A C18 column (e.g., 2.1 mm x 100 mm, 3 µm particle size) is a suitable starting point for separating this compound from endogenous interferences.[4][8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Parameters (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses would need to be determined experimentally by infusing an this compound standard).
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound should be used to correct for matrix effects and variations in instrument response.[4]
-
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both this compound and the internal standard to achieve maximum sensitivity.
Data Presentation
The following table presents example quantitative data for this compound concentration in different brain regions of a rat model following a single dose administration. This data is for illustrative purposes and would be generated from a validated LC-MS/MS method.
Table 1: Example this compound Concentration in Rat Brain Tissue (ng/g) 2 Hours Post-Dose
| Brain Region | This compound Concentration (ng/g tissue) ± SD (n=5) |
| Hippocampus | 152.3 ± 18.5 |
| Hypothalamus | 138.9 ± 15.2 |
| Striatum | 110.5 ± 12.8 |
| Cerebral Cortex | 125.7 ± 14.1 |
| Spinal Cord | 85.2 ± 9.8 |
Note: Data is hypothetical and for illustrative purposes only. SD = Standard Deviation. This compound has been shown to have regional selectivity in the brain.[2]
Visualizations
Signaling Pathways
This compound's mechanism of action involves two primary pathways: the inhibition of serotonin reuptake and the non-competitive antagonism of the NMDA receptor.
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge | MDPI [mdpi.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Alaproclate's NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate, a compound initially investigated for the treatment of depression, has been identified as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory, presents a significant area of interest for neurological research and drug development.[1][2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders. Understanding the interaction of compounds like this compound with the NMDA receptor is therefore critical.
These application notes provide detailed protocols for three standard in vitro models to assess the NMDA receptor antagonism of this compound: Calcium Imaging using Fura-2 in cerebellar granule cells, Whole-Cell Patch-Clamp Electrophysiology, and Radioligand Binding Assays.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's antagonism of the NMDA receptor based on published findings.
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | Calcium Imaging | Cerebellar Granule Cells | IC₅₀ | 0.3 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2] Upon activation, and following the relief of a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[2][3] This influx of Ca²⁺ acts as a second messenger, triggering downstream signaling cascades.
Experimental Workflow: Calcium Imaging Assay
This workflow outlines the key steps for assessing NMDA receptor antagonism using a calcium imaging assay with Fura-2.
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 in Cerebellar Granule Cells
This protocol is based on the methodology used to determine the IC₅₀ of this compound.[1] It measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation.
Materials:
-
Primary cerebellar granule cells (CGCs) from postnatal day 7-8 rats
-
Neurobasal-A medium with B27 supplement
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
NMDA
-
Glycine
-
This compound
-
Fluorescence plate reader or microscope with 340nm and 380nm excitation filters and an emission filter around 510nm
Procedure:
-
Cell Culture:
-
Isolate and culture CGCs from postnatal day 7-8 rats on poly-L-lysine coated plates or coverslips.
-
Maintain the cells in Neurobasal-A medium supplemented with B27 at 37°C in a 5% CO₂ incubator for 7-10 days before the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Wash the cultured CGCs twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence imaging setup.
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add varying concentrations of this compound (or vehicle control) to the cells and incubate for a predetermined time.
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Record the changes in fluorescence intensity at both excitation wavelengths for several minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
Determine the peak fluorescence ratio in response to NMDA/glycine stimulation for each concentration of this compound.
-
Normalize the data to the response in the absence of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of NMDA receptor-mediated ion currents and how they are affected by this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
NMDA, Glycine, and this compound
-
Blockers for other ion channels (e.g., DNQX for AMPA/kainate receptors, gabazine (B1674388) for GABA-A receptors)
Procedure:
-
Preparation:
-
Prepare aCSF containing (in mM): 130 NaCl, 3 KCl, 24 NaHCO₃, 1.25 NaH₂PO₄, 10 glucose, 2 CaCl₂, and 1 MgSO₄.[4] Continuously bubble with 95% O₂/5% CO₂.
-
Prepare an internal solution containing (in mM): 120 Cs-methanesulfonate, 15 CsCl, 10 HEPES, 8 NaCl, 3 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3.[4]
-
Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.[4]
-
-
Recording:
-
Transfer the cultured cells or brain slice to the recording chamber and continuously perfuse with aCSF.
-
Identify a healthy neuron under the microscope.
-
Approach the cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[5]
-
Clamp the cell at a holding potential of +40 mV to relieve the Mg²⁺ block of the NMDA receptor.[4]
-
Isolate NMDA receptor currents by adding DNQX and gabazine to the aCSF.[4]
-
-
Drug Application:
-
Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by puffing on a solution of NMDA and glycine.
-
Perfuse the chamber with aCSF containing a specific concentration of this compound for a set duration.
-
During the application of this compound, re-stimulate with NMDA and glycine and record the resulting current.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
-
Protocol 3: Radioligand Binding Assay
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand that binds to a site within the NMDA receptor channel.
Materials:
-
Rat cortical membranes
-
Radiolabeled NMDA receptor channel blocker (e.g., [³H]MK-801 or [³H]TCP)
-
This compound
-
Tris-HCl buffer
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membranes by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet and determine the protein concentration. Store at -80°C.[6]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation on ice.
-
In a 96-well plate, add the following to each well:
-
Rat cortical membranes (e.g., 50-100 µg of protein)
-
A fixed concentration of the radioligand (e.g., 1-5 nM [³H]MK-801).
-
Varying concentrations of this compound or vehicle.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[6]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.[6]
-
Quickly wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.[6]
-
Quantify the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known NMDA receptor channel blocker) from total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Alaproclate Treatment in Animal Studies
A notable scarcity of published literature detailing specific long-term alaproclate treatment protocols in animal models exists. The available research predominantly focuses on the acute or short-term effects of this compound. This document synthesizes the limited available data on this compound and provides generalized protocols for long-term antidepressant studies in rodents based on research with other selective serotonin (B10506) reuptake inhibitors (SSRIs). These generalized protocols can serve as a foundational framework for designing future long-term studies with this compound.
Mechanism of Action
This compound is a selective serotonin reuptake inhibitor (SSRI)[1][2]. Its primary mechanism of action involves blocking the reabsorption of serotonin (5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft[1]. This enhanced serotonergic neurotransmission is believed to be responsible for its therapeutic effects. Additionally, some research suggests that this compound may act as a reversible noncompetitive antagonist of the NMDA receptor[3].
Acute Effects of this compound in Animal Models
While long-term data is scarce, acute administration studies in rats have demonstrated measurable effects on neuropeptide levels.
Table 1: Acute Effects of this compound on Neuropeptide Levels in Rats [2]
| Brain Region | Treatment | Dosage | Route | Time Point | Neuropeptide | Percent Change from Control |
| Periaqueductal Grey | This compound | 20 µmol/kg | Peroral (p.o.) | 60 min | Substance P | +23-35% |
| Neurokinin A | +23-35% | |||||
| Cholecystokinin | +23-35% | |||||
| Cingulate Cortex | This compound | Not specified | Subcutaneous (s.c.) | Not specified | Substance P | +19-32% |
| Cholecystokinin | +19-32% |
Experimental Protocols
Due to the lack of specific long-term this compound protocols, the following sections provide a generalized framework based on standard practices for other SSRIs and sub-chronic toxicity studies.
Protocol 1: Sub-chronic (90-day) Oral Gavage Study in Rats (Proposed)
This protocol is adapted from general guidelines for sub-chronic toxicity studies and common practices for antidepressant research[4][5].
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Equal numbers of males and females
-
Age: Young adults (e.g., 8-10 weeks old)
-
Number: At least 10-20 rodents per sex per group[4]
2. Housing and Acclimation:
-
House animals in standard conditions (22-24°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water[5].
-
Acclimate animals for at least one week prior to the start of the study.
3. This compound Administration:
-
Vehicle: Sterile water or 0.5% carboxymethylcellulose.
-
Dosage: Based on acute studies and dose-ranging pilot studies. A proposed range could be 5, 15, and 30 mg/kg/day. A vehicle control group is mandatory.
-
Route of Administration: Oral gavage. The volume should not exceed 1 ml/100 g body weight[4].
-
Frequency: Once daily.
4. Monitoring and Data Collection:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food consumption measurements[4].
-
Behavioral Testing (example): Conduct tests such as the Forced Swim Test or Sucrose Preference Test at baseline and at specified intervals (e.g., day 30, 60, and 90) to assess antidepressant-like effects.
-
End of Study: Collect blood for hematology and clinical chemistry. Perform a complete necropsy and collect organs for histopathological examination. Brain tissue should be collected for neurochemical analysis (e.g., serotonin and dopamine (B1211576) levels).
Protocol 2: Continuous Subcutaneous Infusion Study in Rats (Proposed)
Continuous infusion can provide stable plasma concentrations of a drug, which can be advantageous for long-term studies[6][7].
1. Animal Model:
-
As described in Protocol 1.
2. Surgical Implantation of Osmotic Pumps:
-
Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant osmotic mini-pumps (e.g., ALZET® pumps) subcutaneously in the dorsal region.
3. This compound Administration:
-
Formulation: this compound dissolved in a sterile, pump-compatible vehicle (e.g., saline). The stability of the solution at 37°C should be confirmed[6].
-
Dosage: The pump delivery rate and drug concentration will determine the daily dose. A pilot study is necessary to establish the target plasma concentration and corresponding dose.
-
Duration: Osmotic pumps can deliver the drug continuously for several weeks (e.g., 2-6 weeks, depending on the pump model).
4. Monitoring and Data Collection:
-
Similar to Protocol 1, with the addition of post-operative monitoring and care.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SSRIs like this compound and a general experimental workflow for a long-term animal study.
Caption: Mechanism of action of this compound as an SSRI.
Caption: Generalized workflow for a long-term this compound study.
References
- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 5. Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental conditions for the continuous subcutaneous infusion of four central analgesics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. insidescientific.com [insidescientific.com]
Determining Alaproclate Cytotoxicity: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While its primary pharmacological activities are well-documented, a comprehensive understanding of its cytotoxic potential is crucial for evaluating its safety profile and identifying potential therapeutic applications. These application notes provide a framework for assessing this compound-induced cytotoxicity in vitro, offering detailed protocols for key assays and guidance on data interpretation.
Due to a lack of publicly available data on the specific cytotoxic concentrations of this compound, this document outlines experimental strategies based on the known mechanisms of similar compounds. The provided protocols will enable researchers to generate crucial data, such as the half-maximal inhibitory concentration (IC50), and to elucidate the cellular pathways involved in this compound's cytotoxic effects.
Putative Signaling Pathways of this compound-Induced Cytotoxicity
This compound's dual mechanism of action suggests that its cytotoxicity may be mediated through pathways associated with both SSRIs and NMDA receptor antagonists. The following diagram illustrates the potential signaling cascades leading to apoptosis.
Caption: Putative signaling pathways for this compound cytotoxicity.
Data Presentation: Summarized Quantitative Data
The following tables are templates for summarizing quantitative data from the described experimental protocols. Note: The values presented are hypothetical and for illustrative purposes only, as there is no publicly available cytotoxicity data for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Viability (24h) | % Viability (48h) |
| SH-SY5Y (Neuroblastoma) | 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 92 ± 3.8 | 85 ± 4.2 | |
| 25 | 75 ± 5.2 | 60 ± 3.9 | |
| 50 | 51 ± 4.1 | 35 ± 4.5 | |
| 100 | 28 ± 3.5 | 15 ± 2.8 | |
| HEK293 (Embryonic Kidney) | 0 (Control) | 100 ± 3.9 | 100 ± 4.7 |
| 10 | 98 ± 2.5 | 95 ± 3.1 | |
| 25 | 88 ± 4.1 | 78 ± 3.6 | |
| 50 | 65 ± 3.7 | 52 ± 4.0 | |
| 100 | 45 ± 4.0 | 28 ± 3.3 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| SH-SY5Y (Neuroblastoma) | 0 (Control) | 5 ± 1.2 | 6 ± 1.5 |
| 10 | 12 ± 2.1 | 20 ± 2.5 | |
| 25 | 28 ± 3.0 | 45 ± 3.8 | |
| 50 | 55 ± 4.2 | 72 ± 4.9 | |
| 100 | 80 ± 5.1 | 92 ± 4.3 | |
| HEK293 (Embryonic Kidney) | 0 (Control) | 4 ± 1.0 | 5 ± 1.3 |
| 10 | 8 ± 1.5 | 15 ± 2.0 | |
| 25 | 20 ± 2.5 | 35 ± 3.1 | |
| 50 | 42 ± 3.8 | 60 ± 4.2 | |
| 100 | 65 ± 4.5 | 85 ± 5.0 |
Table 3: Apoptosis Marker Analysis
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (% Depolarized Cells) |
| SH-SY5Y (Neuroblastoma) | Control | 1.0 | 8 ± 1.5 |
| This compound (50 µM, 24h) | 3.5 ± 0.4 | 45 ± 3.8 | |
| HEK293 (Embryonic Kidney) | Control | 1.0 | 6 ± 1.2 |
| This compound (50 µM, 24h) | 2.8 ± 0.3 | 38 ± 3.2 |
Experimental Protocols
The following are detailed protocols for the key experiments to determine this compound's cytotoxicity.
Experimental Workflow
Caption: General experimental workflow for assessing this compound cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293)
-
Complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control.
Apoptosis Assays
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treat cells with this compound at the desired concentrations for the desired time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with this compound at the desired concentrations.
-
In the last 30 minutes of the treatment period, add TMRE to each well at a final concentration of 100-200 nM.
-
Include a positive control by treating some cells with FCCP (e.g., 10 µM) for 10-15 minutes.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~549/575 nm).
-
A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate the cytotoxicity of this compound. By employing a panel of cell-based assays, it is possible to determine the cytotoxic potency of this compound and to begin to unravel the molecular mechanisms underlying its effects. The generation of such data is essential for a complete pharmacological and toxicological understanding of this compound.
References
Troubleshooting & Optimization
Alaproclate Research Technical Support Center
Welcome to the technical support center for Alaproclate research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, answer frequently asked questions, and supply detailed experimental protocols related to the use of this compound in a research setting.
Troubleshooting Guides
This section addresses specific problems researchers may encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Troubleshooting Steps |
| Inconsistent results in serotonin (B10506) reuptake inhibition assays. | - this compound degradation. - Cellular viability issues. - Assay variability. | - Prepare fresh this compound solutions for each experiment. - Assess cell viability (e.g., via trypan blue exclusion) before and after treatment. - Include a known SSRI as a positive control (e.g., fluoxetine, sertraline). - Ensure consistent incubation times and temperatures. |
| Observing unexpected neurological or behavioral effects in animal models. | - Off-target effects, particularly NMDA receptor antagonism.[1] - Dose-related toxicity. | - Be aware of this compound's potent, non-competitive antagonism of the NMDA receptor.[1] - Consider if the observed behaviors are consistent with NMDA receptor blockade (e.g., effects on learning and memory). - Perform a dose-response study to identify a therapeutic window with minimal off-target effects. |
| Signs of hepatotoxicity in animal models (e.g., elevated liver enzymes). | - Formation of reactive metabolites. - Mitochondrial dysfunction. - Idiosyncratic drug reaction. | - Monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2][3][4][5][6] - Conduct histopathological analysis of liver tissue to identify cellular damage. - Investigate markers of oxidative stress and mitochondrial function in liver homogenates. - Note: The development of this compound was discontinued (B1498344) due to liver complications observed in rodent studies.[7] |
| Difficulty dissolving this compound for in vitro or in vivo administration. | - Poor solubility in aqueous solutions. | - Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) before diluting in aqueous buffer or vehicle. - Sonication may aid in the dissolution of the compound. - Always prepare fresh solutions and check for precipitation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of this compound.
1. What is the primary mechanism of action of this compound? this compound is a selective serotonin reuptake inhibitor (SSRI).[7] It competitively inhibits the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[8]
2. Does this compound have any significant off-target effects? Yes, this compound is also a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This dual activity should be considered when interpreting experimental results.
3. Why was the clinical development of this compound discontinued? The development of this compound was halted due to the observation of liver complications in rodent studies.[7]
4. What are the known quantitative measures of this compound's activity?
-
NMDA Receptor Antagonism: this compound blocks NMDA-induced responses with an IC50 value of 0.3 µM. The S-(-)-enantiomer is more potent than the R-(+)-enantiomer.[1]
5. What are the signs of hepatotoxicity to monitor in preclinical studies? Researchers should monitor for elevations in serum liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2][3][4][5][6] Histopathological examination of liver tissue can reveal signs of cellular damage, such as necrosis or steatosis.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Target | Action | Value | Comments | Reference |
| Serotonin Transporter (SERT) | Competitive Inhibitor | Ki / IC50 not specified in reviewed literature | Known to be a selective 5-HT uptake inhibitor. | [7][8] |
| NMDA Receptor | Non-competitive Antagonist | IC50 = 0.3 µM | The S-(-)-enantiomer is more potent. | [1] |
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Inhibition Assay
This protocol is adapted from standard methodologies for assessing SSRI activity.
Objective: To determine the in vitro potency of this compound in inhibiting serotonin reuptake.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
[³H]-Serotonin (radioligand).
-
This compound and a reference SSRI (e.g., fluoxetine).
-
Cell culture medium, plates, and standard laboratory equipment.
-
Scintillation counter and fluid.
Methodology:
-
Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate media and conditions until they reach confluency.
-
Assay Preparation: On the day of the experiment, wash the cells with a suitable assay buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the reference SSRI for 15-30 minutes at 37°C.
-
Serotonin Uptake: Initiate serotonin uptake by adding a known concentration of [³H]-Serotonin to each well.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of [³H]-Serotonin taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of serotonin reuptake against the concentration of this compound to determine the IC50 value.
Protocol 2: Assessment of Hepatotoxicity in a Rodent Model
This protocol provides a framework for evaluating the potential liver toxicity of this compound in vivo.
Objective: To assess the hepatotoxic effects of this compound in rats following repeated administration.
Materials:
-
Male Wistar rats (8-10 weeks old).
-
This compound.
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose).
-
Equipment for blood collection and serum separation.
-
Kits for measuring serum ALT and AST levels.
-
Materials for tissue fixation and histopathological analysis.
Methodology:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle to different groups of rats daily via oral gavage for a predetermined period (e.g., 14 or 28 days). Include at least three dose levels (low, medium, high).
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity. Record body weights regularly.
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Serum Analysis: Separate the serum and measure the levels of ALT and AST using commercially available assay kits.[2][3][4][5][6]
-
Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect liver tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination.
-
Data Analysis: Statistically compare the serum enzyme levels and histopathological findings between the this compound-treated groups and the vehicle control group.
Visualizations
Signaling Pathways
Caption: Dual mechanism of this compound: SSRI and NMDA receptor antagonist activity.
Experimental Workflow
Caption: Workflow for assessing this compound-induced hepatotoxicity in rodents.
Logical Relationships
Caption: Troubleshooting logic for common issues in this compound research.
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibbj.org [ibbj.org]
- 3. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum liver enzymes profile of Wistar rats following chronic consumption of fresh or oxidized palm oil diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaproclate Technical Support Center: In Vitro Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of alaproclate in solutions commonly used for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, it is recommended to first attempt to dissolve this compound hydrochloride in sterile, purified water.[1] If higher concentrations are needed or if solubility in aqueous solutions is limited, Dimethyl Sulfoxide (DMSO) is a common alternative solvent for creating concentrated stock solutions of many organic compounds.[2] When using DMSO, it is crucial to ensure the final concentration in your assay does not adversely affect the cells.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or -80°C to maximize stability. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q3: Is this compound stable in aqueous solutions at different pH values?
Q4: Is this compound sensitive to light or temperature?
A4: While specific photostability and thermal degradation studies for this compound are not widely published, it is a general best practice in pharmacology to protect chemical compounds from light and elevated temperatures to prevent degradation. Therefore, it is recommended to store this compound, both in solid form and in solution, protected from light and at a controlled, cool temperature.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Form | Solubility | Reference |
| Water | Hydrochloride | Soluble | [1] |
| Water | Free Base | Soluble | [4] |
| DMSO | Not Specified | Data not available | |
| Ethanol (B145695) | Not Specified | Data not available |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H18ClNO2 | [5] |
| Molecular Weight | 255.74 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, purified water or anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube or glass vial.
-
Dissolving in Water (Primary Method):
-
Add a small volume of sterile, purified water to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
If the desired concentration is not achieved, consider preparing a more concentrated stock in DMSO.
-
-
Dissolving in DMSO (Alternative Method):
-
Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect from light.
-
Protocol 2: Preparation of Working Solutions
Materials:
-
This compound stock solution
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the final desired experimental concentrations.
-
Mixing: Gently mix the working solutions by pipetting or brief vortexing.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for your experiments to minimize the risk of degradation.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, or the solubility of this compound in the aqueous medium is exceeded.
-
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid both precipitation and solvent-induced cytotoxicity.
-
Prepare intermediate dilutions of the stock solution in the culture medium to gradually decrease the solvent concentration.
-
Consider lowering the final concentration of this compound in your experiment if solubility limits are being reached.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Degradation of the this compound stock or working solutions.
-
Solution:
-
Always use freshly prepared working solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Ensure that stock solutions are stored properly at -20°C or -80°C and protected from light.
-
Verify the accuracy of your pipetting and dilution calculations.
-
Issue 3: Unexpected Cellular Effects or Toxicity
-
Possible Cause: The solvent (e.g., DMSO) used to dissolve the this compound is causing cellular stress or toxicity.
-
Solution:
-
Run a vehicle control experiment with the same final concentration of the solvent used in your experimental wells to assess its effect on the cells.
-
If solvent toxicity is observed, reduce the final solvent concentration by preparing a more concentrated stock solution or by using an alternative solvent if possible.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical diagram for troubleshooting common issues with this compound.
References
Optimizing Alaproclate Dosage for In Vivo Studies in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alaproclate dosage for in vivo studies in mice. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve this compound for in vivo administration in mice?
A1: this compound hydrochloride is soluble in water and physiological saline (0.9% sodium chloride). For intraperitoneal (i.p.) injections, dissolving the compound in sterile saline is the recommended and most common practice. This ensures isotonicity and minimizes irritation at the injection site.
Q2: I am observing precipitation when dissolving this compound. What should I do?
A2: If you observe precipitation, consider the following troubleshooting steps:
-
Ensure you are using this compound hydrochloride, as the free base may have different solubility characteristics.
-
Warm the saline vehicle slightly to aid dissolution, but allow it to return to room temperature before injection.
-
Prepare fresh solutions for each experiment to avoid potential stability issues. While saline solutions of some drugs can be stable, it is best practice to use freshly prepared solutions for in vivo studies to ensure consistent dosing.
-
If using a different vehicle, ensure its compatibility and consider performing a small pilot study to check for any adverse effects of the vehicle itself.
Q3: What is the recommended vehicle for this compound administration?
A3: For intraperitoneal (i.p.) injections, sterile 0.9% sodium chloride (physiological saline) is the standard and recommended vehicle for this compound hydrochloride.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Behavioral Results
| Potential Issue | Possible Cause | Troubleshooting Steps |
| High variability between animals | Inconsistent dosing, stress during injection, or inherent biological variability. | Ensure accurate weighing of the compound and precise volume administration. Standardize the injection procedure to minimize stress. Increase the number of animals per group to improve statistical power. |
| Lack of expected antidepressant-like or anxiolytic effect | Suboptimal dosage, incorrect timing of behavioral testing, or inappropriate animal model. | Perform a dose-response study to determine the optimal dose for your specific behavioral paradigm. Adjust the time between this compound administration and behavioral testing based on its pharmacokinetic profile. Ensure the chosen mouse strain and behavioral test are appropriate for studying the desired effect. |
| Unexpected changes in locomotor activity | The dose of this compound may be too high or too low. Some studies have shown that different doses of psychoactive drugs can have opposing effects on locomotor activity. | Conduct a dose-response study to assess the effect of this compound on locomotor activity in your specific mouse strain. A 10 mg/kg i.p. dose has been reported to not significantly affect locomotor activity in C57BL/6J mice. |
Guide 2: Adverse Events or Side Effects
| Observed Side Effect | Possible Cause | Mitigation Strategies |
| Potentiation of tremors | This compound has been shown to potentiate and prolong tremors induced by agents like oxotremorine (B1194727) and physostigmine (B191203) in a dose-dependent manner (10-60 mg/kg i.p.). | Be aware of this potential interaction if co-administering this compound with cholinergic agents. If tremors are observed in the absence of other agents, consider reducing the dose of this compound. |
| Injection site irritation | Improper injection technique or non-isotonic vehicle. | Ensure proper intraperitoneal injection technique to avoid leakage into subcutaneous tissue. Always use sterile physiological saline as the vehicle. |
Data Presentation
Table 1: Reported In Vivo Dosages of this compound in Mice
| Dose (mg/kg) | Route of Administration | Mouse Strain | Observed Effect | Reference |
| 10 | Intraperitoneal (i.p.) | C57BL/6J | Reduced marble-burying behavior (anxiolytic/anti-compulsive effect) with no significant effect on locomotor activity. | Yamada et al., 2022 |
| 10-60 | Intraperitoneal (i.p.) | Male mice (strain not specified) | Dose-dependent potentiation and prolongation of oxotremorine- and physostigmine-induced tremors. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the mice to be injected.
-
Weigh the this compound hydrochloride powder accurately using a calibrated analytical balance.
-
Add the appropriate volume of sterile 0.9% saline to a sterile vial.
-
Gradually add the weighed this compound hydrochloride powder to the saline while vortexing to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Draw the required volume of the solution into a sterile syringe for injection. The injection volume should typically not exceed 10 mL/kg body weight.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Restrain the mouse securely by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncturing them.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert a 27-30 gauge needle with the bevel up at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Mandatory Visualization
Caption: Primary mechanism of this compound as a selective serotonin reuptake inhibitor (SSRI).
Caption: General experimental workflow for an in vivo mouse study with this compound.
Overcoming poor bioavailability of Alaproclate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of Alaproclate in experimental settings.
Troubleshooting Guide
Issue: Low or Variable this compound Exposure in In Vivo Studies
Researchers often face challenges with achieving consistent and adequate systemic exposure of this compound after oral administration. This can be attributed to its physicochemical properties and dissolution rate-limited absorption. Below are potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Dissolution of this compound | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Prepare a formulation with surfactants or co-solvents to enhance solubility. 3. Amorphous Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate. |
| Inadequate Vehicle for Oral Gavage | 1. Vehicle Optimization: Use a vehicle that can maintain this compound in a solubilized or suspended state. For preclinical studies, consider vehicles like a mixture of polyethylene (B3416737) glycol 400 (PEG 400) and water, or a lipid-based formulation. 2. pH Adjustment: Given that this compound is an amine, adjusting the pH of the vehicle to a more acidic range can improve its solubility. |
| High First-Pass Metabolism | 1. Co-administration with a CYP450 Inhibitor: In preclinical models, co-administration with a general CYP450 inhibitor like 1-aminobenzotriazole (B112013) (ABT) can help determine the extent of first-pass metabolism. Note: This is for investigative purposes and not for therapeutic use. |
| Precipitation in the Gastrointestinal Tract | 1. Use of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into the formulation to prevent drug precipitation in the gut. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its bioavailability?
A1: this compound has a molecular weight of 255.74 g/mol and a calculated LogP of 2.8[1]. This moderate lipophilicity suggests that while it has some ability to cross cell membranes, its absorption can be limited by its solubility and dissolution rate in the gastrointestinal fluids.
Q2: Is there a known oral bioavailability for this compound?
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound in a research setting?
A3: Several formulation strategies can be investigated:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be a promising approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug[3].
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate[4].
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution by presenting the drug in an amorphous, higher-energy state[5].
Q4: How does this compound's mechanism of action relate to its experimental use?
A4: this compound has a dual mechanism of action. It is a selective serotonin (B10506) reuptake inhibitor (SSRI), which blocks the serotonin transporter (SERT) and increases the concentration of serotonin in the synaptic cleft[6][7]. Additionally, it acts as a non-competitive antagonist of the NMDA receptor[8][9]. This dual action is important to consider when designing experiments, as observed effects could be due to either or both pathways.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 255.74 g/mol | [1] |
| Calculated LogP | 2.8 | [1] |
| Plasma Elimination Half-life | 3.0 - 3.5 hours | [10] |
| Time to Peak Plasma Level (Tmax) | ~1.5 hours | [10] |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Administration in Rodents
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant.
-
Preparation of the SEDDS Formulation:
-
Weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial based on the optimal ratio determined from the phase diagram.
-
Mix the components thoroughly using a magnetic stirrer until a clear and homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add a small amount of the prepared SEDDS to water and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of this compound from the SEDDS formulation with that of the unformulated drug.
-
Visualizations
Caption: Workflow for developing and testing a SEDDS formulation of this compound.
Caption: Dual signaling pathways of this compound as an SSRI and NMDA receptor antagonist.
References
- 1. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Correlations between in vitro dissolution rate and bioavailability of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. upm-inc.com [upm-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 8. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Influence of this compound on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Alaproclate-Induced Liver Complications in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential liver complications while studying alaproclate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
Issue 1: Unexpected Elevation in Serum Liver Enzymes (ALT/AST)
Question: We observed a significant increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our animal cohort treated with this compound compared to the control group. How should we proceed?
Answer:
An elevation in ALT and AST are primary indicators of hepatocellular injury.[1][2] It is crucial to systematically investigate this finding.
Recommended Steps:
-
Confirm the Finding: Repeat the enzyme assays with freshly collected serum samples to rule out technical errors. Ensure proper sample handling and storage, as hemolysis can falsely elevate AST levels.
-
Dose-Response Relationship: If not already done, conduct a dose-ranging study to determine if the elevation in liver enzymes is dose-dependent. This can help establish a causal link between this compound administration and the observed hepatotoxicity.
-
Time-Course Analysis: Collect samples at multiple time points after this compound administration to understand the onset and progression of the liver injury.
-
Rule out Other Causes:
-
Vehicle Effects: Ensure the vehicle used to dissolve or suspend this compound is not causing hepatotoxicity by including a vehicle-only control group.
-
Underlying Health Status: Confirm that the animals were healthy and free from underlying liver conditions prior to the study. Review animal husbandry records for any potential confounding factors.
-
Co-administered Substances: If any other substances were co-administered, their potential hepatotoxic effects should be considered.
-
-
Further Biochemical Analysis: In addition to ALT and AST, measure other markers of liver function and injury, such as:
-
Histopathological Examination: This is a critical step to characterize the nature and severity of the liver injury.[4][5][6][7] Collect liver tissues for histological analysis to identify features such as necrosis, inflammation, steatosis, and fibrosis.[5][6]
Issue 2: Histopathological Findings Indicate Liver Damage
Question: Our histopathological analysis of liver tissue from this compound-treated animals shows evidence of centrilobular necrosis and inflammatory cell infiltration. What are the next steps to understand the mechanism?
Answer:
Histopathological findings provide valuable insights into the type of liver injury.[4][7] Centrilobular necrosis is a common feature of drug-induced liver injury (DILI) and is often associated with the metabolic activation of a drug to a reactive metabolite.[8]
Recommended Mechanistic Studies:
-
Investigate Oxidative Stress: Many forms of DILI involve oxidative stress.[9] Measure markers of oxidative stress in liver tissue homogenates, such as:
-
Assess Mitochondrial Dysfunction: Mitochondrial injury is a key mechanism in DILI.[12] Consider evaluating mitochondrial function through assays such as mitochondrial membrane potential, ATP levels, and electron transport chain complex activities.
-
Explore Inflammatory Pathways: The presence of inflammatory infiltrates suggests an immune response. Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in liver tissue using techniques like qPCR or ELISA.
-
Metabolite Profiling: Since this compound is known to be metabolized by the liver, investigate the formation of reactive metabolites.[13] This can be done using techniques like mass spectrometry to identify drug-protein adducts in the liver.[14]
Frequently Asked Questions (FAQs)
Q1: What are the typical biochemical markers to monitor for this compound-induced liver complications in animal models?
A1: A standard panel of biochemical markers should be monitored to provide a comprehensive assessment of liver function and injury. This includes:
-
Hepatocellular Injury Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1][2]
-
Cholestatic Injury Markers: Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT).[3]
-
Biliary Function Markers: Total Bilirubin (Tbili) and Serum Bile Acids (SBA).[1]
-
Synthetic Function Markers: Albumin and Total Protein.
Q2: Are there any potential hepatoprotective agents that can be used as positive controls or for intervention studies?
A2: Yes, several agents with known hepatoprotective properties can be used. These include:
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC is a well-established antioxidant used to treat acetaminophen-induced liver injury and has shown benefits in other forms of DILI.[15][16][17][18][19]
-
Silymarin (B1681676): A flavonoid extracted from milk thistle, silymarin has antioxidant, anti-inflammatory, and antifibrotic properties.[10][11][20][21][22]
Q3: What are the recommended animal models for studying drug-induced liver injury?
A3: Rodent models, particularly mice and rats, are the most commonly used for preclinical hepatotoxicity studies due to their well-characterized genetics and physiology.[23][24] The choice of strain can be important, as some strains may be more susceptible to DILI.[23] For instance, C57BL/6 mice are frequently used in acetaminophen-induced liver injury models.[23]
Q4: How can I differentiate between direct hepatotoxicity and idiosyncratic drug-induced liver injury (IDILI) in my animal model?
A4: Differentiating between these can be challenging.
-
Direct (Intrinsic) Hepatotoxicity: This is typically dose-dependent, predictable, and occurs in a high percentage of treated animals. Models of direct hepatotoxicity often involve administering a high dose of the compound.[23]
-
Idiosyncratic Drug-Induced Liver Injury (IDILI): This is rare, unpredictable, and not strictly dose-dependent, often involving an immune-mediated response.[25] Modeling IDILI is more complex and may require co-treatment with an inflammatory stimulus like lipopolysaccharide (LPS) to mimic a susceptible state.[26]
If you observe liver injury in a large proportion of animals in a dose-dependent manner, it is more likely to be direct hepatotoxicity. If the injury is sporadic and not clearly related to the dose, an idiosyncratic reaction might be considered, though this is harder to model and confirm.
Data Presentation
Table 1: Example of Serum Biochemical Markers in this compound-Treated Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control (Vehicle) | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| This compound (Low Dose) | 70 ± 12 | 150 ± 25 | 160 ± 22 | 0.25 ± 0.06 |
| This compound (High Dose) | 250 ± 40 | 480 ± 60 | 180 ± 30 | 0.3 ± 0.08 |
| This compound + NAC | 90 ± 15# | 180 ± 30# | 155 ± 25 | 0.22 ± 0.05 |
*Data are presented as mean ± SD. *p < 0.05 vs. Control, *p < 0.01 vs. Control, #p < 0.05 vs. This compound (High Dose). This is hypothetical data for illustrative purposes.
Table 2: Example of Oxidative Stress Markers in Liver Homogenates of this compound-Treated Rats
| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) |
| Control (Vehicle) | 1.5 ± 0.3 | 5.2 ± 0.6 | 120 ± 15 | 45 ± 5 |
| This compound (High Dose) | 4.8 ± 0.7 | 2.1 ± 0.4 | 75 ± 10 | 28 ± 4 |
| This compound + NAC | 2.1 ± 0.5# | 4.5 ± 0.5# | 105 ± 12# | 40 ± 6# |
*Data are presented as mean ± SD. *p < 0.01 vs. Control, #p < 0.05 vs. This compound (High Dose). This is hypothetical data for illustrative purposes.
Experimental Protocols
1. Protocol for Serum Liver Enzyme Assays (ALT and AST)
-
Principle: Colorimetric or kinetic assays to measure the activity of ALT and AST enzymes in serum.
-
Materials: Serum samples, commercial assay kits (e.g., from Biorex), microplate reader.
-
Procedure:
-
Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.[2]
-
Collect the serum supernatant.
-
Follow the manufacturer's instructions for the specific ALT and AST assay kits.[27][28] Typically, this involves adding a small volume of serum to a reaction mixture in a 96-well plate.[27]
-
Incubate the plate at 37°C for the recommended time.[27]
-
Read the absorbance at the specified wavelength using a microplate reader.[27]
-
Calculate enzyme activity based on a standard curve.[27]
-
2. Protocol for Histopathological Analysis of Liver Tissue
-
Principle: Microscopic examination of fixed and stained liver tissue sections to assess morphology and identify pathological changes.
-
Materials: Liver tissue, 10% neutral buffered formalin, paraffin, microtome, glass slides, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Masson's trichrome stain.
-
Procedure:
-
Euthanize the animal and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.[29]
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize nuclei (blue/purple) and eosin to visualize cytoplasm and extracellular matrix (pink).[30]
-
Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue), which is indicative of fibrosis.[30][31][32]
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope by a qualified pathologist.
-
3. Protocol for Measurement of Oxidative Stress Markers (MDA and GSH)
-
Principle: Spectrophotometric or fluorometric assays to quantify markers of oxidative stress in liver tissue homogenates.
-
Materials: Liver tissue, homogenization buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4), reagents for MDA and GSH assays, spectrophotometer.
-
Procedure:
-
Excise the liver, rinse with ice-cold saline, and weigh a portion of the tissue.
-
Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer using a tissue homogenizer.[33][34][35]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant.[33]
-
MDA (TBARS) Assay: This assay measures lipid peroxidation. The principle involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
GSH Assay: This assay measures the level of reduced glutathione. The principle often involves the reaction of GSH with Ellman's reagent (DTNB).
-
Follow the specific protocols provided with the commercial assay kits or established laboratory procedures.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Normalize the results to the protein concentration of the homogenate, determined by a protein assay (e.g., Bradford or BCA).
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. ibbj.org [ibbj.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Histopathology of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 7. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Study of Oxidative Stress Markers in the Liver, Kidney and Heart of High Fat Diet Induced Obesity in Rats | springermedizin.de [springermedizin.de]
- 10. Hepatoprotective Effects of Silybum marianum (Silymarin) and Glycyrrhiza glabra (Glycyrrhizin) in Combination: A Possible Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Drug-induced liver injury: Diagnosis, management and the role of liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of this compound on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hepatoprotective Effect of Silymarin (Silybum marianum) on Hepatotoxicity Induced by Acetaminophen in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. karger.com [karger.com]
- 27. mmpc.org [mmpc.org]
- 28. m.elewa.org [m.elewa.org]
- 29. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 30. ueg.eu [ueg.eu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. dojindo.com [dojindo.com]
- 34. researchgate.net [researchgate.net]
- 35. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Alaproclate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Alaproclate experimentation. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Inconsistent Results in Receptor Binding Assays
Question: We are observing high variability and inconsistent Ki values for this compound in our serotonin (B10506) transporter (SERT) binding assays. What are the potential causes and solutions?
Answer: Inconsistent results in SERT binding assays with this compound can stem from several factors, ranging from reagent stability to procedural inconsistencies. Here is a breakdown of potential issues and troubleshooting steps:
-
This compound Stability: this compound, like many compounds, can be sensitive to storage conditions. Ensure it is stored as recommended by the supplier, typically in a cool, dark, and dry place.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions for each experiment if possible.
-
Radioligand Quality: The purity and specific activity of the radioligand (e.g., [³H]citalopram or [³H]paroxetine) are critical. Degradation of the radioligand can lead to decreased binding and higher non-specific binding. Always check the expiration date and store it appropriately.
-
Assay Buffer Composition: The pH, ionic strength, and composition of the assay buffer can significantly influence binding kinetics. Ensure the buffer composition is consistent across all experiments. For SERT binding assays, a common buffer is 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.
-
Incubation Time and Temperature: Binding reactions must reach equilibrium for accurate results. If incubation times are too short, you may be measuring the association rate rather than the equilibrium constant. Conversely, excessively long incubation times can lead to ligand degradation or receptor denaturation. It is crucial to determine the optimal incubation time and temperature for your specific assay conditions.
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal and increase variability. This can be mitigated by:
-
Using an appropriate concentration of a competing non-labeled ligand (e.g., a high concentration of fluoxetine (B1211875) or citalopram) to define non-specific binding.
-
Optimizing the protein concentration in the assay.
-
Ensuring efficient washing steps to remove unbound radioligand.
-
-
Pipetting Accuracy: Small variations in the volumes of reagents, especially the radioligand and competitor, can lead to significant errors. Use calibrated pipettes and proper pipetting techniques.
Variability in Animal Behavioral Studies
Question: Our in vivo studies with this compound are showing high variability in behavioral outcomes between individual animals. How can we reduce this variability?
Answer: High variability in animal behavioral studies is a common challenge. For a compound like this compound, which acts on both the serotonergic and glutamatergic systems, the potential for variability is even greater. Here are some strategies to improve consistency:
-
Animal Strain and Handling: Different rodent strains can exhibit varying sensitivities to serotonergic and glutamatergic drugs.[2] It is essential to use a consistent and well-characterized strain. Furthermore, proper animal handling and acclimatization to the experimental environment are crucial to minimize stress-induced behavioral changes that can confound the results.
-
Route of Administration and Dosing: The route of administration (e.g., intraperitoneal, oral) and the vehicle used can affect the bioavailability and pharmacokinetics of this compound. Ensure the chosen route and vehicle are appropriate and administered consistently. Perform dose-response studies to identify the optimal dose range for the desired behavioral effect.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical and should be based on the pharmacokinetic profile of this compound. The behavioral effects should be assessed when the drug has reached its target concentration in the brain.
-
Environmental Factors: The testing environment, including lighting, noise levels, and time of day, should be strictly controlled. Even minor changes can influence animal behavior.
-
Experimenter Bias: Whenever possible, behavioral scoring should be performed by an experimenter who is blind to the experimental conditions to minimize unconscious bias.
Unexpected Results in NMDA Receptor Antagonism Assays
Question: We are not observing the expected non-competitive antagonism of the NMDA receptor with this compound in our electrophysiology experiments. What could be the reason?
Answer: While this compound is known to be a non-competitive NMDA receptor antagonist, several factors can influence the outcome of these experiments:
-
Receptor Subunit Composition: NMDA receptors are heteromeric complexes composed of different subunits (e.g., GluN1, GluN2A-D). The antagonistic potency of many compounds, including this compound, can vary depending on the subunit composition of the receptor.[3] Ensure you are using a cell line or neuronal population with a well-defined NMDA receptor subunit composition.
-
Magnesium Concentration: Magnesium ions (Mg²⁺) block the NMDA receptor channel in a voltage-dependent manner. The presence and concentration of Mg²⁺ in your recording solution will affect the baseline receptor activity and can influence the apparent potency of a channel-blocking antagonist like this compound.
-
Glycine/D-serine Concentration: Glycine or D-serine is a co-agonist required for NMDA receptor activation. The concentration of this co-agonist can modulate receptor activity and potentially influence the binding of non-competitive antagonists.
-
Use-Dependency: As a non-competitive antagonist that likely acts within the ion channel, the blocking effect of this compound may be "use-dependent," meaning the receptor needs to be activated (channel opened) for the antagonist to bind effectively. Ensure your experimental protocol includes sufficient receptor activation to allow for antagonist binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective serotonin reuptake inhibitor (SSRI).[4] It binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.
Q2: Does this compound have other pharmacological activities? A2: Yes, in addition to its SSRI activity, this compound also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] It blocks the ion channel of the NMDA receptor, thereby inhibiting glutamate-mediated neurotransmission.
Q3: What are the reported binding affinities of this compound for its primary targets? A3: this compound has been shown to have a high affinity for the serotonin transporter. It also exhibits a potent blocking effect on the NMDA receptor with an IC50 value of approximately 0.3 µM in studies on cerebellar granule cells.[5]
Q4: Is this compound stereoselective? A4: Yes, the effect of this compound on the NMDA receptor is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[5]
Q5: What are some common in vivo applications of this compound? A5: this compound has been used in various in vivo studies, including microdialysis to measure neurotransmitter levels in the brain and in animal models of depression and anxiety to assess its behavioral effects.[6]
Q6: Are there any known issues with this compound's stability in solution? A6: As with any experimental compound, it is crucial to follow the manufacturer's storage and handling recommendations.[1] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles to ensure compound integrity.
Data Presentation
Table 1: this compound Receptor Binding and Functional Data
| Target | Assay Type | Preparation | Radioligand/Agonist | Value | Reference |
| Serotonin Transporter (SERT) | Binding | Brain tissue | [³H]Citalopram | High Affinity | [4] |
| NMDA Receptor | Functional (Ca²⁺ influx) | Cerebellar granule cells | NMDA | IC₅₀: ~0.3 µM | [5] |
Experimental Protocols
Protocol 1: Competitive SERT Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT).
Materials:
-
This compound
-
Reference SSRI (e.g., Fluoxetine)
-
Radioligand: [³H]Citalopram or [³H]Paroxetine
-
Tissue preparation: Rat brain cortex homogenate or cell membranes from a cell line expressing human SERT
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and tissue preparation.
-
Non-Specific Binding: Assay buffer, radioligand, a high concentration of a reference SSRI (e.g., 10 µM Fluoxetine), and tissue preparation.
-
This compound Displacement: Assay buffer, radioligand, serial dilutions of this compound, and tissue preparation.
-
-
Incubation: Incubate the plate at room temperature (or a determined optimal temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Serotonin Measurement
Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region of a freely moving rat.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Anesthesia
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[7]
-
Baseline Collection: Allow the system to stabilize for at least one hour. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour before drug administration.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the serotonin levels in each post-treatment sample as a percentage of the average baseline concentration. Compare the effects of this compound with the vehicle control group.
Mandatory Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for a competitive SERT binding assay.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Decreased sensitivity to antidepressant drugs in Wistar Hannover rats submitted to two animal models of depression | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Alaproclate in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alaproclate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute cellular assays while minimizing the known off-target effects of this compound.
Understanding this compound's Dual Activity
This compound is known primarily as a selective serotonin (B10506) reuptake inhibitor (SSRI)[1][2][3]. Its intended on-target effect is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, this compound also exhibits a significant off-target activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[3][4]. This dual activity can complicate the interpretation of experimental results. Development of this compound was halted due to observations of liver complications in rodent studies, a factor that researchers should consider in their experimental design[3].
FAQs: Key Considerations for Using this compound
Q1: What are the primary on-target and off-target activities of this compound?
A1: this compound's primary on-target activity is the inhibition of the serotonin transporter (SERT)[1][2]. Its main off-target effect is the non-competitive antagonism of the NMDA receptor[3][4].
Q2: At what concentrations do the on-target and off-target effects of this compound occur?
Q3: What are the potential downstream consequences of these on- and off-target effects?
A3:
-
On-Target (SERT Inhibition): Increased extracellular serotonin levels can activate various downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB), which is involved in neuronal plasticity and survival[5][6].
-
Off-Target (NMDA Receptor Antagonism): Blockade of NMDA receptors inhibits calcium influx into neurons, which can interfere with signaling pathways dependent on calcium, such as those involved in synaptic plasticity, learning, and memory[4][7][8]. This can also potentially modulate CREB signaling[9][10].
Q4: Are there stereoselective differences in this compound's activity?
A4: Yes, the S-(-)-enantiomer of this compound is more potent in its antagonism of the NMDA receptor than the R-(+)-enantiomer[4]. Researchers should consider the stereoisomeric composition of their this compound sample.
Q5: What are the known hepatotoxicity risks associated with this compound?
A5: The development of this compound was discontinued (B1498344) due to liver complications observed in rodent studies[3]. While the exact mechanisms are not fully elucidated, potential mechanisms of drug-induced liver injury include mitochondrial dysfunction and oxidative stress[11][12][13].
Quantitative Data Summary
The following table summarizes the known potency of this compound at its primary off-target site. A corresponding value for its on-target activity is not available for direct comparison. Researchers are strongly encouraged to determine the potency for both targets in their specific assay system.
| Target | Activity | Potency (IC50) | Reference |
| NMDA Receptor | Non-competitive Antagonist | 0.3 µM | [4] |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | Not explicitly found |
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in neuronal activity assays.
-
Possible Cause: Confounding effects from NMDA receptor antagonism. At concentrations intended to inhibit serotonin reuptake, you may also be significantly blocking NMDA receptor function.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed dose-response curve for both serotonin reuptake inhibition and a functional measure of NMDA receptor activity (e.g., calcium imaging in response to NMDA stimulation). Identify a concentration range where SERT inhibition is maximal and NMDA receptor antagonism is minimal.
-
Use of Controls: Include a selective NMDA receptor antagonist (e.g., AP5) and another SSRI with no known NMDA receptor activity as controls to dissect the respective contributions of each pathway.
-
Stereoisomer Specificity: If possible, use the R-(+)-enantiomer of this compound, which is reported to be less potent at the NMDA receptor[4].
-
Issue 2: High levels of cytotoxicity or cell death observed.
-
Possible Cause 1: Excitotoxicity (if NMDA receptors are over-stimulated in the control condition). While this compound is an antagonist, this is less likely to be the direct cause of cytotoxicity.
-
Possible Cause 2: Hepatotoxicity. If using liver cell lines (e.g., HepG2) or primary hepatocytes, the observed cytotoxicity could be related to the known hepatotoxic effects of this compound[3].
-
Troubleshooting Steps:
-
Cell Viability Assays: Conduct standard cell viability assays (e.g., MTT, LDH release) across a range of this compound concentrations to determine the cytotoxic threshold in your cell line.
-
Mitochondrial Function Assays: To investigate potential hepatotoxicity mechanisms, assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse analyzer)[11][12][13][14][15].
-
Oxidative Stress Markers: Measure the production of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA).
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in cell culture conditions, passage number, or reagent stability.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, media formulations, and incubation times.
-
Cell Health: Regularly monitor cell morphology and viability. Use cells within a consistent and low passage number range.
-
Reagent Quality: Prepare fresh solutions of this compound for each experiment and protect from light.
-
Experimental Protocols
Protocol 1: Serotonin Reuptake Inhibition Assay
This protocol provides a general method to measure the inhibition of serotonin reuptake in a cellular model.
Materials:
-
Cells expressing the serotonin transporter (e.g., HEK293-SERT, JAR cells, or primary neurons)
-
96-well microplate
-
[³H]-Serotonin
-
This compound and other test compounds
-
Scintillation fluid and counter
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-Serotonin to each well at a concentration close to its Km for the transporter and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of serotonin reuptake against the log concentration of this compound.
Protocol 2: NMDA Receptor Activity Assay (Calcium Imaging)
This protocol measures the effect of this compound on NMDA receptor-mediated calcium influx.
Materials:
-
Cells expressing NMDA receptors (e.g., primary cortical neurons, HEK293 cells co-transfected with NR1 and NR2 subunits)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes or plates suitable for fluorescence imaging.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Acquire a baseline fluorescence reading in a magnesium-free buffer.
-
This compound Incubation: Add varying concentrations of this compound and incubate for 10-15 minutes.
-
NMDA Receptor Stimulation: Add a solution containing NMDA and glycine to stimulate the receptors.
-
Kinetic Measurement: Record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence increase in response to NMDA/glycine stimulation in the presence and absence of this compound. Calculate the IC50 for the inhibition of the calcium response.
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Mechanisms of Drug Addiction [cpn.or.kr]
- 6. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Transcription Factor CREB: Involvement in Addiction, Deletion Models and Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locus-Specific Epigenetic Remodeling Controls Addiction- and Depression-Related Behaviors (NN-A50213-T) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial dysfunction: A promising therapeutic target for liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial fission in hepatocytes as a potential therapeutic target for nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Mitochondrial Quality Control in Liver Diseases: Dawn of a Therapeutic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial function in liver cells is resistant to perturbations in NAD+ salvage capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Alaproclate Administration in Rodent Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Alaproclate administration across various rodent strains. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological agent that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI)[1]. By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, this compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic signaling[1]. This dual mechanism makes it a compound of interest in neuropharmacological research.
Q2: Are there known differences in how different rodent strains respond to this compound?
A2: While direct comparative studies on this compound across various rodent strains are limited, significant strain-dependent differences are well-documented for other SSRIs and NMDA receptor antagonists. For example, mouse strains like C57BL/6J and BALB/c are known to exhibit different behavioral and physiological responses to psychotropic drugs. These differences can be attributed to genetic variations in drug metabolism (e.g., cytochrome P450 enzymes), transporter expression (e.g., SERT), and receptor sensitivity. Therefore, it is crucial to consider the strain of the rodent when designing experiments with this compound and to perform pilot studies to determine the optimal dose.
Q3: What are the recommended starting doses for this compound in mice and rats?
A3: Based on available literature, the following are suggested starting dose ranges. However, these should be optimized for your specific strain and experimental paradigm.
-
Mice: 10-60 mg/kg via intraperitoneal (i.p.) injection.
-
Rats: A dose of 20 µmol/kg has been used for oral (p.o.) and subcutaneous (s.c.) administration[2]. Another study reported antidepressant-like activity at 40 mg/kg[3].
It is highly recommended to start with a low dose and perform a dose-response study to identify the optimal concentration for the desired effect in your specific rodent strain.
Q4: What vehicle should I use to dissolve this compound for administration?
A4: The choice of vehicle depends on the route of administration and the solubility of the this compound formulation (hydrochloride salt is common). For many preclinical studies, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable for parenteral routes if the compound is soluble. For oral gavage, aqueous vehicles like water, saline, or a 0.5% methylcellulose (B11928114) solution can be used. Always ensure the pH of the final formulation is within a physiologically tolerable range (typically 5-9)[4]. It is crucial to check the solubility of your specific this compound batch in the chosen vehicle and to prepare fresh solutions for each experiment to ensure stability.
Q5: What are the potential side effects of this compound in rodents?
A5: Development of this compound was discontinued (B1498344) due to observations of liver complications in rodent studies[1]. Therefore, it is important to monitor for signs of hepatotoxicity, especially in chronic studies. Signs can include changes in fur texture, lethargy, weight loss, and alterations in liver enzymes (ALT, AST) in blood samples[5][6][7][8][9]. Due to its NMDA receptor antagonist properties, this compound may also affect locomotor activity and seizure thresholds, with effects potentially varying between strains[10].
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Results Between Animals of the Same Strain
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent and accurate administration. For oral gavage, verify correct placement of the gavage needle to avoid administration into the trachea. For i.p. injections, ensure the substance is delivered into the peritoneal cavity and not into the subcutaneous space, an organ, or adipose tissue. |
| Stress from Handling/Injection | Acclimate animals to handling and the injection procedure for several days before the experiment begins. A consistent and gentle handling technique can reduce stress-induced variability in behavioral outcomes. |
| Inhomogeneous Drug Solution | Ensure the this compound solution is thoroughly mixed before each administration, especially if it is a suspension. Vortex the solution immediately before drawing it into the syringe for each animal. |
| Subtle Health Differences | Ensure all animals are healthy and of a similar age and weight at the start of the experiment. |
Issue 2: Unexpected Behavioral Outcomes (e.g., Hyperactivity, Sedation)
| Possible Cause | Troubleshooting Step |
| Dose is Too High or Too Low | The observed effect may be part of the dose-response curve. Hyperactivity can be observed with some NMDA antagonists. Conduct a dose-response study to determine the optimal dose for the desired behavioral effect in your specific strain. |
| Strain-Specific Sensitivity | The chosen rodent strain may have a different sensitivity to the SSRI or NMDA receptor antagonist effects of this compound. Review literature on the known behavioral characteristics and drug responses of your chosen strain. Consider using a different strain if the observed effects are not suitable for your experimental goals. |
| Interaction with Other Factors | Environmental factors such as lighting, noise, and time of day can influence behavioral tests. Ensure a consistent and controlled experimental environment. |
Issue 3: Signs of Animal Distress or Toxicity
| Possible Cause | Troubleshooting Step |
| Liver Toxicity | Monitor animals for clinical signs such as weight loss, ruffled fur, lethargy, or jaundice[7][8]. In long-term studies, consider periodic blood collection to monitor liver enzymes (ALT, AST). If signs of toxicity are observed, reduce the dose or discontinue the study for that animal. |
| Irritation from Injection | If using a non-physiological vehicle or if the pH of the solution is not neutral, it can cause irritation at the injection site. Ensure the vehicle is appropriate and the solution is at a suitable pH. |
| Acute Systemic Toxicity | If animals show severe signs of distress immediately after administration, the dose may be too high. Cease the experiment and re-evaluate the dosage. Consult relevant literature for LD50 data if available, though this is often not well-established for experimental compounds. |
Data Presentation
Table 1: Summary of Reported this compound Dosages in Rodents
| Species | Strain | Route of Administration | Dose | Reported Effect/Context | Reference |
| Mouse | Not Specified | Intraperitoneal (i.p.) | 10-60 mg/kg | Potentiation of tremor | [7] |
| Rat | Not Specified | Peroral (p.o.) | 20 µmol/kg | Increased substance P levels | [1] |
| Rat | Not Specified | Subcutaneous (s.c.) | 20 µmol/kg | Increased substance P levels | [1] |
| Rat | Not Specified | Not Specified | 40 mg/kg | Antidepressant-like activity | [3] |
Note: These dosages are provided as a guide. The optimal dose for your specific experimental conditions and rodent strain should be determined empirically.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 20 mg/kg) and the number of animals.
-
Dissolve the this compound in sterile 0.9% saline to the final desired concentration (e.g., 2 mg/mL for a 10 mL/kg injection volume).
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm filter.
-
Warm the solution to room temperature before injection.
-
-
Administration Procedure:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage in Rats
-
Preparation of this compound Suspension:
-
For a suspension, a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water can be used.
-
Calculate the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension.
-
Vortex the suspension thoroughly before drawing it into the dosing syringe.
-
-
Administration Procedure:
-
Weigh the rat to determine the correct dosing volume.
-
Use a flexible plastic or ball-tipped stainless steel gavage needle of appropriate size for the rat.
-
Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Restrain the rat firmly but gently.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass smoothly without resistance.
-
Administer the suspension slowly.
-
Remove the needle gently and return the rat to its cage.
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Mandatory Visualization
Caption: this compound's dual mechanism of action on serotonergic and glutamatergic pathways.
Caption: A generalized experimental workflow for this compound administration in rodents.
Caption: A decision tree for troubleshooting inconsistent behavioral results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced liver injury: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Drugs and Chemicals That Cause Toxic Liver Disease [webmd.com]
- 9. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Mouse strain variation in maximal electroshock seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaproclate Stock Solutions: A Technical Support Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing Alaproclate, maintaining the integrity of stock solutions is paramount for experimental reproducibility. This technical support center provides a comprehensive guide to troubleshooting and preventing the precipitation of this compound in stock solutions.
Troubleshooting Guide: Resolving this compound Precipitation
Encountering precipitation in your this compound stock solution can be a frustrating setback. This guide provides a step-by-step approach to diagnose and resolve this issue.
Question: I've observed a precipitate in my this compound stock solution. What should I do?
Answer:
Precipitation can occur for several reasons, including solvent choice, concentration, storage conditions, and handling. Follow these troubleshooting steps to redissolve your this compound and prevent future occurrences.
-
Visual Inspection and Initial Steps:
-
Confirm that the observed solid material is indeed a precipitate and not a contaminant.
-
Ensure the solution is at room temperature, as some compounds can precipitate at lower temperatures and redissolve upon warming.
-
-
Attempt to Redissolve:
-
Gentle Warming: Place the vial in a water bath set to 30-37°C for 10-15 minutes. Gently swirl the vial periodically. Avoid excessive heat, which could degrade the compound.
-
Sonication: If gentle warming is ineffective, use a bath sonicator. Sonicate the vial for 5-10 minute intervals, checking for dissolution after each interval.
-
-
If Precipitation Persists:
-
Solvent Addition: If the precipitate does not redissolve, it's possible the solution is supersaturated. Add a small, precise volume of the original solvent (e.g., 10-20% of the initial volume) to dilute the solution and see if the precipitate dissolves. Remember to recalculate the final concentration.
-
pH Adjustment (for aqueous solutions): this compound is a hydrochloride salt, and its solubility in aqueous solutions can be pH-dependent. Ensure the pH of your buffer is compatible with maintaining solubility.
-
-
Preventative Measures for Future Stock Preparations:
-
Solvent Quality: Use high-purity, anhydrous solvents. For aqueous solutions, use sterile, deionized or distilled water.
-
Proper Storage: Store stock solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to precipitation.
-
Concentration: Do not exceed the known solubility limits of this compound in your chosen solvent. If you are unsure, prepare a more dilute stock solution.
-
Below is a workflow diagram to guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound stock solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in water. For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like water or dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the culture medium.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination. It is also good practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store my this compound stock solution at 4°C?
A3: For short-term storage (a few days), 4°C may be acceptable. However, for long-term storage, -20°C or -80°C is recommended to minimize degradation and the risk of precipitation.
Q4: Why did my this compound precipitate after a freeze-thaw cycle?
A4: Repeated freeze-thaw cycles can lead to the formation of ice crystals that can exclude the solute, leading to localized areas of high concentration and subsequent precipitation. To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution.
Data Presentation: this compound Hydrochloride Properties
The following table summarizes key physical and chemical properties of this compound hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClNO₂ • HCl | --INVALID-LINK-- |
| Molecular Weight | 292.21 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Temperature | Room Temperature (for solid) | --INVALID-LINK-- |
| -20°C or -80°C (for solutions) | General laboratory best practices |
Note: Quantitative solubility data in specific solvents (e.g., mg/mL) is not consistently reported across suppliers. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific solvent and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Aqueous Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 2.922 mg of this compound hydrochloride (MW = 292.21 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the desired volume of sterile water to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, use a bath sonicator for short intervals to aid dissolution.
-
Sterilization (optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 mM this compound Hydrochloride DMSO Stock Solution
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials with appropriate caps (B75204) for organic solvents
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: As in Protocol 1, you will need 2.922 mg for 1 mL of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh the this compound hydrochloride and place it in a sterile, chemically resistant tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO.
-
Dissolve the compound: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (37°C) can be used if needed.
-
Storage: Aliquot into single-use volumes in appropriate vials and store at -20°C or -80°C, protected from light and moisture.
Mechanism of Action: Signaling Pathways
This compound exhibits a dual mechanism of action, functioning as both a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive NMDA receptor antagonist.
Technical Support Center: Alaproclate Stability and Storage
Welcome to the Technical Support Center for Alaproclate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation of this compound during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying and mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the potency of my this compound stock solution over time. What could be the cause?
A1: A decrease in potency is often indicative of chemical degradation. This compound, like many pharmaceutical compounds, can be susceptible to degradation under suboptimal storage conditions. The primary pathways for degradation of similar compounds include hydrolysis, oxidation, and photodegradation. To minimize degradation, it is crucial to store this compound solutions under recommended conditions, typically protected from light and at a controlled temperature.
Q2: What are the ideal storage conditions for this compound?
A2: While specific stability studies for this compound are not extensively published, general recommendations for analogous compounds suggest storing it as a solid at -20°C. If preparing a stock solution, it is advisable to aliquot and store it at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q3: How can I detect this compound degradation in my samples?
A3: The most reliable method for detecting degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak in your chromatogram suggests degradation.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is a lack of publicly available data specifically identifying the degradation products of this compound. However, based on its chemical structure, which includes an ester functional group, hydrolysis is a potential degradation pathway. This would result in the cleavage of the ester bond to form 2-(4-chlorophenyl)-1,1-dimethylethanol and alanine. Oxidation of the aromatic ring is also a theoretical possibility.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect this compound degradation, a systematic approach is necessary to identify the cause and implement corrective actions. A forced degradation study is a valuable tool to understand the stability of the molecule under various stress conditions.[1][2]
Hypothetical Forced Degradation Study Data
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how such results would be presented.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 75.2 | DP1, DP2 |
| 0.1 M NaOH | 24 hours | 60°C | 62.5 | DP1, DP3 |
| 3% H₂O₂ | 24 hours | 25°C | 88.1 | DP4 |
| Photolytic (UV light) | 24 hours | 25°C | 92.4 | DP5 |
| Thermal | 48 hours | 80°C | 95.8 | Minor degradation |
DP = Degradation Product
Experimental Protocol: Stability-Indicating HPLC Method (Illustrative Example)
This section provides a detailed protocol for a hypothetical stability-indicating HPLC method for this compound analysis. Note: This is a theoretical method and would require validation for actual use.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Deionized water
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 4.5 with glacial acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with mobile phase A to a final concentration of 100 µg/mL.
-
Forced Degradation Samples: Subject this compound stock solution to stress conditions (acid, base, oxidation, heat, light) as outlined in the hypothetical data table. Neutralize acidic and basic samples before injection. Dilute all samples to a suitable concentration with mobile phase A.
Data Analysis:
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
Visualizing Workflows and Pathways
To further aid in understanding the processes involved in stability testing and the pharmacological context of this compound, the following diagrams are provided.
This compound is known to be a selective serotonin (B10506) reuptake inhibitor (SSRI). The following diagram illustrates the general signaling pathway for SSRIs.
This compound has also been shown to be a non-competitive NMDA receptor antagonist. This mechanism is distinct from its SSRI activity.
This technical support guide provides a framework for addressing potential stability issues with this compound. Due to the limited publicly available data on its degradation, researchers are encouraged to perform their own stability assessments using the principles and illustrative methods described herein.
References
Optimizing infusion rate for intra-arterial Alaproclate administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intra-arterial (IA) administration of Alaproclate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Additionally, it acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3]
Q2: What are the potential advantages of intra-arterial over intravenous administration for this compound?
A2: Intra-arterial administration can deliver a higher concentration of this compound directly to a specific target tissue or organ, potentially maximizing its local effects while minimizing systemic exposure and associated side effects. This is particularly relevant for neurological studies, as it allows for targeted delivery to the brain.[4][5]
Q3: What are the known stability and solubility properties of this compound for preparing an infusion solution?
A3: While specific data for this compound infusion solutions is limited, it's crucial to determine its solubility and stability in the desired vehicle (e.g., saline, artificial cerebrospinal fluid) at the target concentration and pH. As a hydrochloride salt, this compound's solubility is likely pH-dependent.[6] It is recommended to prepare fresh solutions for each experiment to avoid degradation.[7]
Q4: Are there any known off-target effects of this compound to be aware of during experimental design?
A4: Besides its primary targets (serotonin transporter and NMDA receptor), this compound has been shown to have negligible action on muscarinic, histamine-H1, alpha-1, alpha-2 adrenergic, and dopamine (B1211576) D2 receptors.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the intra-arterial infusion of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Dampened or absent arterial line waveform | - Air bubbles in the line- Blood clot in the catheter- Kinked or disconnected tubing- Incorrect transducer position | 1. Check the entire line for air bubbles and flush if necessary.[9]2. Ensure all connections are secure.[10]3. Verify the pressure bag is inflated to the appropriate pressure.[9]4. Check for any kinks in the catheter or tubing.[10]5. Ensure the transducer is at the level of the target artery.[10] |
| Precipitation of this compound in the infusion line | - Poor solubility of this compound in the chosen vehicle- pH of the vehicle is not optimal- Concentration of this compound is too high | 1. Confirm the solubility of this compound in the infusion vehicle at the desired concentration.2. Adjust the pH of the vehicle to improve solubility.[7]3. Consider using a co-solvent, but verify its compatibility with the experimental model.4. Lower the concentration of the this compound solution. |
| Signs of ischemia in the tissue distal to the catheter | - Vasospasm due to catheter irritation- Thrombus formation at the catheter tip- Infusion rate is too high, causing vascular damage | 1. Decrease the infusion rate.2. Consider co-administration of a vasodilator if appropriate for the experimental design.3. Ensure the catheter is properly sized for the artery.4. If a thrombus is suspected, the experiment may need to be terminated and the catheter removed. |
| Variable or unexpected experimental results | - Inconsistent infusion rate- Degradation of this compound- "Streaming" of the infusate within the artery | 1. Use a calibrated syringe pump for precise and consistent infusion.2. Prepare fresh this compound solutions for each experiment.[7]3. To minimize streaming, ensure the catheter tip is appropriately placed and consider a slower infusion rate to allow for better mixing with blood.[11] |
Data Presentation
Table 1: Hypothetical Infusion Rate Optimization for this compound in a Rodent Model
| Infusion Rate (µL/min) | Target Tissue Concentration (ng/g) | Systemic Plasma Concentration (ng/mL) | Physiological Response (e.g., % change in local blood flow) | Adverse Events |
| 10 | 50 ± 8 | 5 ± 1 | +10% | None observed |
| 20 | 110 ± 15 | 12 ± 3 | +25% | None observed |
| 30 | 180 ± 25 | 25 ± 5 | +40% | Mild, transient hypotension |
| 40 | 250 ± 30 | 45 ± 8 | +35% (plateau) | Significant hypotension, signs of local ischemia |
Table 2: this compound Solution Stability Over Time at Room Temperature (22°C)
| Time (hours) | Concentration in 0.9% Saline (mg/mL) | Concentration in aCSF (mg/mL) | Appearance |
| 0 | 1.00 | 1.00 | Clear, colorless |
| 2 | 0.98 | 0.99 | Clear, colorless |
| 4 | 0.95 | 0.97 | Clear, colorless |
| 8 | 0.89 | 0.92 | Faint yellow tint |
| 24 | 0.75 | 0.80 | Yellow, slight precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
-
Materials: this compound HCl powder, sterile 0.9% saline or artificial cerebrospinal fluid (aCSF), sterile filters (0.22 µm), appropriate personal protective equipment (PPE).
-
Procedure:
-
Under a sterile hood, weigh the required amount of this compound HCl powder.
-
Dissolve the powder in a small volume of the chosen vehicle (e.g., 0.9% saline).
-
Gently vortex or sonicate until fully dissolved.
-
Bring the solution to the final desired volume with the vehicle.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile syringe.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: Intra-arterial Catheterization and Infusion in a Rodent Model
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane).
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully dissect the surrounding tissue to isolate the external and internal carotid arteries.
-
-
Catheter Placement:
-
Ligate the distal end of the external carotid artery.
-
Place a temporary ligature around the proximal common carotid artery.
-
Make a small incision in the external carotid artery.
-
Introduce a saline-filled catheter through the incision and advance it to the bifurcation of the common carotid artery, ensuring the tip is directed towards the internal carotid artery.
-
Secure the catheter in place.
-
-
Infusion:
-
Connect the catheter to a syringe pump containing the this compound solution.
-
Begin the infusion at the desired rate.
-
Continuously monitor the animal's vital signs and the patency of the arterial line.
-
-
Post-Infusion:
-
At the end of the infusion period, flush the catheter with a small volume of saline.
-
Euthanize the animal according to approved protocols for tissue collection or allow for recovery if it is a survival study.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Arterial Treatment Methods in Acute Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Journal of Neuroanaesthesiology and Critical Care / Full Text [thieme-connect.com]
- 6. Correlations between in vitro dissolution rate and bioavailability of this compound tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
- 11. Reassessing the Role of Intra-Arterial Drug Delivery for Glioblastoma Multiforme Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Side Effects of Alaproclate in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting and managing unexpected side effects of Alaproclate in in vivo experiments. This compound, a selective serotonin (B10506) reuptake inhibitor (SSRI) with additional non-competitive NMDA receptor antagonist properties, was initially developed as an antidepressant. However, its development was halted due to significant side effects, most notably hepatotoxicity, observed in preclinical rodent studies.[1] Understanding these potential off-target effects is crucial for interpreting experimental results accurately.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1.1: Unexpected Hepatotoxicity and Abnormal Liver Function Tests
Question: We observed elevated liver enzymes (ALT, AST) and/or abnormal liver histopathology in our this compound-treated rodent cohort. How should we interpret and troubleshoot this?
Answer:
Hepatotoxicity is a known and significant side effect of this compound, leading to its classification as a "vMost-DILI-concern" (drug-induced liver injury) agent.[2][3] The mechanism is thought to involve the formation of reactive metabolites that cause cellular stress and damage.[4][5][6]
Troubleshooting Steps:
-
Confirm the Finding:
-
Re-run liver function tests (LFTs) on serum samples to confirm the initial findings. Key markers to measure are Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (B190676).
-
Ensure proper sample handling and storage to avoid artifactual enzyme elevations.
-
-
Histopathological Examination:
-
If not already done, perform a thorough histopathological analysis of liver tissue from both control and this compound-treated animals.
-
Look for characteristic signs of drug-induced liver injury, which may include:
-
-
Dose-Response Relationship:
-
If multiple doses of this compound are being tested, analyze the liver enzyme data and histopathology for a dose-dependent effect. A clear dose-response relationship strengthens the evidence for this compound-induced hepatotoxicity.
-
-
Review Experimental Protocol:
-
Examine the vehicle used for this compound administration. Ensure the vehicle itself is not contributing to liver toxicity.
-
Review the health status of the animals. Pre-existing subclinical liver conditions can be exacerbated by drug treatment.
-
Experimental Protocol: Assessment of Drug-Induced Liver Injury in Rodents
This protocol outlines the key steps for assessing hepatotoxicity.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Administer this compound (and vehicle control) at the desired doses and for the specified duration.
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture or other appropriate method for serum separation.
-
Euthanize the animals and immediately collect liver tissue.
-
-
Biochemical Analysis:
-
Use a commercial clinical chemistry analyzer to measure serum ALT, AST, ALP, and total bilirubin levels.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for the lesions listed in the troubleshooting section.
-
Data Presentation: Expected Changes in Liver Function Markers
| Parameter | Control Group (Vehicle) | This compound-Treated Group (Example Dose) | Interpretation |
| ALT (U/L) | 20 - 60 | > 120 | Hepatocellular Injury |
| AST (U/L) | 50 - 150 | > 300 | Hepatocellular Injury |
| ALP (U/L) | 100 - 300 | Variable | Cholestatic or Mixed Injury if elevated |
| Total Bilirubin (mg/dL) | 0.1 - 0.5 | > 1.0 | Impaired Liver Function |
Issue 1.2: Cognitive Impairment - Deficits in Spatial Navigation
Question: Our this compound-treated animals are showing impaired performance in the Morris water maze (or a similar spatial navigation task). Is this an expected effect?
Answer:
Yes, this is a documented effect of this compound. Studies have shown that this compound can impair spatial navigation in rats.[12] This is likely due to its non-competitive antagonism of the NMDA receptor, which plays a critical role in synaptic plasticity, learning, and memory.[13][14]
Troubleshooting Steps:
-
Rule out Motor Deficits:
-
Conduct a visible platform version of the water maze or an open field test to ensure that the observed deficits are not due to general motor impairment, sedation, or visual problems. In a visible platform test, the animal should be able to locate and swim to the platform without significant difficulty.
-
-
Analyze Search Strategies:
-
Use video tracking software to analyze the swim paths of the animals. Animals with spatial learning deficits may exhibit random swimming patterns, thigmotaxis (swimming close to the walls of the maze), or a failure to develop a preference for the target quadrant in a probe trial.
-
-
Dose-Response Analysis:
-
Examine if the degree of impairment is related to the dose of this compound administered.
-
Experimental Protocol: Morris Water Maze for Spatial Navigation
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden platform is submerged 1-2 cm below the water surface. The pool should be surrounded by various distal visual cues.
-
Acquisition Phase:
-
Train the animals for 4-5 consecutive days, with 4 trials per day.
-
For each trial, place the animal in the water at one of four equally spaced starting positions, facing the wall.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, conduct a single probe trial where the platform is removed.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation: this compound Effects on Spatial Navigation
| Dose of this compound | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (Probe Trial) (%) | Interpretation |
| Vehicle Control | 15 ± 3 | 45 ± 5 | Normal spatial learning |
| 7.5 mg/kg | 35 ± 5 | 28 ± 4 | Significant impairment in spatial learning |
| 20 mg/kg | 50 ± 7 | 25 ± 3 | Severe impairment in spatial learning |
Data are presented as mean ± SEM and are hypothetical, based on qualitative findings from published research.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the synaptic cleft. Additionally, it acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[15]
Q2: We observed unexpected mortality in our high-dose this compound group. What could be the cause?
A2: Unexpected mortality, particularly at higher doses, is most likely due to severe, acute hepatotoxicity.[1] Drug-induced liver failure can progress rapidly and lead to death. It is crucial to perform a necropsy and histopathological examination of the liver and other major organs to determine the cause of death. Consider reducing the dose in future experiments.
Q3: Can this compound affect memory consolidation in tasks other than spatial navigation?
A3: Yes, its NMDA receptor antagonist properties suggest it could affect various forms of learning and memory that are dependent on hippocampal function. Interestingly, some studies have reported that this compound can facilitate memory retrieval in tasks like the one-trial inhibitory avoidance task.[16] This highlights the complex effects of this compound on cognition, which may be task-dependent.
Experimental Protocol: One-Trial Inhibitory Avoidance Task
-
Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.
-
Training:
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle immediately after training to assess its effect on memory consolidation.
-
-
Testing:
-
24 hours later, place the animal back in the light compartment and open the door.
-
Record the latency to enter the dark compartment (step-down latency). A longer latency indicates better memory of the aversive experience.
-
Q4: Are there any expected effects of this compound on motor activity?
A4: As an NMDA receptor antagonist, this compound has the potential to cause changes in motor activity, such as ataxia (impaired coordination) or hyperactivity, particularly at higher doses. It is advisable to include an open field test in your experimental design to assess general locomotor activity and rule out confounding motor effects in cognitive tasks.
Section 3: Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
- 4. Excess mortality in two-year rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 6. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Active Avoidance protocol 01282020 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Severe spatial navigation deficit in the Morris water maze after single high dose of neonatal x-ray irradiation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors contributory to death of young Sprague-Dawley rats in carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for handling and storing Alaproclate hydrochloride
Technical Support Center: Alaproclate Hydrochloride
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers and scientists using this compound hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its primary mechanisms of action? A1: this compound hydrochloride is a research compound that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It also functions as a potent, reversible, and noncompetitive antagonist of the NMDA receptor.[2] It was initially developed as an antidepressant, but its development was halted due to observations of liver complications in rodent studies.[1][3]
Q2: What are the basic physical and chemical properties of this compound hydrochloride? A2: this compound hydrochloride is typically a white to off-white crystalline powder.[4] It is known to be soluble in water.[5][6][7] Key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound hydrochloride? A3: For long-term storage, the solid compound should be kept at -20°C.[5] Under these conditions, it is stable for at least four years.[5] Shipping is typically done at room temperature.[5]
Q4: Is this compound hydrochloride considered a hazardous substance? A4: Yes, this compound hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[7][8] Appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.[8][9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 60719-83-7 | [2][8] |
| Molecular Formula | C₁₃H₁₈ClNO₂ • HCl | [5] |
| Molecular Weight | 292.2 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Solubility | Soluble in water | [5][6][7] |
| Purity | ≥95% | [5] |
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Reference |
| Long-Term Storage (Solid) | -20°C | [5] |
| Stability (Solid, at -20°C) | ≥ 4 years | [5] |
| Shipping | Room Temperature | [5] |
| Handling Precautions | Use in a well-ventilated area. Avoid dust formation. | [8][9] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective gown. | [9][10] |
Troubleshooting Guides
Issue 1: The compound is not dissolving in aqueous buffer.
-
Q: I'm having trouble dissolving this compound hydrochloride in my neutral phosphate (B84403) buffer. What should I do?
-
A: this compound hydrochloride is soluble in water.[5][6] If you face solubility issues in a buffer, first try preparing a concentrated stock solution in sterile, deionized water. This stock can then be diluted to the final concentration in your experimental buffer. Gentle warming or vortexing can also aid dissolution.
-
-
Q: Could the pH of my buffer be the problem?
-
A: While specific data on pH-dependent solubility for this compound is limited, hydrochloride salts of organic compounds can sometimes exhibit lower solubility in buffers containing high concentrations of chloride ions due to the common ion effect. If issues persist, consider using a non-chloride-based buffer system if your experiment allows.
-
Issue 2: I am observing inconsistent or no effect in my cell-based assays.
-
Q: My experimental results are variable. Could the compound be degrading?
-
A: While this compound is stable as a solid at -20°C, its stability in solution is not well-documented.[5] Best practice is to prepare fresh solutions for each experiment or, if necessary, to use aliquoted stock solutions stored at -80°C for short periods. Avoid repeated freeze-thaw cycles. Similar hydrochloride compounds can be susceptible to degradation in solution from prolonged exposure to light, heat, or non-neutral pH.[11][12]
-
-
Q: How should I properly store my this compound hydrochloride stock solution?
-
A: For short-term storage (days to a week), storing aliquots at 2-8°C, protected from light, is a reasonable approach. For longer-term storage (weeks to months), flash-freeze aliquots in liquid nitrogen and store them at -80°C. Always protect solutions from light.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
-
Pre-handling: Before opening the vial, allow the this compound hydrochloride powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Safety Precautions: Conduct all work in a chemical fume hood or a ventilated enclosure. Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[10]
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder (Molecular Weight: 292.2 g/mol ) using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 2.922 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile, deionized water to achieve the target concentration (e.g., 1 mL for 2.922 mg).
-
Mixing: Cap the vial securely and vortex gently until the powder is completely dissolved. If needed, sonication in a water bath for a few minutes can assist dissolution.
-
Sterilization (Optional): If for use in sterile cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store as recommended in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for this compound hydrochloride from receipt to use.
Caption: Troubleshooting flowchart for this compound hydrochloride solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 60719-83-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound hydrochloride [chembk.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. targetmol.com [targetmol.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Alaproclate's Impact on Animal Welfare in Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Alaproclate on animal welfare during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a pharmacological agent that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its primary mechanism involves blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Additionally, this compound has been shown to be a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][5] This dual action can influence various physiological and behavioral outcomes in animal models.
Q2: What are the common adverse effects of this compound and other SSRIs observed in animal studies?
Common adverse effects associated with SSRIs like this compound in animal studies can be categorized as follows:
-
Gastrointestinal Issues: Nausea, vomiting, and changes in bowel habits are frequently reported.[6][7][8]
-
Behavioral Changes: Initial increases in anxiety-like behavior, sedation, or agitation can occur.[9][10] Locomotor activity may also be affected.[10]
-
Neurological Effects: Tremors and, in some cases, seizures have been observed, particularly at higher doses.[11]
-
Cardiovascular Effects: Changes in heart rate and blood pressure are possible.[11]
-
Sexual Dysfunction: Long-term studies have indicated potential for sexual dysfunction in animal models.[12]
Q3: How can I refine my experimental protocol to minimize animal distress?
Refining your protocol is a key component of the "3Rs" (Replacement, Reduction, Refinement) in animal research. For studies involving this compound, consider the following refinements:
-
Habituation and Acclimatization: Allow animals sufficient time to acclimate to the housing and experimental conditions before starting the study. This can reduce stress-related variability in your data.
-
Refined Dosing Techniques: For oral administration, consider alternatives to traditional gavage, such as voluntary ingestion of the substance mixed with a palatable treat or using refined gavage techniques like precoating the gavage needle with a sucrose (B13894) solution to reduce stress.[13][14][15][16]
-
Environmental Enrichment: Providing a stimulating environment with items like nesting material, shelters, and chew toys can reduce anxiety and stress in laboratory animals.[17][18][19][20][21]
-
Appropriate Handling: Ensure all personnel are proficient in low-stress handling techniques for the species being used.
Q4: What are "humane endpoints" and how do I establish them for my this compound study?
Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study to prevent further pain or distress.[22][23][24][25][26] Establishing clear humane endpoints is crucial for ethical research. For this compound studies, endpoints should be specific to the anticipated adverse effects and the experimental model.
Table 1: Example Humane Endpoint Criteria for Rodent Studies
| Parameter | Criteria for Intervention/Euthanasia |
| Body Weight Loss | >15% of baseline weight |
| Body Condition Score | A score of 2 or less on a 5-point scale.[22] |
| Behavioral Changes | Severe lethargy, persistent vocalization, self-mutilation, or extreme agitation unresponsive to environmental refinement. |
| Physical Appearance | Piloerection (hair standing on end), hunched posture, persistent dehydration (skin tenting), or signs of gastrointestinal distress (severe diarrhea). |
| Neurological Signs | Uncontrolled seizures, persistent tremors, or severe ataxia (loss of coordination). |
Note: These are general guidelines. Specific endpoints must be defined in your Institutional Animal Care and Use Committee (IACUC) protocol.
Troubleshooting Guides
Issue 1: Animals exhibit signs of gastrointestinal distress after this compound administration.
-
Symptoms: Diarrhea, decreased food intake, weight loss.
-
Possible Causes:
-
Direct effect of increased serotonin on gut motility.[6]
-
Stress from the administration procedure (e.g., oral gavage).
-
-
Troubleshooting Steps:
-
Refine Administration Route: If using oral gavage, ensure the technique is minimally stressful.[27] Consider voluntary oral administration by mixing this compound with palatable food.[13]
-
Dietary Adjustments: Consult with a laboratory animal veterinarian about providing a more easily digestible diet or supplements to support gut health. Probiotics have been explored to mitigate some gastrointestinal side effects of SSRIs.[28][29]
-
Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the lowest effective dose of this compound that minimizes gastrointestinal side effects.
-
Monitor Hydration: Ensure animals have easy access to water and monitor for signs of dehydration. Provide supplemental hydration if necessary, as advised by a veterinarian.
-
Issue 2: Increased anxiety-like behavior or agitation is observed after initial doses.
-
Symptoms: Increased freezing behavior, avoidance of open areas in behavioral tests, increased vocalization, or restlessness.
-
Possible Causes:
-
Initial anxiogenic-like effects of SSRIs are a known phenomenon.[9]
-
Stress related to the experimental environment or procedures.
-
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Begin with a lower dose of this compound and gradually increase to the target dose over several days.
-
Environmental Enrichment: Implement or enhance environmental enrichment to provide a more secure and less stressful living environment.[17][20][21] This can include social housing (if appropriate for the species and study), nesting material, and shelters.
-
Habituation to Testing Apparatus: Thoroughly habituate animals to any behavioral testing arenas (e.g., open field, elevated plus maze) before drug administration to reduce novelty-induced anxiety.[30][31][32][33]
-
Optimize Testing Time: Conduct behavioral tests during the animal's active period (e.g., dark cycle for nocturnal rodents) and at a consistent time of day to minimize variability.
-
Issue 3: Sedation and decreased locomotor activity are impacting behavioral test results.
-
Symptoms: Reduced movement in the open field test, lethargy in the home cage.
-
Possible Causes:
-
Sedative effects of this compound.
-
General malaise or discomfort.
-
-
Troubleshooting Steps:
-
Adjust Dosing Time: Administer this compound at a time that allows for the peak sedative effects to subside before behavioral testing.
-
Dose-Response Assessment: Determine if the sedation is dose-dependent by testing a range of doses.
-
Comprehensive Health Monitoring: Rule out other causes of lethargy, such as illness or significant weight loss, through daily health checks.
-
Utilize a Battery of Behavioral Tests: Employ multiple behavioral tests that measure different aspects of behavior to get a more complete picture that is not solely reliant on locomotor activity.
-
Experimental Protocols
Protocol 1: Refined Oral Gavage Technique for Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head. Ensure the body is supported.
-
Needle Preparation: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. To reduce stress, pre-coat the tip of the needle with a small amount of sucrose solution.[14][15][16]
-
Needle Insertion: Gently introduce the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Esophageal Passage: Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Substance Administration: Once the needle is in the esophagus (indicated by the lack of resistance), slowly administer the this compound solution.
-
Post-Administration Monitoring: Briefly monitor the animal for any signs of respiratory distress before returning it to its cage.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: An exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Data Presentation
Table 2: Example Dose-Dependent Effects of an SSRI on Behavior in Mice (Hypothetical Data for Illustrative Purposes)
| Dose (mg/kg) | Total Distance Traveled (cm) in Open Field (Mean ± SEM) | Time in Center of Open Field (s) (Mean ± SEM) | Immobility Time in Forced Swim Test (s) (Mean ± SEM) |
| Vehicle | 1500 ± 120 | 45 ± 5 | 180 ± 15 |
| 5 | 1450 ± 110 | 42 ± 6 | 160 ± 12 |
| 10 | 1200 ± 100 | 35 ± 4 | 120 ± 10 |
| 20 | 900 ± 80 | 25 ± 3 | 100 ± 8 |
*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and intended for illustrative purposes only. Researchers should establish their own dose-response curves for this compound.
Visualizations
Caption: this compound's SSRI mechanism of action.
Caption: this compound's NMDA receptor antagonist mechanism.
Caption: General experimental workflow for this compound studies.
References
- 1. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. NMDA receptors and drugs acting on them | PPTX [slideshare.net]
- 6. Risks of Digestive System Side-Effects of Selective Serotonin Reuptake Inhibitors in Patients with Depression: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Functional GI Disorders With Psychotropic Medicines: A Review of Evidence With a Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dvm360.com [dvm360.com]
- 12. Persistent sexual dysfunction after early exposure to SSRIs: Systematic review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 14. researchgate.net [researchgate.net]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hoggatt AF, Hoggatt J, Honerlaw M, Pelus LM. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. J Am Assoc Lab Anim Sci. 2010 May; 49(3):329-34. | HSCRB [hscrb.harvard.edu]
- 17. oamjms.eu [oamjms.eu]
- 18. Environmental Enrichment and Physical Exercise Attenuate the Depressive-Like Effects Induced by Social Isolation Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inoculation Stress Hypothesis of Environmental Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. rroij.com [rroij.com]
- 22. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 23. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 24. umaryland.edu [umaryland.edu]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 26. tierschutz.charite.de [tierschutz.charite.de]
- 27. uac.arizona.edu [uac.arizona.edu]
- 28. mdpi.com [mdpi.com]
- 29. Interactions Between Antidepressants and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 32. Comparative analysis between Open Field and Elevated Plus Maze tests as a method for evaluating anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Evaluation of the elevated plus-maze and open-field tests for the assessment of anxiety-related behaviour in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alaproclate and Ketamine as NMDA Receptor Antagonists
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the N-methyl-D-aspartate (NMDA) receptor antagonism of alaproclate and ketamine was published today, offering researchers, scientists, and drug development professionals a detailed analysis of these two compounds. This guide provides a side-by-side look at their quantitative data, experimental protocols, and mechanisms of action, supported by visual diagrams of key pathways and workflows.
Quantitative Comparison of NMDA Receptor Antagonism
The following tables summarize the key quantitative metrics for this compound and ketamine's interaction with the NMDA receptor, providing a clear comparison of their potency and binding characteristics.
Table 1: Potency of this compound and Ketamine at the NMDA Receptor
| Compound | Metric | Value | Enantiomer Specificity |
| This compound | IC50 | 0.3 µM[1] | S-(-)-enantiomer is more potent than the R-(+)-enantiomer[1] |
| Ketamine | Ki | 0.30 µM ((S)-enantiomer)[2] | (S)-enantiomer has a 3- to 4-fold greater affinity than the (R)-enantiomer[2][3] |
| 1.4 µM ((R)-enantiomer)[2] | |||
| Ki | 1.19 µM (racemic) | Not applicable |
Table 2: Mechanistic Details of NMDA Receptor Antagonism
| Feature | This compound | Ketamine |
| Mechanism | Reversible, noncompetitive antagonist[1] | Noncompetitive open channel blocker[3] |
| Binding Site | Not explicitly defined, but distinct from glycine (B1666218) and Mg++ sites[1] | Dizocilpine (B47880) (PCP) binding site within the NMDA receptor ion channel[3] |
| Reversibility | Rapidly reversible upon removal[1] | Characterized by a faster dissociation from the open channel compared to other blockers like PCP and MK-801 |
| Subunit Selectivity | Not specified in the available literature. | Some evidence suggests a higher potency for GluN2B and GluN2C-containing receptors, though it is not highly selective. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to characterize the NMDA receptor antagonism of this compound and ketamine.
Measurement of this compound's IC50 using Fluorometric Methods
The inhibitory concentration (IC50) of this compound on NMDA-induced responses was determined in cultured cerebellar granule cells. The experimental protocol involved the following steps:
-
Cell Culture : Cerebellar granule cells were cultured from rats.
-
Fluorescent Indicators : The fluorescent dyes DiBaC4(3) and fura-2 (B149405) were used to measure changes in membrane potential and intracellular free Ca++, respectively[1].
-
NMDA Stimulation : NMDA was applied to the cells to induce depolarization and an increase in intracellular calcium.
-
This compound Application : Various concentrations of this compound were co-applied with NMDA.
-
Data Acquisition : The fluorescence changes were monitored to determine the concentration of this compound that inhibited 50% of the NMDA-induced response[1].
-
Washout : To test for reversibility, this compound was removed by perfusion, and the recovery of the NMDA response was measured[1].
Determination of Ketamine's Ki using Radioligand Binding Assays
The inhibition constant (Ki) of ketamine for the NMDA receptor is typically determined through competitive radioligand binding assays. A general protocol is as follows:
-
Membrane Preparation : Synaptic membranes are prepared from a specific brain region (e.g., cortex) of rats.
-
Radioligand : A radiolabeled ligand that binds to the dizocilpine (PCP) site of the NMDA receptor, such as [3H]MK-801, is used.
-
Competitive Binding : The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of ketamine (the competitor).
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification : The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the NMDA receptor signaling pathway and the distinct mechanisms by which this compound and ketamine exert their antagonistic effects.
Ketamine's antagonism of the NMDA receptor is a critical first step in a complex downstream signaling cascade that is believed to underlie its rapid antidepressant effects. This pathway involves a subsequent surge in glutamate, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the stimulation of neurotrophic signaling pathways, including Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).
In contrast to the extensive research on ketamine's downstream effects, the signaling consequences of this compound's NMDA receptor antagonism are less well-characterized in the scientific literature. Its primary established mechanism is the direct, reversible, and noncompetitive blockade of the NMDA receptor ion channel.
Conclusion
Both this compound and ketamine are potent noncompetitive antagonists of the NMDA receptor, with potencies in the sub-micromolar to low micromolar range. Ketamine's mechanism as an open channel blocker acting at the dizocilpine site is well-established, and its downstream signaling effects leading to rapid antidepressant action have been a major focus of recent research. This compound demonstrates a reversible noncompetitive antagonism, with its S-(-)-enantiomer being more potent. While its direct action on the NMDA receptor is clear, further investigation into its downstream signaling pathways is warranted to fully understand its pharmacological profile in comparison to ketamine. This guide provides a foundational resource for researchers to compare these two important NMDA receptor antagonists.
References
Validating Alaproclate's Serotonin Reuptake Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alaproclate and other prominent selective serotonin (B10506) reuptake inhibitors (SSRIs). It is designed to offer an objective analysis of their performance in serotonin reuptake inhibition assays, supported by experimental data and detailed protocols.
Comparative Analysis of SSRI Potency
For comparative purposes, the table below summarizes the reported IC50 values for several widely used SSRIs in various in vitro assay systems. This data highlights the range of potencies observed and provides a benchmark for evaluating novel compounds.
| Compound | Assay System | IC50 (nM) |
| This compound | Various in vitro systems | Data not available in reviewed literature |
| Fluoxetine | Rat Brain Synaptosomes | 9.58 |
| hSERT-HEK293 Cells | 7.3 | |
| JAR Cells | 15.8 | |
| Sertraline | Rat Platelets | 6.64 |
| Rat Synaptosomes | 7.09 | |
| Paroxetine | Rat Platelets | 1.26 |
| Rat Synaptosomes | 1.39 | |
| Citalopram | Rat Brain Synaptosomes | 2.68 |
| hSERT-HEK293 Cells | 3.5 | |
| JAR Cells | 17.7 |
Understanding the Mechanism: Serotonin Reuptake Inhibition
The therapeutic effect of SSRIs is primarily mediated by their ability to block the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, SSRIs increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Experimental Protocols for Assay Validation
To validate the serotonin reuptake inhibition of a compound like this compound, two primary types of in vitro assays are commonly employed: radioligand binding assays and serotonin reuptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to SERT.
Objective: To determine the inhibitor constant (Ki) of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.
-
Radioligand: A high-affinity SERT radioligand such as [³H]Citalopram or [³H]Paroxetine.
-
Test Compound: this compound or other SSRIs.
-
Reference Compound: A known potent SSRI (e.g., Fluoxetine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a non-labeled SERT inhibitor), and various concentrations of the test compound.
-
Add the cell membrane preparation to each well.
-
Add the radioligand at a concentration near its dissociation constant (Kd).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Reuptake Inhibition Assay
This functional assay directly measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing SERT.
Objective: To determine the IC50 value of a test compound for the inhibition of serotonin reuptake.
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT or JAR cells endogenously expressing SERT.
-
Radiolabeled Serotonin: [³H]Serotonin.
-
Test Compound: this compound or other SSRIs.
-
Reference Compound: A known potent SSRI (e.g., Fluoxetine).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Wash Buffer: Ice-cold uptake buffer.
-
Lysis Buffer.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow them to confluency.
-
Assay Initiation:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or reference compound for a set period at 37°C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubate for a short period at 37°C.
-
-
Assay Termination:
-
Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]Serotonin taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration to determine the IC50 value.
-
References
A Comparative Analysis of Alaproclate, Fluoxetine, and Sertraline for Drug Development Professionals
An In-depth Look at a Pioneering SSRI and its Place Among Established Counterparts
This guide provides a detailed comparison of alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI) developed in the 1970s, with two widely prescribed SSRIs, fluoxetine (B1211875) and sertraline (B1200038). While this compound's development was discontinued (B1498344) due to observations of liver complications in rodent studies, its unique pharmacological profile, including its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, warrants a comparative review for researchers and drug development professionals. This document outlines their respective mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and available clinical data, supported by experimental methodologies.
Mechanism of Action: A Shared Primary Target with a Key Distinction
All three compounds—this compound, fluoxetine, and sertraline—exert their primary therapeutic effect by selectively inhibiting the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[1] This blockade of serotonin reuptake is the hallmark of the SSRI class of antidepressants.
However, this compound distinguishes itself through a secondary mechanism: it acts as a non-competitive antagonist at the NMDA receptor.[2][3] This action is noteworthy as the NMDA receptor is critically involved in synaptic plasticity, learning, and memory. The clinical implications of this dual action were not fully explored due to the cessation of its development.
Receptor Binding Profile: A Quantitative Comparison
The affinity of a drug for its target is a critical determinant of its potency and potential off-target effects. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound, fluoxetine, and sertraline for the serotonin transporter and other key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | This compound (Ki, nM) | Fluoxetine (Ki, nM) | Sertraline (Ki, nM) |
| Serotonin Transporter (SERT) | Not explicitly quantified, but inhibits transport at lower concentrations than required to block imipramine (B1671792) binding[4] | 1.4 (R-fluoxetine)[5] | ~0.26-2.0[6] |
| NMDA Receptor | IC50 = 300 (non-competitive antagonist)[2] | - | - |
| Dopamine Transporter (DAT) | Weak affinity | Minimal | Moderate affinity |
| Norepinephrine Transporter (NET) | Negligible action | Minimal | Weak |
| Muscarinic Receptors | Negligible action[7] | Minimal | Weak |
| Histamine H1 Receptors | Practically devoid of action[7] | Minimal | Weak |
| Alpha-1 Adrenergic Receptors | Practically devoid of action[7] | Minimal | Weak |
| Alpha-2 Adrenergic Receptors | Practically devoid of action[7] | Minimal | Weak |
| Dopamine D2 Receptors | Practically devoid of action[7] | Minimal | Weak |
Pharmacokinetic Properties: A Comparative Overview
The absorption, distribution, metabolism, and excretion of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions.
| Parameter | This compound | Fluoxetine | Sertraline |
| Bioavailability | Good[8] | Well absorbed | 44%[1] |
| Protein Binding | Data not available | ~94.5% | 98.5%[1] |
| Elimination Half-life | 3.0 - 3.5 hours[9] | 1-3 days (acute), 4-6 days (chronic); Active metabolite (norfluoxetine): 4-16 days | 26 hours[1] |
| Metabolism | Inhibits oxidative drug-metabolizing enzymes[9] | Primarily by CYP2D6 to active metabolite norfluoxetine | Primarily by N-demethylation (CYP2B6, CYP2C19) to desmethylsertraline[1] |
Experimental Protocols
Serotonin Transporter (SERT) Radioligand Binding Assay
A standard experimental approach to determine the binding affinity of compounds to the serotonin transporter involves a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of this compound on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaproclate vs. Zimelidine: A Biochemical and Clinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alaproclate and zimelidine, two early selective serotonin (B10506) reuptake inhibitors (SSRIs). While zimelidine was the first SSRI to be marketed, it was later withdrawn due to severe side effects. This compound, developed around the same time, also showed promise but its development was discontinued. This comparison delves into their biochemical properties, clinical efficacy, and safety profiles, supported by experimental data.
Biochemical Profile: A Tale of Two SSRIs
Both this compound and zimelidine derive their primary mechanism of action from the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. However, their biochemical profiles exhibit key differences in potency and off-target effects.
Data Presentation: Biochemical Data
| Parameter | This compound | Zimelidine | Reference |
| Serotonin (5-HT) Uptake Inhibition | |||
| 5-HT Uptake Inhibition in Human Platelets (200 mg dose, in vivo) | 31% decrease at 4 hours | 73% decrease at 4 hours | [1] |
| Monoamine Transporter Selectivity | |||
| Norepinephrine (B1679862) (NE) Uptake Inhibition (in vivo) | Negligible | Markedly less than 5-HT uptake inhibition | [2][3] |
| Dopamine (B1211576) (DA) Uptake Inhibition (in vitro) | Devoid of action on D2 receptors | Inconsistent effects on HVA (dopamine metabolite) levels | [2][3][4] |
| NMDA Receptor Antagonism | |||
| IC50 for NMDA-induced response inhibition | 0.3 µM | Not reported to have significant NMDA antagonist activity | [5] |
Key Findings from Biochemical Data:
-
Serotonin Uptake Inhibition: Zimelidine demonstrated a more potent and sustained inhibition of serotonin uptake in human platelets compared to this compound at the same dosage.[1]
-
Selectivity: Both drugs are selective for the serotonin transporter over norepinephrine and dopamine transporters.[2][3] this compound, in particular, was found to be practically devoid of action on several other receptors, including dopamine D2 receptors.[2]
-
NMDA Receptor Antagonism: A significant distinguishing feature of this compound is its potent, reversible, and noncompetitive antagonism of the NMDA receptor.[5] This property was not a known characteristic of zimelidine.
Experimental Protocols
1. Serotonin Uptake Inhibition in Human Platelets (In Vivo)
-
Objective: To assess the in vivo effect of this compound and zimelidine on serotonin uptake by platelets.
-
Methodology: This protocol is based on the study by Ögren et al. (1985).[4]
-
Subjects: Hospitalized patients with endogenous depression.
-
Drug Administration: Patients received a daily oral dose of 200 mg of either this compound or zimelidine.
-
Sample Collection: Blood samples were collected before and at various time points during treatment.
-
Platelet Preparation: Platelet-rich plasma was prepared from the blood samples by centrifugation.
-
Uptake Assay: Platelets were incubated with radiolabeled serotonin (e.g., ¹⁴C-5-HT).
-
Measurement: The amount of radioactivity taken up by the platelets was measured using liquid scintillation counting.
-
Analysis: The percentage inhibition of serotonin uptake was calculated by comparing the uptake in platelets from treated patients to baseline values.
-
2. NMDA Receptor Antagonism (In Vitro)
-
Objective: To determine the effect of this compound on NMDA receptor function.
-
Methodology: This protocol is based on the study by Wilkinson et al. (1994).[5]
-
Cell Culture: Cerebellar granule cells were cultured from rat pups.
-
Measurement of Intracellular Calcium: The fluorescent indicator Fura-2/AM was used to measure changes in intracellular free Ca²⁺ concentration upon NMDA receptor activation.
-
Experimental Procedure:
-
Cultured cells were loaded with Fura-2/AM.
-
Cells were then exposed to NMDA to induce an increase in intracellular Ca²⁺.
-
The effect of this compound was assessed by pre-incubating the cells with varying concentrations of the drug before NMDA application.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the NMDA-induced Ca²⁺ increase (IC50) was determined.
-
Clinical Comparison: Efficacy and Adverse Events
A head-to-head clinical trial provides the most direct comparison of the clinical profiles of this compound and zimelidine.
Data Presentation: Clinical Trial Data
| Parameter | This compound | Zimelidine | Reference |
| Study Design | Randomized, parallel-group | Randomized, parallel-group | [4] |
| Patient Population | 10 hospitalized patients with endogenous depression | 14 hospitalized patients with endogenous depression | [4] |
| Dosage | 200 mg daily | 200 mg daily | [4] |
| Primary Efficacy Measure | Montgomery-Åsberg Depression Rating Scale (MADRS) | Montgomery-Åsberg Depression Rating Scale (MADRS) | [4] |
| Clinical Improvement | 7 out of 10 patients showed improvement | 7 out of 14 patients showed improvement | [4] |
| Serious Adverse Events | Not specified in the study | Not specified in the study; however, post-marketing surveillance revealed a significant association with Guillain-Barré syndrome. | [4][6][7] |
Key Findings from Clinical Data:
-
Efficacy: In a direct comparative trial, both this compound and zimelidine demonstrated antidepressant effects, with a similar proportion of patients showing improvement.[4]
-
Adverse Events: While the head-to-head trial did not detail specific adverse events, the post-marketing history of zimelidine is defined by its association with Guillain-Barré syndrome, an acute autoimmune disorder affecting the peripheral nervous system.[6][7] This severe adverse reaction led to its withdrawal from the market.[8][9] The risk of developing Guillain-Barré syndrome was estimated to be increased about 25-fold in patients treated with zimelidine.[6][7]
Visualizing the Mechanisms
Diagram 1: SSRI Mechanism of Action
Caption: Mechanism of action of this compound and Zimelidine as SSRIs.
Diagram 2: Downstream Signaling of 5-HT Receptor Activation
Caption: Postsynaptic signaling cascade following 5-HT receptor activation.
Diagram 3: this compound's Dual Mechanism of Action
References
- 1. Acute effects of zimelidine and this compound, two inhibitors of serotonin uptake, on neuroendocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial clinical trial based on biochemical methodology of zimelidine (a serotonin uptake inhibitor) in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guillain-Barré syndrome following zimeldine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guillain-Barré syndrome following zimeldine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rise and Sudden Fall of Zimelidine: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]
- 9. Zimelidine [bionity.com]
Comparative Analysis of Alaproclate's Cross-Reactivity with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective serotonin (B10506) reuptake inhibitor (SSRI) Alaproclate's cross-reactivity with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The following sections detail its binding affinity and inhibitory concentrations against these key monoamine transporters, supported by experimental data and protocols.
Introduction to this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2] It functions by specifically targeting the serotonin transporter (SERT), thereby increasing the extracellular levels of serotonin. This guide examines the selectivity profile of this compound by comparing its interaction with SERT to its off-target effects on DAT and NET.
Comparative Binding Affinity and Inhibition
| Transporter | Test Compound | K_i_ (nM) | IC_50_ (nM) | Species/System |
| SERT | This compound | 130 | - | Rat Brain |
| DAT | This compound | - | >10,000 | - |
| NET | This compound | - | >10,000 | - |
Data presented as mean values. A hyphen (-) indicates that the data was not available in the cited sources.
One in vivo study in rats demonstrated that this compound failed to block the uptake of norepinephrine, indicating a low affinity for NET.[3] Furthermore, in vitro binding studies have shown that this compound has virtually no activity at dopamine D2 receptors, which, while distinct from DAT, further suggests low cross-reactivity within the dopaminergic system.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound involves the competitive inhibition of serotonin reuptake via the serotonin transporter (SERT). This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the binding affinity of a compound like this compound to monoamine transporters.
Experimental Protocols
Radioligand Binding Assay for SERT
This protocol is a generalized procedure for determining the binding affinity of a test compound for the serotonin transporter.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand specific for SERT (e.g., [³H]citalopram)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding control is also prepared.
-
Incubation: Incubate the samples at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to calculate the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay
This protocol outlines a general method for assessing the functional inhibition of monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.[4]
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine)
-
Test compound (this compound) at various concentrations
-
Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine (B1678475) for SERT, GBR12909 for DAT, and nisoxetine (B1678948) for NET)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the transporter of interest in appropriate medium and seed them into 96-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a control inhibitor for a short period.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled monoamine substrate.
-
Incubation: Incubate for a time period within the linear range of uptake for each transporter (typically 1-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC_50_ value by plotting the percent inhibition of specific uptake against the concentration of this compound.
Conclusion
The available evidence strongly indicates that this compound is a highly selective inhibitor of the serotonin transporter. Its cross-reactivity with the dopamine and norepinephrine transporters is minimal, as demonstrated by both in vitro and in vivo studies. This high selectivity for SERT is a key characteristic of its pharmacological profile as an SSRI. Further quantitative binding studies would be beneficial to precisely determine the K_i_ values for DAT and NET and further solidify the selectivity ratios.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head In Vivo Comparison of Alaproclate and Imipramine
In the landscape of antidepressant research, the selective serotonin (B10506) reuptake inhibitor (SSRI) alaproclate and the tricyclic antidepressant (TCA) imipramine (B1671792) represent two distinct pharmacological approaches to treating depression. This guide provides a detailed in vivo comparison of these two compounds, presenting experimental data, outlining methodologies, and visualizing their mechanisms of action for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Neurotransmitters
Imipramine, a well-established TCA, exerts its antidepressant effects by blocking the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE).[1] This non-selective action leads to an increase in the synaptic availability of both neurotransmitters.[1][2] In contrast, this compound is a selective 5-HT reuptake inhibitor.[3] It exhibits a high affinity for the serotonin transporter (SERT) while having a negligible effect on the norepinephrine transporter (NET).[2][3] This selectivity results in a more targeted elevation of synaptic serotonin levels.
Beyond their primary targets, imipramine's broader pharmacological profile includes antagonistic activity at various other receptors, such as muscarinic, histaminic, and alpha-1 adrenergic receptors.[1] This multi-receptor engagement is associated with its therapeutic efficacy but also contributes to a wider range of side effects.[1][4] this compound, on the other hand, shows little to no affinity for these other receptor types, leading to a more favorable side-effect profile.[3]
Comparative Efficacy in Animal Models of Depression
A direct comparison of this compound and imipramine in various animal models reveals nuances in their antidepressant-like activity. The following table summarizes their effectiveness in established preclinical paradigms.
| Animal Model | This compound Efficacy | Imipramine Efficacy | Reference |
| Forced Swim Test | Effective | Effective | [5] |
| Learned Helplessness | Effective | Effective | [5] |
| Clonidine Hypothermia Test | Effective | Effective | [5] |
| Social Dominance Test | Ineffective | Effective | [5] |
| Differential-Reinforcement-of-Low-Rates (DRL-72s) | Effective | Not explicitly stated, but other TCAs are effective | [5] |
| Conditioned Avoidance Response | Effective | Effective | [5] |
| Chronic Unpredictable Mild Stress (CUMS) | Not explicitly stated, but SSRIs are generally effective | Effective | [2] |
As the data indicates, both compounds demonstrate efficacy across a range of models that assess different aspects of depressive-like behavior. However, a notable difference was observed in the social dominance test, where imipramine was effective while this compound was not.[5] This may suggest that the noradrenergic component of imipramine's action is crucial for specific behavioral domains related to social interaction and dominance.
In Vivo Side Effect Profile
The differing receptor affinities of this compound and imipramine translate to distinct side effect profiles observed in vivo.
| Side Effect Category | This compound | Imipramine | Reference |
| Anticholinergic | Negligible | Significant (dry mouth, blurred vision, constipation, urinary retention) | [3][4] |
| Antihistaminic | Negligible | Significant (sedation, weight gain) | [3][4] |
| Cardiovascular | Minimal | Can cause cardiac arrhythmias, particularly in overdose | [4] |
| Serotonergic | Potential for serotonin syndrome, especially with other serotonergic agents | Potential for serotonin syndrome | [4] |
| Suicidal Ideation (in young adults) | Not explicitly stated for this compound, but a class warning for antidepressants | Increased risk in children, adolescents, and young adults | [6][7] |
Imipramine's anticholinergic and antihistaminic properties contribute to a greater burden of side effects compared to the more selective this compound.[3][4]
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of antidepressant efficacy in vivo. The following outlines a typical workflow for assessing these compounds in an animal model of depression.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce a depressive-like state in rodents.[2]
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals are individually housed to increase the efficacy of social stressors.
-
Stressors: A variety of mild, unpredictable stressors are applied over several weeks. These can include:
-
Cage tilt (45°)
-
Wet bedding
-
Reversal of the light/dark cycle
-
Food or water deprivation (for a limited period)
-
Forced swimming in cold water
-
-
Duration: The stress protocol typically lasts for 3 to 5 weeks.
Drug Administration
-
Vehicle: Drugs are typically dissolved in saline or distilled water.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.
-
Dosage:
-
Frequency: Once daily administration is typical.
Behavioral Assessments
-
Forced Swim Test (FST): This test measures behavioral despair. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of a depressive-like state. Antidepressant treatment is expected to decrease immobility time.
-
Sucrose Preference Test: This test assesses anhedonia, a core symptom of depression. Animals are given a choice between two bottles, one containing water and the other a sucrose solution. A reduction in the preference for the sucrose solution is indicative of anhedonia. Effective antidepressant treatment should reverse this deficit.[9]
Conclusion
The in vivo comparison of this compound and imipramine highlights the evolution of antidepressant pharmacology. While both compounds are effective in preclinical models, this compound's selectivity for the serotonin transporter offers a more targeted approach with a potentially improved side-effect profile. Imipramine's broader mechanism, affecting both serotonin and norepinephrine systems, may confer efficacy in specific behavioral domains but at the cost of greater off-target effects. The choice of compound for further research and development will depend on the specific therapeutic goals and the desired balance between efficacy and tolerability. The experimental models and protocols described herein provide a robust framework for the continued investigation of these and other novel antidepressant agents.
References
- 1. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of desipramine, amitriptyline, zimeldine and this compound in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imipramine Side Effects: Common, Severe, Long Term [drugs.com]
- 7. Imipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. mdpi.com [mdpi.com]
- 9. Further characterization of the effect of the prototypical antidepressant imipramine on the microstructure of licking for sucrose | PLOS One [journals.plos.org]
Alaproclate's Specificity for the Serotonin Transporter: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and performance of Alaproclate in comparison to other serotonin (B10506) reuptake inhibitors, supported by experimental data and protocols.
This compound, a selective serotonin reuptake inhibitor (SSRI), has been characterized by its high specificity for the serotonin transporter (SERT) with minimal interaction with other monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This guide provides a comprehensive comparison of this compound with other SSRIs, presenting quantitative data on binding affinities, detailed experimental protocols for assessing transporter specificity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Binding Affinity of this compound and Other SSRIs
To provide a quantitative context for this compound's selectivity, the following table summarizes the binding affinities (Ki in nM) of several common SSRIs for human SERT, DAT, and NET. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| This compound | Data Not Available | Data Not Available | Data Not Available | High (Qualitative) | High (Qualitative) |
| S-Citalopram | 10 ± 1 | >10,000 | >10,000 | >1000 | >1000 |
| Sertraline | 2.0 ± 0.2 | 25 | 420 | 12.5 | 210 |
| Paroxetine | 0.1 | 140 | 4.8 | 1400 | 48 |
| Fluoxetine | 4.0 | 200 | 140 | 50 | 35 |
| Fluvoxamine | 69 ± 9 | >10,000 | 940 | >145 | 13.6 |
Data for S-Citalopram, Sertraline, and Fluvoxamine are from a study on thermostable variants of the human serotonin transporter.[2] Data for Paroxetine and Fluoxetine are representative values from the literature. The selectivity ratio is calculated by dividing the Ki value for DAT or NET by the Ki value for SERT. A higher ratio indicates greater selectivity for SERT.
Experimental Protocols
To ensure the reproducibility and validation of binding affinity data, detailed experimental protocols are essential. The following are standardized methods for radioligand binding assays and neurotransmitter uptake inhibition assays used to determine the specificity of compounds for monoamine transporters.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its target transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells heterologously expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428 or [³H]CFT
-
For NET: [³H]Nisoxetine
-
-
Test Compound: this compound or other SSRIs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM Fluoxetine for SERT).[3]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing hSERT, hDAT, or hNET.
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine, or [³H]Norepinephrine.
-
Test Compound: this compound or other SSRIs.
-
Uptake Buffer: Krebs-Henseleit buffer or similar physiological buffer.
-
Inhibitors for Non-specific Uptake: Known potent inhibitors for each transporter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity of the cell lysate.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake and calculate the Ki value.
Visualizing Key Processes
To better understand the mechanisms discussed, the following diagrams illustrate the experimental workflow for determining transporter specificity and the signaling pathway affected by SERT inhibition.
Conclusion
The available evidence strongly supports the classification of this compound as a selective serotonin reuptake inhibitor. Although precise quantitative binding affinities for SERT, DAT, and NET are not consistently reported in publicly accessible literature, qualitative descriptions from multiple studies confirm its high specificity for the serotonin transporter. For a definitive quantitative comparison, further head-to-head in vitro binding and functional uptake assays against a panel of other SSRIs would be required. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies. The high selectivity of this compound for SERT underscores its targeted mechanism of action, which is a desirable characteristic for therapeutic agents aimed at modulating the serotonergic system.
References
- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of the Stereoselectivity of Alaproclate's Enantiomers in Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoselective properties of Alaproclate's enantiomers, contextualized with data from other selective serotonin (B10506) reuptake inhibitors (SSRIs). Due to the limited availability of direct quantitative data on the binding affinity of this compound's individual enantiomers to the serotonin transporter (SERT), this guide draws inferences from its known stereoselective effects on the N-methyl-D-aspartate (NMDA) receptor and the established stereochemical trends within the SSRI class. Detailed experimental protocols for key assays are provided to support further research in this area.
Introduction
This compound is a selective serotonin reuptake inhibitor (SSRI) that, like many pharmaceuticals, possesses a chiral center, resulting in two enantiomers: (S)-Alaproclate and (R)-Alaproclate. While the development of this compound was discontinued, understanding the stereoselectivity of its enantiomers remains crucial for the rational design of new central nervous system (CNS) drugs. Typically, one enantiomer of a chiral drug is pharmacologically more active (the eutomer) than the other (the distomer). This guide explores the anticipated stereoselectivity of this compound at the serotonin transporter and compares it with well-characterized SSRIs.
Comparative Analysis of Stereoselectivity
A study on the effects of this compound on the NMDA receptor revealed that the S-(-)-enantiomer is a more potent noncompetitive antagonist than the R-(+)-enantiomer. This stereoselective preference for the (S)-enantiomer is a common theme among many chiral SSRIs in their interaction with the serotonin transporter. For instance, the therapeutic activity of citalopram (B1669093) is primarily attributed to its (S)-enantiomer, escitalopram.
The following tables present quantitative data on the stereoselectivity of other prominent SSRIs, which serves as a basis for inferring the likely activity profile of this compound's enantiomers.
Table 1: Comparative Binding Affinities (Kᵢ in nM) of SSRI Enantiomers for the Human Serotonin Transporter (hSERT)
| Compound | (S)-Enantiomer Kᵢ (nM) | (R)-Enantiomer Kᵢ (nM) | Fold Difference (R/S) | Reference |
| Citalopram | 1.1 | 33 | ~30 | [1] |
| Fluoxetine | 1.4 | Not specified | - | [1] |
| Norfluoxetine | 1.3 | 26 | 20 | [2] |
| Sertraline | 0.26 | 2.9 | ~11 | [3] |
| This compound | Data not available | Data not available | - | - |
Table 2: Comparative 50% Inhibitory Concentrations (IC₅₀ in nM) of SSRI Enantiomers for Serotonin Uptake
| Compound | (S)-Enantiomer IC₅₀ (nM) | (R)-Enantiomer IC₅₀ (nM) | Fold Difference (R/S) | Reference |
| Citalopram | 1.5 | - | - | [4] |
| Norfluoxetine | 14 | 308 | 22 | [2] |
| This compound | Data not available | Data not available | - | - |
Based on the data from other SSRIs, it is highly probable that (S)-Alaproclate is the more potent enantiomer in inhibiting serotonin reuptake.
Experimental Protocols
To facilitate further investigation into the stereoselectivity of this compound and other compounds, detailed protocols for standard in vitro assays are provided below.
This assay determines the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.[5]
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: (S)-Alaproclate, (R)-Alaproclate.
-
Reference Compound: A known SSRI (e.g., Escitalopram).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay Buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.
-
Serial dilutions of the test compounds ((S)-Alaproclate, (R)-Alaproclate) and the reference compound.
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([³H]Citalopram) at a concentration near its Kₑ value.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This assay measures the functional potency of a test compound in inhibiting the uptake of serotonin into cells expressing the serotonin transporter.[6]
Materials:
-
Cell Line: JAR cells (human placental choriocarcinoma) or other cells endogenously or recombinantly expressing hSERT.[7]
-
Radiolabeled Substrate: [³H]Serotonin (5-HT).
-
Test Compounds: (S)-Alaproclate, (R)-Alaproclate.
-
Reference Compound: A known SSRI (e.g., Fluoxetine).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Wash Buffer: Ice-cold Uptake Buffer.
-
Lysis Buffer: 1% Triton X-100 or similar detergent solution.
-
96-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating:
-
Plate JAR cells in 96-well microplates and allow them to adhere and grow to a suitable confluency.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed Uptake Buffer.
-
Pre-incubate the cells with various concentrations of the test compounds ((S)-Alaproclate, (R)-Alaproclate) or the reference compound in Uptake Buffer for 15-30 minutes at 37°C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Kₘ for SERT.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine non-specific uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold Wash Buffer.
-
Lyse the cells by adding Lysis Buffer to each well.
-
-
Radioactivity Measurement:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value for each test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound's stereoselectivity.
Caption: Mechanism of Serotonin Reuptake Inhibition by this compound.
Caption: Workflow for SERT Radioligand Binding Assay.
Conclusion
While direct quantitative data for the stereoselective inhibition of serotonin reuptake by this compound's enantiomers is not currently available, evidence from its effects on the NMDA receptor and the well-established pharmacology of other SSRIs strongly suggests that the (S)-enantiomer of this compound is the more potent inhibitor of the serotonin transporter. The provided experimental protocols offer a clear pathway for researchers to empirically determine these values and further elucidate the structure-activity relationships of this compound and novel SSRI candidates. This comparative guide underscores the critical importance of considering stereochemistry in drug design and development to optimize therapeutic efficacy and minimize off-target effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preskorn.com [preskorn.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alaproclate vs. Tricyclic Antidepressants: A Comparative Efficacy Review
In the landscape of antidepressant therapeutics, the quest for agents with improved efficacy and tolerability is ongoing. This guide provides a comparative analysis of alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI), and the older class of tricyclic antidepressants (TCAs). While direct head-to-head clinical trials comparing this compound with TCAs are not available in the published literature, this review synthesizes available data to offer an objective comparison for researchers and drug development professionals.
Efficacy Data: An Indirect Comparison
Due to the absence of direct comparative studies, this analysis presents efficacy data for this compound from an open-label clinical study and general efficacy data for TCAs derived from numerous clinical trials and meta-analyses. It is crucial to note that indirect comparisons have inherent limitations and should be interpreted with caution.
Table 1: Summary of Efficacy Data for this compound and Tricyclic Antidepressants
| Efficacy Measure | This compound (Data from open-label study) | Tricyclic Antidepressants (General Efficacy) |
| Primary Indication | Major Depressive Disorder | Major Depressive Disorder, Neuropathic Pain, Migraine Prophylaxis[1][2] |
| Improvement in Depression Scores | In an open study, five patients showed an average improvement of over 21 points on the Hamilton Rating Scale for Depression (HAM-D), while six others had an average improvement of seven points[3] | Generally considered effective in treating major depressive disorder[2]. Meta-analyses show TCAs are more effective than placebo[4]. |
| Response Rate | Not explicitly reported in the available open-label study. | Varies across studies; some suggest TCAs may be more effective in certain patient populations, such as inpatients[5]. |
| Remission Rate | Not explicitly reported in the available open-label study. | Varies depending on the specific TCA and patient population. |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and TCAs underlies their distinct pharmacological profiles.
This compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism involves blocking the serotonin transporter, leading to increased levels of the neurotransmitter serotonin in the synaptic cleft.
Tricyclic antidepressants have a broader mechanism of action. They inhibit the reuptake of both serotonin and norepinephrine (B1679862) to varying degrees[6]. Additionally, they interact with other receptors, including muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to their side effect profile[7].
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical data. Below are summaries of the experimental protocols for the available this compound study and a representative study design for TCA clinical trials.
This compound: Open-Label Clinical Study
An open study of this compound was conducted on a group of patients with relatively chronic and drug-resistant depression[3].
-
Study Design: Open-label, non-comparative.
-
Participants: Patients with a diagnosis of depressive illness, characterized as a relatively chronic and drug-resistant group.
-
Intervention: Administration of this compound.
-
Primary Outcome Measure: Change in the Hamilton Rating Scale for Depression (HAM-D) score.
-
Biochemical Measures: The study also investigated biochemical markers, suggesting that responders and non-responders constituted two distinct biological groups[3].
Tricyclic Antidepressants: Representative Clinical Trial Design
Clinical trials for TCAs have been extensive. A typical double-blind, randomized controlled trial would follow this structure:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Adults diagnosed with Major Depressive Disorder according to established diagnostic criteria (e.g., DSM-5). A baseline severity score on a depression rating scale (e.g., HAM-D ≥ 18) is often required.
-
Intervention: A specific tricyclic antidepressant (e.g., amitriptyline, imipramine) at a therapeutic dose.
-
Control: Placebo or an active comparator.
-
Primary Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the total score of a standardized depression rating scale, such as the Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Secondary Outcome Measures: Secondary measures often include the proportion of patients achieving a response (e.g., ≥50% reduction in HAM-D score) and the proportion of patients achieving remission (e.g., HAM-D score ≤7). Safety and tolerability are assessed by monitoring adverse events.
Concluding Remarks
While a definitive comparison of the efficacy of this compound and tricyclic antidepressants is hampered by the lack of direct comparative clinical trials, the available evidence allows for some important distinctions. This compound, as an SSRI, offers a more targeted mechanism of action, which is generally associated with a different side effect profile compared to the broader action of TCAs. TCAs, while effective, are known for their anticholinergic and other side effects, which can impact patient tolerability[7].
The open-label data for this compound suggests a potential antidepressant effect, but this requires confirmation in more rigorous, controlled studies. The efficacy of TCAs in treating depression is well-established through a large body of evidence from numerous clinical trials. Future research, including head-to-head trials, would be necessary to definitively establish the comparative efficacy of this compound relative to TCAs.
References
- 1. Comparison of desipramine, amitriptyline, zimeldine and this compound in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind study of oxaprotiline versus clomipramine in the treatment of depressive inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Maprotiline-a double-blind study of a new tetracyclic antidepressant in severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro-In Vivo Correlation of Alaproclate's Effects: A Comparative Guide
Alaproclate, an early selective serotonin (B10506) reuptake inhibitor (SSRI), showed promise in preclinical studies for depression and senile dementia. However, its development was halted, leading to a scarcity of comprehensive public data. This guide provides an objective assessment of this compound's known pharmacological profile and establishes a framework for in vitro-in vivo correlation (IVIVC) by comparing it with widely used SSRIs: fluoxetine, sertraline, and paroxetine (B1678475).
Due to the limited availability of specific quantitative data for this compound's primary mechanism of action, this guide will first summarize the existing knowledge on this compound. Subsequently, it will present a detailed comparative analysis of fluoxetine, sertraline, and paroxetine, for which extensive experimental data are available. This comparative analysis will serve as a benchmark for understanding the data required for a thorough IVIVC assessment of any SSRI.
This compound: A Profile of a Discontinued SSRI
This compound was developed as a specific inhibitor of serotonin (5-HT) reuptake. In vitro studies confirmed its selectivity, showing it was practically devoid of action on several other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors.[1] In vivo studies in rodents demonstrated that this compound could block 5-HT uptake with regional selectivity in the brain, being most potent in the hippocampus and hypothalamus.[1]
Interestingly, further research revealed that this compound also acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor, with an IC50 value of 0.3 µM in cerebellar granule cells.[2] While this secondary mechanism is noteworthy, its contribution to the intended antidepressant effect is not fully elucidated. Another study found this compound to be a weak competitive inhibitor of muscarinic antagonist binding with Ki values of approximately 28-40 µM.[3]
A significant challenge in assessing the IVIVC of this compound's primary antidepressant effects is the lack of publicly available, quantitative data on its potency for serotonin transporter (SERT) inhibition (i.e., a specific IC50 or Ki value) and corresponding dose-response data from established in vivo models of depression, such as the forced swim test or tail suspension test.
Comparative Analysis of Leading SSRIs
To illustrate the principles of IVIVC assessment for SSRIs, this section provides a comparative analysis of three widely prescribed medications: fluoxetine, sertraline, and paroxetine.
In Vitro Potency at the Serotonin Transporter (SERT)
The primary in vitro measure of an SSRI's efficacy is its ability to inhibit the serotonin transporter. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate greater potency.
| Drug | IC50 (nM) for SERT Inhibition | Ki (nM) for SERT Binding |
| This compound | Data not publicly available | Data not publicly available |
| Fluoxetine | ~1 | 1.1 |
| Sertraline | ~0.4 | 0.29 |
| Paroxetine | ~0.1 | 0.09 |
Note: The presented values are approximations derived from multiple sources and can vary depending on the specific experimental conditions.
In Vivo Efficacy in Animal Models of Depression
The antidepressant-like effects of SSRIs are commonly evaluated in rodents using behavioral despair models, such as the forced swim test (FST) and the tail suspension test (TST). In these tests, a reduction in immobility time is indicative of an antidepressant effect. The minimal effective dose (MED) is the lowest dose at which a statistically significant effect is observed.
| Drug | Animal Model | Species | Minimal Effective Dose (MED) |
| This compound | Data not publicly available | - | Data not publicly available |
| Fluoxetine | Forced Swim Test | Rat | 2.5 - 10 mg/kg |
| Sertraline | Forced Swim Test | Rat | 5 - 10 mg/kg |
| Paroxetine | Forced Swim Test | Rat | 5 - 10 mg/kg |
Note: MED values can vary depending on the specific protocol, animal strain, and route of administration.
Experimental Protocols
In Vitro: Serotonin Reuptake Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled serotonin, e.g., [³H]5-HT.
-
Test compounds (this compound, fluoxetine, sertraline, paroxetine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate media until they reach a suitable confluency.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified time at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake reaction and incubate for a short period.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50 value) by fitting the data to a dose-response curve.
In Vivo: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Test compounds (this compound, fluoxetine, sertraline, paroxetine) dissolved in a suitable vehicle.
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
A video recording system.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at various doses at a specified time (e.g., 30-60 minutes) before the test.
-
Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute session. This session is for habituation and is not scored for immobility.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle-treated control group. A significant reduction in immobility time is considered an antidepressant-like effect.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Mechanism of Action of SSRIs
Workflow for an In Vitro SERT Inhibition Assay
Workflow for the In Vivo Forced Swim Test
Conclusion and Future Directions
The assessment of in vitro-in vivo correlation is a critical step in drug development, enabling the prediction of a drug's clinical efficacy from its preclinical data. In the case of this compound, a comprehensive IVIVC analysis is hindered by the lack of publicly available quantitative data for its primary mechanism of action as a serotonin reuptake inhibitor.
The comparative data presented for fluoxetine, sertraline, and paroxetine provide a clear benchmark for the types of in vitro and in vivo studies necessary for such an analysis. Future research on novel antidepressant candidates should aim to generate robust in vitro potency data (IC50 or Ki for SERT) and comprehensive in vivo dose-response profiles in validated animal models. Establishing a strong correlation between these in vitro and in vivo endpoints is essential for guiding clinical trial design and ultimately, for the successful development of new and effective treatments for depressive disorders. The intriguing secondary activity of this compound at the NMDA receptor also suggests that a multi-target approach could be a valuable area for future antidepressant research.
References
- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies on the potentiation of muscarinic receptor stimulation by this compound, a selective 5-HT uptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Alaproclate Studies: A Comparative Guide for Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for replicating and validating historical studies on Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive NMDA receptor antagonist properties. By presenting experimental data from seminal studies in a structured format and offering detailed protocols, this document aims to facilitate the objective evaluation of this compound's pharmacological profile against relevant alternatives.
Pharmacological Profile of this compound
This compound was developed as an antidepressant and acts primarily by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft.[1][2] This mechanism is shared by other SSRIs.[2] Uniquely, this compound also functions as a non-competitive antagonist at the N-Methyl-D-Aspartate (NMDA) receptor, a property not typical of classical SSRIs.[3]
Comparative In Vitro Data
Historical studies frequently compared this compound with other antidepressants, particularly zimeldine (B1683631), another early SSRI. The following tables summarize key in vitro findings.
Table 1: Serotonin (5-HT) Uptake Inhibition in Human Platelets
| Compound | Dose | Time Point | Inhibition of 14C-5-HT Accumulation |
| This compound | 100 mg | 90 minutes | 42% |
| 4 hours | No significant effect | ||
| 200 mg | 90 minutes | 55% | |
| 4 hours | 31% | ||
| Zimeldine | 200 mg | 90 minutes | 72% |
| 4 hours | 73% |
Data sourced from a study on acute oral administration in healthy male volunteers.[4]
Table 2: NMDA Receptor Antagonism
| Compound | Action | IC50 Value | Reversibility |
| This compound | Non-competitive antagonist | 0.3 µM | Reversible |
Data from a study on NMDA-induced changes in cerebellar granule cells.[3] The S-(-)-enantiomer of this compound was found to be more potent than the R-(+)-enantiomer.[3]
Comparative In Vivo & Clinical Data
Animal models and clinical trials were instrumental in characterizing the antidepressant effects of this compound.
Table 3: Effects on Animal Models of Depression
| Model | This compound | Zimeldine | Amitriptyline | Desipramine |
| Forced Swim Test | Effective | - | Effective | Effective |
| Learned Helplessness | Effective | Effective | Effective | Effective |
| Two-Way Active Avoidance | No disruption | Disruption | - | No disruption |
Results compiled from comparative studies in rats.[5][6]
Table 4: Clinical Efficacy in Endogenous Depression (3-Week Treatment)
| Compound | Daily Dose | Responder Rate* | Effect on Platelet 5-HT Uptake | Effect on CSF 5-HIAA |
| This compound | 200 mg | 7 of 10 patients | No mean change | No significant change |
| Zimeldine | 200 mg | 7 of 14 patients | Significant inhibition | Significant decrease |
*Improvement measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[7]
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Serotonin (5-HT) Uptake Inhibition Assay
This protocol is based on methods used to assess the inhibition of radiolabeled serotonin uptake in platelets or cultured cells.
Materials:
-
Krebs-Ringer-Henseleit (KRH) assay buffer
-
[3H]5-HT (radiolabeled serotonin)
-
Test compounds (this compound, Zimeldine, etc.) dissolved in an appropriate vehicle (e.g., 0.7% DMSO in KRH buffer)
-
JAR cells (or other suitable cell line expressing SERT) or isolated human platelets
-
96-well cell culture plates
-
Scintillation counter and vials
Procedure:
-
Cell Plating: Plate JAR cells in 96-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and gently wash the cells with KRH assay buffer. Add 100 µL of KRH buffer to each well and incubate at 37°C in a 5% CO2 incubator for 15 minutes.
-
Compound Addition: Prepare serial dilutions of the test compounds at 6x the final desired concentration. Add the compound dilutions to the appropriate wells.
-
Initiation of Uptake: Prepare a working stock of [3H]5-HT at 6x the final concentration (e.g., 1.0 µM) in KRH buffer. Add the [3H]5-HT solution to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination of Uptake: Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 value for each compound.
NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to measure the affinity of compounds for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]TCP (or another suitable ligand for the PCP site)
-
Non-specific Binding Control: 10 µM PCP
-
Rat cortical membranes (prepared as described below)
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and vials
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet and determine the protein concentration. Store aliquots at -80°C.
Assay Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (10 µM PCP), and various concentrations of the test compound.
-
Membrane Addition: Add the diluted rat cortical membrane preparation (0.2-0.5 mg/mL protein) to each well.
-
Radioligand Addition: Add the [³H]-radioligand to each well at a concentration close to its Kd value (typically 1-5 nM).
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Measurement: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 and subsequently the Ki value for the test compound.[8]
Forced Swim Test (Rodent)
This behavioral test is used to evaluate the antidepressant efficacy of compounds.
Apparatus:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter for mice) made of transparent material.
-
Water maintained at a temperature of 24-30°C.[9] The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15 cm for mice).[9][10]
Procedure (for mice):
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session: Gently place each mouse into an individual water-filled cylinder. The test duration is typically 6 minutes.[10]
-
Behavioral Scoring: The last 4 minutes of the test are typically analyzed.[10] A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the mean duration of immobility between different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Caption: this compound's primary mechanism of action.
References
- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of zimelidine and this compound, two inhibitors of serotonin uptake, on neuroendocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of desipramine, amitriptyline, zimeldine and this compound in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of acute zimeldine and this compound administration on the acquisition of two-way active avoidance: comparison with other antidepressant agents, test of selectivity and sub-chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Alaproclate and Other Antidepressant Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the investigational selective serotonin (B10506) reuptake inhibitor (SSRI) Alaproclate and other major classes of antidepressant medications, including Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is supported by available experimental data and includes detailed methodologies for the assessment of adverse events.
Executive Summary
This compound, an early-generation SSRI, demonstrated a dual mechanism of action, functioning as both a serotonin reuptake inhibitor and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its development was halted due to observations of hepatotoxicity in preclinical rodent studies.[1] Consequently, extensive human clinical trial data on its side effect profile is limited. This guide synthesizes the available information on this compound and compares it with the well-established side effect profiles of other major antidepressant classes.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of common side effects associated with this compound (based on limited data), SSRIs, TCAs, and MAOIs. It is important to note that the data for this compound is not as robust as for the other drug classes due to its discontinued (B1498344) development.
Table 1: Comparison of Common Adverse Events (Incidence %)
| Adverse Event | This compound (Qualitative) | SSRIs (Incidence %) | TCAs (Incidence %) | MAOIs (Incidence %) |
| Gastrointestinal | ||||
| Nausea | Reported | 15-35 | 5-20 | 5-15 |
| Dry Mouth | Less than TCAs | 10-25 | 30-60 | 10-20 |
| Constipation | Not prominent | 5-15 | 20-40 | 5-15 |
| Diarrhea | Not prominent | 10-20 | <5 | 5-15 |
| Central Nervous System | ||||
| Insomnia/Agitation | Possible | 10-30 | 5-15 | 10-25 |
| Somnolence | Possible | 10-25 | 20-50 | 5-20 |
| Dizziness | Possible | 10-20 | 20-40 | 10-25 |
| Headache | Possible | 10-25 | 10-20 | 10-20 |
| Autonomic | ||||
| Blurred Vision | Less than TCAs | <5 | 20-40 | <5 |
| Urinary Retention | Less than TCAs | <2 | 10-20 | <2 |
| Sexual Dysfunction | ||||
| Decreased Libido | Likely | 30-70 | 20-40 | 20-50 |
| Ejaculatory/Orgasmic Dysfunction | Likely | 30-70 | 20-40 | 20-50 |
| Cardiovascular | ||||
| Orthostatic Hypotension | Low | <5 | 20-40 | 10-30 |
| Tachycardia | Low | <5 | 10-30 | <5 |
| Other | ||||
| Weight Gain | Possible | 5-20 | 10-30 | 5-20 |
| Hepatotoxicity | Primary concern | Rare | Rare | Rare |
Note: Incidence percentages are approximate and can vary based on the specific drug within the class, dosage, and patient population.
Experimental Protocols
The assessment of side effects in antidepressant clinical trials typically involves a combination of spontaneous reporting by patients and systematic collection of data using standardized instruments.
1. Spontaneous Reporting:
-
Methodology: Patients are encouraged to report any new or worsening symptoms to the clinical investigators at each study visit. These are documented as adverse events (AEs). The investigator then assesses the severity of the AE and the likelihood of its relationship to the study medication.
-
Data Collection: AEs are recorded on standardized case report forms, detailing the nature of the event, its onset and duration, severity, and the investigator's causality assessment.
2. Standardized Rating Scales:
-
Methodology: To systematically capture common and anticipated side effects, clinical trials often employ validated rating scales. These scales are typically administered at baseline and at regular intervals throughout the study.
-
Examples of Instruments:
-
Asberg's Scale for Side Effects (UKU): A comprehensive scale that assesses a wide range of potential side effects of psychotropic drugs, rating them on a severity scale.
-
Frequency, Intensity, and Burden of Side Effects Rating (FIBSER): A patient-rated scale that assesses the frequency, intensity, and impact of side effects on daily functioning.
-
Patient-Rated Inventory of Side Effects (PRISE): A self-report questionnaire for patients to document the presence and severity of various side effects.
-
3. Laboratory Assessments:
-
Methodology: Routine laboratory tests are conducted at baseline and at specified time points during the trial to monitor for potential organ toxicity.
-
Key Parameters:
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels are monitored to detect potential hepatotoxicity.
-
Complete Blood Count (CBC): To monitor for hematological abnormalities.
-
Electrocardiogram (ECG): To assess for cardiovascular effects, such as changes in heart rate and rhythm.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound and other antidepressant classes.
References
Validating the NMDA Receptor Subtype Selectivity of Alaproclate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the N-methyl-D-aspartate (NMDA) receptor subtype selectivity of Alaproclate. While primarily known as a selective serotonin (B10506) reuptake inhibitor (SSRI), studies have demonstrated that this compound also acts as a noncompetitive antagonist of the NMDA receptor.[1] This dual activity presents a compelling case for a thorough investigation into its specific effects on the diverse family of NMDA receptor subtypes, which play critical roles in numerous neurological processes and disease states.[2]
This compound and the NMDA Receptor: What the Data Shows
This compound has been identified as a potent, reversible, and noncompetitive antagonist of the NMDA receptor-coupled ion channel.[1][3] An early study using cerebellar granule cells reported an IC50 value of 0.3 µM for this compound in blocking NMDA-induced responses.[1][3] The S-(-)-enantiomer was found to be more potent than the R-(+)-enantiomer, indicating stereoselectivity in its action.[1][3] However, this initial research did not delineate the selectivity of this compound across the different NMDA receptor subtypes, which are defined by their specific GluN2 subunit composition (GluN2A, GluN2B, GluN2C, and GluN2D).[2]
Comparative Analysis of NMDA Receptor Subtype-Selective Antagonists
To provide a context for evaluating the potential subtype selectivity of this compound, the following table summarizes the properties of well-characterized subtype-selective NMDA receptor antagonists. These compounds serve as essential tools for dissecting the physiological and pathological roles of specific NMDA receptor subtypes.
| Compound | Target Subtype(s) | IC50 / Ki | Mechanism of Action | Reference(s) |
| NVP-AAM077 | GluN2A-preferring | ~10-fold selectivity for rodent GluN2A over GluN2B | Competitive antagonist at the glutamate (B1630785) binding site | [4] |
| Ro 25-6981 | GluN2B-selective | >200-fold preference for GluN2B over other subtypes | Non-competitive antagonist, binds to the N-terminal domain | [5] |
| Ifenprodil | GluN2B-selective | >100-fold selectivity for GluN2B over GluN2A | Non-competitive antagonist, binds to the N-terminal domain | [6] |
| UBP141 | GluN2C/2D-preferring | Higher affinity for GluN1/GluN2D than for GluN1/GluN2B | Competitive antagonist at the glutamate binding site | |
| PPDA | GluN2C/GluN2D-preferring | Preferential binding to GluN2B/C/D over GluN2A | Competitive antagonist at the glutamate binding site | [3] |
| CIQ | GluN2C/GluN2D-selective | Positive allosteric modulator | Positive allosteric modulator | [7] |
| TCN-201 | GluN2A-selective | Submicromolar potency and >300-fold selectivity for GluN1/GluN2A | Negative allosteric modulator | [3] |
| QNZ46 | GluN2D-selective | Negative allosteric modulator | Negative allosteric modulator | [3] |
Experimental Protocols for Validating Subtype Selectivity
To definitively determine the NMDA receptor subtype selectivity of this compound, a series of established experimental protocols should be employed.
Recombinant Receptor Expression and Electrophysiological Recording
Objective: To measure the inhibitory effect of this compound on currents mediated by specific, known NMDA receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used for their low endogenous receptor expression. These cells are transiently co-transfected with cDNAs encoding the obligatory GluN1 subunit and one of the GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[3]
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Transfected cells expressing the recombinant NMDA receptors are identified, often via co-transfection with a fluorescent reporter protein.
-
Whole-cell voltage-clamp recordings are performed to measure the ion currents elicited by the application of NMDA and the co-agonist glycine.[8]
-
A concentration-response curve for this compound is generated by applying increasing concentrations of the compound in the presence of fixed concentrations of NMDA and glycine.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal NMDA-evoked current, is calculated for each receptor subtype (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D).[3]
-
-
Data Analysis: The IC50 values for each subtype are compared to determine the selectivity ratio. A significantly lower IC50 for one subtype over the others indicates selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different NMDA receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing specific NMDA receptor subtypes or from brain regions known to be enriched in certain subtypes.
-
Competitive Binding Assay:
-
The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the NMDA receptor (e.g., [3H]MK-801 for the channel pore, [3H]ifenprodil for the GluN2B N-terminal domain, or a competitive antagonist for the glutamate binding site).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the Ki value for this compound at each receptor subtype is calculated using the Cheng-Prusoff equation.
-
-
Data Analysis: A lower Ki value indicates a higher binding affinity. The ratio of Ki values across the different subtypes reveals the selectivity profile of this compound.
Visualizing Key Pathways and Workflows
To further elucidate the context of this investigation, the following diagrams illustrate the NMDA receptor signaling pathway and a generalized workflow for assessing subtype selectivity.
Caption: Simplified NMDA receptor signaling cascade.
References
- 1. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Alaproclate's Potency Against Modern SSRI Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Alaproclate, an early selective serotonin (B10506) reuptake inhibitor (SSRI), against several well-established SSRI compounds. The data presented herein is intended to offer a quantitative and methodological benchmark for researchers in the field of pharmacology and drug development. This compound, developed in the 1970s, was one of the first SSRIs, but its development was halted due to liver complications observed in rodent studies.[1] This guide revisits its profile in the context of more contemporary SSRIs.
Quantitative Comparison of SSRI Potency
The following table summarizes the binding affinity (Ki) of several SSRIs for the human serotonin transporter (hSERT). A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) for hSERT | Reference |
| This compound | Data not available in reviewed literature | |
| Paroxetine | 0.34 ± 0.03 | [3] |
| Escitalopram | 1.1 | [4] |
| Sertraline | 2.0 ± 0.2 | [5] |
| Fluoxetine (S-enantiomer) | 35 ± 3 | [5] |
| Citalopram (racemic) | 10 ± 1 | [5] |
| Fluvoxamine | 69 ± 9 | [5] |
Note: The Ki values can vary between studies depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SSRIs and a typical experimental workflow for determining binding affinity.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Determination of Ki)
This protocol is a generalized method for determining the binding affinity of a compound to the serotonin transporter.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin transporter (hSERT), such as HEK293 cells, are prepared. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand that binds to SERT (e.g., [³H]paroxetine), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with the bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Serotonin Reuptake Inhibition Assay (Determination of IC₅₀)
This assay measures the functional ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.
-
Preparation of Synaptosomes or Cells: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., rat striatum or cortex) or cells expressing SERT are cultured.
-
Assay Setup: The synaptosomes or cells are pre-incubated with various concentrations of the test compound in a physiological buffer.
-
Initiation of Uptake: Serotonin uptake is initiated by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Incubation: The mixture is incubated for a short period at 37°C to allow for serotonin uptake.
-
Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer or by adding a potent uptake inhibitor.
-
Quantification: The amount of radiolabeled serotonin taken up by the synaptosomes or cells is determined by scintillation counting of the filters or cell lysates.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of serotonin uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Concluding Remarks
While this compound was a pioneering compound in the development of SSRIs, a direct comparison of its in vitro potency with modern SSRIs is limited by the availability of specific binding affinity data in the current literature. The provided data for established SSRIs such as Paroxetine, Escitalopram, and Sertraline demonstrate their high affinity for the serotonin transporter, with Ki values in the low nanomolar range. This high potency is a key characteristic of their clinical efficacy. Further research into the historical archives or re-evaluation of this compound using modern standardized assays would be necessary for a precise quantitative comparison. In addition to its SSRI properties, this compound has also been identified as a non-competitive antagonist of the NMDA receptor.[1] Researchers investigating novel SSRIs can utilize the presented data and protocols as a benchmark for evaluating the potency and selectivity of their compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Alaproclate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI) previously under development as an antidepressant.[1][2] Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
I. Understanding the Hazard Profile of this compound
Before handling this compound for disposal, it is imperative to be fully aware of its hazard profile. The Safety Data Sheet (SDS) for this compound hydrochloride classifies it as harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be worn at all times.
II. Quantitative Data Summary
A clear understanding of this compound's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C13H18ClNO2 | [1][2] |
| Molar Mass | 255.74 g/mol | [1][2] |
| CAS Number | 60719-82-6 | [1] |
| This compound Hydrochloride | ||
| Molecular Formula | C13H18ClNO2 · HCl | [4] |
| Molar Mass | 292.21 g/mol | [4] |
| CAS Number | 60719-83-7 | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and ensure public health safety.[5][6] The following protocol outlines the recommended procedure for its disposal.
Experimental Protocol: this compound Waste Deactivation and Disposal
-
Segregation: Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials. This waste should be designated as hazardous pharmaceutical waste.
-
Containment:
-
Solid Waste: Place solid this compound waste and contaminated disposable items into a designated, clearly labeled, leak-proof hazardous waste container. The container should be sealed to prevent dust inhalation.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[3] Transfer the liquid waste to a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste in accordance with federal and state regulations, which often mandate incineration for such materials.[5][7]
IV. Logical Workflow for this compound Disposal
To provide a clear visual representation of the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CAS 60719-83-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Alaproclate
This guide provides crucial safety and logistical information for the handling and disposal of Alaproclate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It may also cause allergic skin reactions, serious eye irritation, and respiratory irritation. Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[2][3]
| Hazard | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled.[1] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[3] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Gloves: Chemical-resistant gloves (e.g., Nitrile). Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[1] Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: A standard lab coat should be worn. |
| Solution Preparation and Handling | Gloves: Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. Eye Protection: Chemical splash goggles. Lab Coat: A standard lab coat should be worn. |
| General Laboratory Work | Gloves: Chemical-resistant gloves (e.g., Nitrile). Eye Protection: Safety glasses. Lab Coat: A standard lab coat should be worn. |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a certified chemical fume hood or a powder containment hood.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste containing this compound, including unused material, contaminated lab supplies (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][4][5][6] Do not dispose of this compound down the drain or in the regular trash.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. gmpsop.com [gmpsop.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
